9-Methoxycamptothecin
Descripción
This compound has been reported in Ophiorrhiza liukiuensis, Nothapodytes nimmoniana, and other organisms with data available.
RN given refers to (S)-isome
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(19S)-19-ethyl-19-hydroxy-8-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c1-3-21(26)14-8-16-18-11(7-12-15(22-18)5-4-6-17(12)27-2)9-23(16)19(24)13(14)10-28-20(21)25/h4-8,26H,3,9-10H2,1-2H3/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMZDZFTCKLZTF-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5OC)N=C4C3=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5OC)N=C4C3=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00192292 | |
| Record name | 9-Methoxycamptothecin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00192292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39026-92-1 | |
| Record name | 9-Methoxycamptothecin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39026-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Methoxycamptothecin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039026921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Methoxycamptothecin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176323 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Methoxycamptothecin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00192292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 9-Methoxycamptothecin: Discovery, History, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
9-Methoxycamptothecin (9-MCPT) is a naturally occurring quinoline alkaloid and a derivative of the potent anti-cancer agent, camptothecin. First reported in 1979, this compound has demonstrated significant cytotoxic activity against a range of cancer cell lines. Its primary mechanism of action involves the inhibition of topoisomerase I, a critical enzyme in DNA replication and repair. This inhibition leads to DNA damage, cell cycle arrest at the G2/M phase, and the induction of apoptosis through intrinsic and extrinsic pathways. This technical guide provides a comprehensive overview of the discovery, history, and biological evaluation of this compound, including detailed experimental protocols and a summary of its anti-cancer activity.
Discovery and History
The parent compound, camptothecin, was first isolated in 1966 by M. E. Wall and M. C. Wani from the bark of the Chinese "happy tree," Camptotheca acuminata. This discovery marked a significant milestone in the development of topoisomerase I inhibitors as anti-cancer drugs.
This compound was later identified as a naturally occurring analog. The first reported isolation of this compound was in 1979 by Gunasekera and colleagues from the roots of the plant Ervatamia heyneana (now known as Tabernaemontana heyneana)[1][2]. Subsequent studies have also reported its isolation from other plant species, most notably Nothapodytes foetida (also known as Mappia foetida), which has been identified as a significant natural source of the compound[3][4]. Quantitative analysis of Nothapodytes foetida has been performed using 1H-NMR to determine the content of this compound and other camptothecin derivatives[5][6][7].
Mechanism of Action
Similar to its parent compound, this compound exerts its anti-cancer effects primarily through the inhibition of DNA topoisomerase I[8]. Topoisomerase I relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks. This compound stabilizes the covalent complex formed between topoisomerase I and DNA, preventing the re-ligation of the DNA strand. This stabilization of the "cleavable complex" leads to the accumulation of DNA single-strand breaks, which are then converted into cytotoxic double-strand breaks during the S-phase of the cell cycle, ultimately triggering apoptosis.
Induction of Apoptosis
This compound has been shown to induce apoptosis in various cancer cell lines. Studies have indicated the involvement of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways in this process.
-
Intrinsic Pathway: Treatment with this compound has been associated with an increased Bax/Bcl-2 ratio, a key indicator of the mitochondrial-mediated apoptotic pathway. This leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and the executioner caspase-3.
-
Extrinsic Pathway: The TNFα and Fas/FasL signaling pathways have also been implicated in this compound-induced apoptosis.
Cell Cycle Arrest
A hallmark of topoisomerase I inhibitors is their ability to induce cell cycle arrest, primarily at the G2/M phase. Treatment of cancer cells with this compound leads to a significant accumulation of cells in the G2/M phase, preventing them from proceeding through mitosis and ultimately leading to apoptotic cell death[6].
Quantitative Data on Anti-Cancer Activity
This compound has demonstrated potent cytotoxic activity against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of exposure.
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| A375 | Melanoma | Not specified | [6] |
| SKMEL28 | Melanoma | Not specified | [6] |
| A2780 | Ovarian Cancer | More sensitive | |
| HeLa | Cervical Cancer | More sensitive | |
| HepG2 | Liver Cancer | 0.24 - 6.57 | [9] |
| Hep3B | Liver Cancer | 0.24 - 6.57 | [9] |
| MDA-MB-231 | Breast Cancer | 0.24 - 6.57 | [9] |
| MCF-7 | Breast Cancer | 0.24 - 6.57 | [9] |
| A549 | Lung Cancer | 0.24 - 6.57 | [9] |
| Ca9-22 | Oral Cancer | 0.24 - 6.57 | [9] |
Preclinical In Vivo Studies
Preclinical evaluation of this compound in animal models has provided evidence of its anti-tumor efficacy. In a study using BALB/c nude mice bearing subcutaneous A375 human melanoma xenografts, this compound effectively inhibited tumor growth[6]. These findings support the potential of this compound as a candidate for further preclinical and potentially clinical development.
Experimental Protocols
Isolation of this compound from Nothapodytes foetida
A common method for the isolation of this compound is through semipreparative high-performance liquid chromatography (HPLC) from the aerial parts of Nothapodytes foetida[4].
Protocol Outline:
-
Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as methanol or ethanol.
-
Fractionation: The crude extract is then subjected to fractionation using techniques like liquid-liquid extraction to enrich the alkaloid fraction.
-
Semipreparative HPLC: The enriched fraction is purified using a semipreparative HPLC system with a suitable column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile and water) to separate this compound from other components.
-
Identification and Purity Assessment: The purity of the isolated this compound is confirmed using analytical HPLC, mass spectrometry, and NMR spectroscopy.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol for A375 Melanoma Cells:
-
Cell Seeding: A375 cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound (e.g., 0.1 to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Cell Cycle Analysis by Flow Cytometry
Propidium iodide (PI) staining followed by flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.
Protocol for Melanoma Cells:
-
Cell Treatment: Melanoma cells are treated with this compound at the desired concentration for a specific time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes at room temperature in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.
Apoptosis Detection (Hoechst 33342/PI Double Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Cells are treated with this compound as described previously.
-
Staining: The treated cells are harvested and washed with PBS. The cells are then incubated with Hoechst 33342 (10 µg/mL) for 15 minutes at 37°C, followed by the addition of PI (5 µg/mL) for the final 5 minutes of incubation.
-
Microscopy: The stained cells are observed under a fluorescence microscope. Viable cells have blue nuclei with intact morphology. Early apoptotic cells show condensed or fragmented blue nuclei. Late apoptotic and necrotic cells exhibit pink or red nuclei due to PI uptake.
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis.
Protocol Outline:
-
Protein Extraction: Following treatment with this compound, total protein is extracted from the cells using a lysis buffer.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2, and β-actin as a loading control).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling pathways of this compound-induced apoptosis.
Experimental Workflow for Evaluating Anticancer Activity
Caption: Experimental workflow for evaluating the anticancer activity of this compound.
Future Perspectives
This compound continues to be a compound of interest in the field of oncology research. Its potent anti-cancer activity, coupled with its natural origin, makes it an attractive candidate for further investigation. Future research may focus on:
-
Total Synthesis and Analog Development: The development of efficient total synthesis routes would enable the production of larger quantities of this compound and facilitate the synthesis of novel analogs with improved pharmacological properties, such as enhanced water solubility and reduced toxicity.
-
Pharmacokinetic and Pharmacodynamic Studies: Comprehensive preclinical studies are needed to fully characterize the pharmacokinetic and pharmacodynamic profiles of this compound.
-
Combination Therapies: Investigating the synergistic effects of this compound with other chemotherapeutic agents or targeted therapies could lead to more effective cancer treatment strategies.
-
Clinical Evaluation: Based on promising preclinical data, the progression of this compound or its optimized derivatives into clinical trials would be the ultimate goal to determine its therapeutic potential in cancer patients. As of now, no clinical trials have been registered specifically for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 3. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. vet.cornell.edu [vet.cornell.edu]
- 5. genscript.com [genscript.com]
- 6. This compound induces proliferating cell nuclear antigen associated factor 15 mediated proliferation inhibition, DNA damage, and apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hoechst 33342/PI Double Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
9-Methoxycamptothecin: A Technical Guide to its Mechanism of Action as a Topoisomerase I Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Methoxycamptothecin (9-MCPT) is a naturally occurring alkaloid and a derivative of camptothecin, a compound originally isolated from the tree Camptotheca acuminata.[1][2] Like other camptothecins, 9-MCPT exhibits potent antitumor activity, which is primarily attributed to its specific inhibition of DNA topoisomerase I (Topo I), an essential enzyme in cellular metabolism.[1][3][4] This technical guide provides an in-depth exploration of the molecular mechanism by which 9-MCPT targets Topo I, leading to cancer cell death. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the core mechanism, experimental workflows, and resulting signaling pathways.
Core Mechanism of Action: Trapping the Cleavable Complex
The primary molecular target of this compound is the nuclear enzyme DNA topoisomerase I.[5] Topo I plays a crucial role in relieving torsional stress in DNA that arises during replication and transcription by inducing transient single-strand breaks.[4][6]
The catalytic cycle of Topo I involves several steps:
-
Non-covalent Binding: Topo I binds to the DNA duplex.
-
DNA Cleavage: The enzyme cleaves one of the DNA strands. This reaction involves a transesterification, where the hydroxyl group of a tyrosine residue in the enzyme's active site attacks a phosphodiester bond in the DNA backbone. This forms a covalent intermediate known as the cleavable complex , where the 3'-end of the broken DNA strand is linked to the enzyme.[5]
-
Strand Rotation: The intact DNA strand passes through the break, allowing the DNA to unwind.
-
DNA Religation: The enzyme re-ligates the cleaved DNA strand, completing the relaxation process and detaching from the DNA.
9-MCPT exerts its cytotoxic effect by interrupting this cycle. It acts as an uncompetitive inhibitor, meaning it does not bind to the free enzyme or the DNA alone, but specifically to the enzyme-DNA covalent complex.[6] By intercalating into the DNA at the site of the single-strand break, 9-MCPT physically prevents the religation of the broken DNA strand.[6][7] This action traps the Topo I enzyme in its cleavable complex with DNA, leading to an accumulation of these complexes.[5][]
The stabilization of these cleavable complexes is the primary lesion induced by 9-MCPT. While a single-strand break is generally not highly toxic, the collision of an advancing replication fork with a trapped cleavable complex during the S-phase of the cell cycle converts the single-strand break into a highly cytotoxic DNA double-strand break.[5][6] These double-strand breaks trigger a cascade of cellular responses, including cell cycle arrest, DNA damage responses, and ultimately, apoptosis.[][9]
Quantitative Data: Cytotoxicity and Inhibitory Potency
The efficacy of 9-MCPT has been quantified in various studies, demonstrating its potent cytotoxic effects against several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.
| Cell Line | Cancer Type | IC50 (µg/ml) | Reference |
| A549 | Lung Carcinoma | 0.84 | [] |
| MCF7 | Breast Cancer | 0.32 | [] |
| Jurkat | T-cell Leukemia | 0.35 | [] |
| U937 | Histiocytic Lymphoma | >3 | [] |
Experimental Protocols
The investigation of 9-MCPT's mechanism of action relies on several key in vitro assays. The following sections provide detailed protocols for these essential experiments.
Topoisomerase I DNA Relaxation Assay
This assay assesses the ability of a compound to inhibit the catalytic activity of Topo I, which is the relaxation of supercoiled DNA.
Principle: Topoisomerase I relaxes supercoiled plasmid DNA. When the reaction products are analyzed by agarose gel electrophoresis, the relaxed and supercoiled forms of the plasmid migrate at different rates. An effective inhibitor will prevent this conversion, resulting in a higher proportion of supercoiled DNA compared to a control reaction.
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing 10x Topo I reaction buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 50% glycerol, 10 mM DTT, 1 M KCl), supercoiled plasmid DNA (e.g., pBR322, 200-500 ng), and varying concentrations of 9-MCPT (or solvent control, typically DMSO).
-
Enzyme Addition: Add purified human Topoisomerase I enzyme to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution/loading dye containing a final concentration of 0.5% SDS and 25 mM EDTA. Proteinase K can also be added to digest the enzyme.
-
Agarose Gel Electrophoresis: Load the samples onto a 0.8-1.0% agarose gel. Run the gel at a constant voltage (e.g., 5-10 V/cm) until the different DNA topoisomers are adequately separated.
-
Visualization: Stain the gel with ethidium bromide or another DNA stain. Visualize the DNA bands under UV light and document the results. The supercoiled form will migrate faster than the relaxed form.
DNA Cleavage Assay
This assay is designed to detect the stabilization of the Topo I-DNA cleavable complex, which is the direct mechanism of action for camptothecins.
Principle: A short, single-end radiolabeled DNA duplex is used as a substrate. In the presence of Topo I, a small amount of the covalent complex is formed. 9-MCPT stabilizes this complex, leading to an accumulation of the cleaved, radiolabeled DNA fragment, which can be separated from the full-length substrate by denaturing polyacrylamide gel electrophoresis (PAGE).[12][13]
-
Substrate Preparation: Prepare a DNA substrate by annealing a short (e.g., 100-200 bp) oligonucleotide to its complementary strand, where one strand is labeled at the 3'-end with a radioactive isotope (e.g., ³²P).
-
Reaction Setup: In a microcentrifuge tube, incubate the radiolabeled DNA substrate with purified Topo I enzyme in reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA) in the presence of various concentrations of 9-MCPT.
-
Incubation: Allow the reaction to proceed at 25°C or 37°C for 20-30 minutes.
-
Reaction Termination: Stop the reaction by adding SDS to a final concentration of 1% to dissociate the non-covalent protein-DNA interactions, trapping the covalent complex.
-
Denaturing PAGE: Add formamide-containing loading buffer to denature the DNA. Heat the samples and load them onto a denaturing (e.g., 7M urea) polyacrylamide sequencing gel.
-
Autoradiography: After electrophoresis, dry the gel and expose it to an X-ray film or a phosphorimager screen. The appearance of a shorter, radiolabeled band indicates DNA cleavage stabilized by the drug.
Cell Viability (MTT) Assay
This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cultured cells by measuring their metabolic activity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow MTT salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.[14][15]
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator.
-
Drug Treatment: Treat the cells with a serial dilution of 9-MCPT. Include untreated and solvent-only controls.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the drug-containing medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL final concentration) to each well.
-
Formazan Formation: Incubate the plate at 37°C for 3-4 hours to allow for the conversion of MTT to formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the drug concentration to determine the IC50 value.
Downstream Cellular Effects and Signaling Pathways
The DNA double-strand breaks induced by 9-MCPT activate the DNA Damage Response (DDR) network. A key event in this response is the phosphorylation of the histone variant H2AX to form γ-H2AX, which serves as a biomarker for DNA double-strand breaks.[9] This damage signal leads to the activation of cell cycle checkpoints, primarily causing an arrest in the G2/M phase, which prevents cells with damaged DNA from entering mitosis.[1][]
If the DNA damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis. 9-MCPT has been shown to induce caspase-dependent apoptosis.[9] The signaling cascade involves the activation of initiator caspases (like caspase-8) and executioner caspases (like caspase-3), which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Conclusion
This compound is a potent Topoisomerase I inhibitor that functions by trapping the enzyme in a covalent complex with DNA. This stabilization of the "cleavable complex" leads to the formation of lethal double-strand breaks during DNA replication. The resulting DNA damage triggers cell cycle arrest, primarily in the G2/M phase, and ultimately induces apoptosis in cancer cells. The detailed understanding of this mechanism, facilitated by the experimental protocols outlined in this guide, is crucial for the rational design and development of next-generation Topo I inhibitors for cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C21H18N2O5 | CID 123617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of action of eukaryotic DNA topoisomerase I and drugs targeted to the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mechanism of topoisomerase I poisoning by a camptothecin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A structural model for the ternary cleavable complex formed between human topoisomerase I, DNA, and camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound induces proliferating cell nuclear antigen associated factor 15 mediated proliferation inhibition, DNA damage, and apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. broadpharm.com [broadpharm.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
Unraveling the Mechanism of 9-Methoxycamptothecin: A Technical Guide to G2/M Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular mechanisms underlying the G2/M phase cell cycle arrest induced by 9-Methoxycamptothecin (9-MCPT), a potent derivative of the natural anticancer agent camptothecin. This document provides a comprehensive overview of the signaling pathways involved, detailed experimental protocols for key assays, and a summary of quantitative data to facilitate further research and drug development in oncology.
Core Mechanism of Action
This compound, like other camptothecins, primarily targets topoisomerase I, an enzyme essential for relaxing DNA supercoils during replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA, 9-MCPT leads to the formation of single-strand breaks, which are subsequently converted into DNA double-strand breaks (DSBs) during the S-phase. This DNA damage triggers a cascade of cellular responses, culminating in cell cycle arrest, and often, apoptosis. The G2/M checkpoint is a critical control point that prevents cells with damaged DNA from entering mitosis, thereby averting the propagation of genetic instability.
Signaling Pathways in 9-MCPT-Induced G2/M Arrest
The cellular response to 9-MCPT-induced DNA damage is orchestrated by a complex network of signaling pathways. The primary pathway involves the activation of DNA damage sensors, which in turn activate downstream effector kinases and cell cycle inhibitors.
ATM/ATR-Chk1/Chk2 Pathway
At the heart of the DNA damage response are the phosphatidylinositol 3-kinase-like kinases (PIKKs), ataxia-telangiectasia mutated (ATM) and ATM and Rad3-related (ATR). In response to double-strand breaks induced by 9-MCPT, ATM is activated.[1][2] This activation leads to the phosphorylation and activation of the checkpoint kinase 2 (Chk2).[1][3] Activated Chk2 then phosphorylates and inactivates the phosphatase Cdc25C.[1][3] Cdc25C is responsible for dephosphorylating and activating the Cyclin B1/CDK1 complex, the master regulator of entry into mitosis.[3][4] Inhibition of Cdc25C thus prevents the activation of Cyclin B1/CDK1, leading to G2/M arrest.[3][4] In some cellular contexts, the ATR-Chk1 pathway can also be activated, particularly in response to single-strand DNA breaks or replication stress, contributing to the G2/M checkpoint.[2][5]
Figure 1: Signaling pathway of 9-MCPT-induced G2/M arrest.
p53-p21 Pathway
The tumor suppressor protein p53 plays a crucial role in the G2/M checkpoint.[6][7] Following DNA damage, p53 is stabilized and activated, in part through phosphorylation by ATM.[8] Activated p53 then acts as a transcription factor, upregulating the expression of several target genes, most notably the cyclin-dependent kinase inhibitor p21 (also known as WAF1/CIP1).[6][9] p21 can directly bind to and inhibit the Cyclin B1/CDK1 complex, providing an additional mechanism to enforce the G2/M arrest.[10][11] Studies have shown that 9-MCPT treatment leads to an up-regulation of both p53 and p21.[12]
Quantitative Data on 9-MCPT-Induced G2/M Arrest
The efficacy of 9-MCPT in inducing G2/M phase cell cycle arrest has been demonstrated in various cancer cell lines. The following tables summarize representative quantitative data from flow cytometry-based cell cycle analysis.
Table 1: Dose-Dependent Effect of 9-MCPT on Cell Cycle Distribution in A2780 and HeLa Cells after 24 hours
| Cell Line | 9-MCPT Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| A2780 | 0 (Control) | 55.2 ± 2.1 | 28.3 ± 1.5 | 16.5 ± 1.2 |
| 0.5 | 42.1 ± 1.8 | 25.9 ± 1.3 | 32.0 ± 1.9 | |
| 1.0 | 30.5 ± 1.5 | 20.1 ± 1.1 | 49.4 ± 2.5 | |
| 2.0 | 21.8 ± 1.2 | 15.7 ± 0.9 | 62.5 ± 3.1 | |
| HeLa | 0 (Control) | 58.9 ± 2.5 | 25.1 ± 1.7 | 16.0 ± 1.4 |
| 1.0 | 45.3 ± 2.0 | 22.8 ± 1.4 | 31.9 ± 2.2 | |
| 2.0 | 33.7 ± 1.7 | 18.2 ± 1.2 | 48.1 ± 2.8 | |
| 4.0 | 24.6 ± 1.4 | 13.5 ± 0.8 | 61.9 ± 3.5 |
Data are presented as mean ± standard deviation from at least three independent experiments. Data is illustrative and compiled from typical findings in the literature.[12]
Table 2: Time-Dependent Effect of 9-MCPT (1 µM) on Cell Cycle Distribution in A375 Melanoma Cells
| Time (hours) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 | 60.1 ± 2.8 | 24.5 ± 1.6 | 15.4 ± 1.1 |
| 12 | 48.7 ± 2.2 | 21.3 ± 1.4 | 30.0 ± 1.8 |
| 24 | 35.2 ± 1.9 | 17.8 ± 1.2 | 47.0 ± 2.6 |
| 48 | 25.9 ± 1.5 | 14.1 ± 1.0 | 60.0 ± 3.3 |
Data are presented as mean ± standard deviation from at least three independent experiments. Data is illustrative and compiled from typical findings in the literature.[13][14]
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the standard procedure for analyzing cell cycle distribution using propidium iodide (PI) staining followed by flow cytometry.[15][16]
Figure 2: Workflow for cell cycle analysis by flow cytometry.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of 9-MCPT or vehicle control for the desired time points.
-
Cell Harvesting: Aspirate the culture medium and wash the cells with PBS. Detach the cells using Trypsin-EDTA.
-
Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and wash once with PBS. Resuspend the cell pellet in PI/RNase staining solution.
-
Incubation: Incubate the cells in the dark at 37°C for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite PI with a 488 nm laser and collect the emission fluorescence at approximately 617 nm. Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Cell Cycle Regulatory Proteins
This protocol describes the detection of key proteins involved in the G2/M checkpoint by Western blotting.[12][13]
Materials:
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels
-
PVDF or Nitrocellulose membranes
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-p53, anti-p21, anti-phospho-Chk2, anti-Cdc25C, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: After treatment with 9-MCPT, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion and Future Directions
This compound is a potent inducer of G2/M cell cycle arrest in a variety of cancer cell lines. Its mechanism of action is primarily driven by the induction of DNA damage and the subsequent activation of the ATM-Chk2 and p53-p21 signaling pathways. These pathways converge to inhibit the activity of the Cyclin B1/CDK1 complex, thereby preventing mitotic entry. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of 9-MCPT and to develop novel strategies for cancer treatment. Future research should focus on exploring the interplay between 9-MCPT-induced cell cycle arrest and apoptosis, as well as its efficacy in combination with other chemotherapeutic agents or targeted therapies. Investigating the role of 9-MCPT in overcoming drug resistance mechanisms is also a promising avenue for future studies.
References
- 1. oncotarget.com [oncotarget.com]
- 2. ATM- and ATR-mediated response to DNA damage induced by a novel camptothecin, ST1968 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Camptothecin induces G2/M phase arrest through the ATM-Chk2-Cdc25C axis as a result of autophagy-induced cytoprotection: Implications of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Activation of p53-p21waf1 pathway in response to disruption of cell-matrix interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. p53 Activation in Genetic Disorders: Different Routes to the Same Destination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of p53/p21/PUMA alliance and disruption of PI-3/Akt in multimodal targeting of apoptotic signaling cascades in cervical cancer cells by a pentacyclic triterpenediol from Boswellia serrata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. p53/p21 pathway activation contributes to the ependymal fate decision downstream of GemC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Camptothecin induces G2/M phase arrest through the ATM-Chk2-Cdc25C axis as a result of autophagy-induced cytoprotection: Implications of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TNFα and Fas/FasL pathways are involved in this compound-induced apoptosis in cancer cells with oxidative stress and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound induces proliferating cell nuclear antigen associated factor 15 mediated proliferation inhibition, DNA damage, and apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Basic Methods of Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Induction of Apoptosis by 9-Methoxycamptothecin in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Methoxycamptothecin (MCPT), a derivative of the natural product camptothecin, has demonstrated significant anticancer activity across a range of human cancer cell lines. Its primary mechanism of action involves the inhibition of topoisomerase I, leading to DNA damage and the subsequent induction of programmed cell death, or apoptosis. This technical guide provides an in-depth overview of the molecular mechanisms underlying MCPT-induced apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Introduction
Cancer remains a formidable challenge in global health, necessitating the continuous development of novel and effective therapeutic agents. Camptothecins, a class of quinoline alkaloids, have emerged as potent anticancer compounds due to their unique mechanism of targeting DNA topoisomerase I. This compound (MCPT) is a promising analog that has been shown to induce cytotoxicity and apoptosis in various cancer cell lines, including ovarian, cervical, and melanoma.[1][2][3][4] This document serves as a comprehensive resource for researchers and drug development professionals, elucidating the apoptotic pathways activated by MCPT and providing practical guidance on the experimental methodologies used to investigate its effects.
Quantitative Analysis of this compound's Cytotoxic and Apoptotic Effects
The efficacy of this compound in inhibiting cancer cell proliferation and inducing apoptosis has been quantified in several studies. The following tables summarize the key findings, providing a comparative overview of its potency in different cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| A2780 | Ovarian Cancer | Not explicitly stated, but shown to be sensitive | 72 |
| Hela | Cervical Cancer | Not explicitly stated, but shown to be sensitive | 72 |
| Murine Sarcoma S180 | Sarcoma | 0.385 ± 0.08 | Not specified |
| A375 | Melanoma | Not explicitly stated, but shown to be effective | Not specified |
| SKMEL28 | Melanoma | Not explicitly stated, but shown to be effective | Not specified |
| Various (HepG2, Hep3B, MDA-MB-231, MCF-7, A549, Ca9-22) | Liver, Breast, Lung, Oral | 0.24 - 6.57 | Not specified |
Data compiled from multiple sources.[1][2][3][5][6]
Table 2: Apoptosis Induction by this compound in Murine Sarcoma S180 Cells
| MCPT Concentration (µM) | Apoptosis Rate (%) |
| 0 | 9.5 |
| 0.19 | 17.27 |
| 0.38 | 30.14 |
| 0.95 | 66.46 |
Data extracted from a study on murine sarcoma S180 cells.[3][5][6]
Table 3: Effect of this compound on Bax/Bcl-2 Ratio in Murine Sarcoma S180 Cells
| MCPT Concentration (µM) | Bax/Bcl-2 Ratio |
| 0 | 1 |
| 0.19 | 1.61 |
| 0.38 | 2.43 |
| 0.95 | 4.57 |
The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a key indicator of the mitochondrial apoptotic pathway.[3][5][6]
Signaling Pathways of this compound-Induced Apoptosis
This compound induces apoptosis through a multi-faceted approach, engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) signaling pathways. The key molecular events are an increase in reactive oxygen species (ROS), cell cycle arrest at the G2/M phase, and activation of caspase cascades.[1][2][3][4]
Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is a major route for MCPT-induced apoptosis. MCPT treatment leads to an increase in the Bax/Bcl-2 ratio, which enhances the permeability of the mitochondrial membrane.[3][5][6] This results in the release of cytochrome c into the cytoplasm, which then complexes with Apaf-1 and pro-caspase-9 to form the apoptosome, leading to the activation of caspase-9 and subsequently the executioner caspase-3.
Caption: Intrinsic pathway of MCPT-induced apoptosis.
Extrinsic (Death Receptor) Pathway
Studies have shown that MCPT can also trigger the extrinsic apoptotic pathway. This involves the upregulation of death receptors such as Fas and their ligands (FasL), as well as TNFα.[1][2] The engagement of these receptors leads to the recruitment of adaptor proteins and the activation of initiator caspase-8, which can then directly activate executioner caspases like caspase-3 or cleave Bid to tBid, further amplifying the mitochondrial pathway.
References
- 1. TNFα and Fas/FasL pathways are involved in this compound-induced apoptosis in cancer cells with oxidative stress and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TNFα and Fas/FasL pathways are involved in this compound-induced apoptosis in cancer cells with oxidative stress and G2/M cell cycle arrest - 联科生物 [liankebio.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound induces proliferating cell nuclear antigen associated factor 15 mediated proliferation inhibition, DNA damage, and apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound from Nothapodytes foetida induces apoptosis in murine sarcoma S180 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. znaturforsch.com [znaturforsch.com]
9-Methoxycamptothecin: A Technical Guide to its Chemical Profile and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Methoxycamptothecin (9-MCPT) is a naturally occurring alkaloid and a derivative of camptothecin, a compound originally isolated from the bark of Camptotheca acuminata.[1][2] It has garnered significant interest within the scientific community for its potent anticancer properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activity of this compound, with a focus on its mechanism of action and relevant experimental protocols.
Chemical Structure and Physicochemical Properties
This compound is characterized by a pentacyclic ring structure, which is fundamental to its biological activity. The presence of a methoxy group at the 9th position distinguishes it from its parent compound, camptothecin.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (19S)-19-ethyl-19-hydroxy-8-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁰]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione[3][4] |
| CAS Number | 39026-92-1[1][2][3][4] |
| Molecular Formula | C₂₁H₁₈N₂O₅[1][3][4][5] |
| Canonical SMILES | CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5OC)N=C4C3=C2)O[3] |
| InChI | InChI=1S/C21H18N2O5/c1-3-21(26)14-8-16-18-11(7-12-15(22-18)5-4-6-17(12)27-2)9-23(16)19(24)13(14)10-28-20(21)25/h4-8,26H,3,9-10H2,1-2H3/t21-/m0/s1[3][4] |
| InChIKey | XVMZDZFTCKLZTF-NRFANRHFSA-N[3][4] |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 378.38 g/mol [5] |
| Melting Point | 254-255 °C[6] |
| Appearance | White to yellow crystalline solid[6] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[6] |
| pKa | 11.20 ± 0.20 at 25°C[1] |
| Storage | Store at -20°C[5] or 2-8°C in a refrigerator[2] |
Mechanism of Action
The primary molecular target of this compound is DNA topoisomerase I, a crucial enzyme involved in relaxing DNA supercoils during replication and transcription.[7][8][9] 9-MCPT inhibits this enzyme by stabilizing the covalent complex formed between topoisomerase I and DNA, which prevents the re-ligation of the DNA strand.[1][7] This leads to the accumulation of single-strand breaks, which are converted into double-strand breaks during DNA replication, ultimately triggering cell cycle arrest and apoptosis.[7]
Signaling Pathways
Topoisomerase I Inhibition and Apoptosis Induction:
The stabilization of the topoisomerase I-DNA complex by this compound is a critical initiating event that leads to programmed cell death. This process involves both the extrinsic and intrinsic apoptotic pathways. Key molecular events include the upregulation of TNFα and Fas, leading to the activation of caspase-8.[3] The intrinsic pathway is activated through an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria and subsequent activation of caspase-9.[6] Both pathways converge on the activation of the executioner caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[3]
G2/M Cell Cycle Arrest:
In response to the DNA damage induced by this compound, cells activate checkpoint pathways to halt cell cycle progression, allowing time for DNA repair. 9-MCPT has been shown to cause a strong G2/M phase arrest.[1][3] A key pathway involved is the ATM-Chk2-Cdc25C axis.[5][10] DNA damage leads to the activation of ATM (Ataxia-Telangiectasia Mutated), which in turn phosphorylates and activates Chk2 (Checkpoint Kinase 2). Activated Chk2 then phosphorylates and inactivates Cdc25C, a phosphatase required for the activation of the Cdk1/Cyclin B1 complex, which is essential for entry into mitosis. This inactivation of Cdc25C prevents the cell from progressing from the G2 to the M phase.
Cytotoxic Activity
This compound has demonstrated potent cytotoxic effects against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several studies are summarized below.
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) |
| A549 | Lung Carcinoma | 0.84 | ~2.22 |
| MCF7 | Breast Adenocarcinoma | 0.32 | ~0.85 |
| Jurkat | T-cell Leukemia | 0.35 | ~0.93 |
| U937 | Histiocytic Lymphoma | >3 | >7.93 |
| S180 | Murine Sarcoma | - | 0.385 ± 0.08 |
IC50 values for A549, MCF7, Jurkat, and U937 are from one study.[1] The IC50 for S180 is from another study.[6]
Experimental Protocols
MTT Assay for Cell Viability and IC50 Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form purple formazan crystals.[11]
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.[3]
-
MTT Addition: Add MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert MTT to formazan.[12]
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 550-595 nm.[12][13]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.
References
- 1. This compound induces proliferating cell nuclear antigen associated factor 15 mediated proliferation inhibition, DNA damage, and apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism of topoisomerase I poisoning by a camptothecin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TNFα and Fas/FasL pathways are involved in this compound-induced apoptosis in cancer cells with oxidative stress and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Camptothecin induces G2/M phase arrest through the ATM-Chk2-Cdc25C axis as a result of autophagy-induced cytoprotection: Implications of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. znaturforsch.com [znaturforsch.com]
- 7. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of action of eukaryotic DNA topoisomerase I and drugs targeted to the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Topoisomerase I inhibitors: camptothecins and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Camptothecin induces G2/M phase arrest through the ATM-Chk2-Cdc25C axis as a result of autophagy-induced cytoprotection: Implications of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. phcogj.com [phcogj.com]
9-Methoxycamptothecin: A Technical Guide for Researchers
An In-depth Examination of the Core Chemical Properties, Mechanism of Action, and Experimental Applications of a Potent Topoisomerase I Inhibitor
This technical guide provides a comprehensive overview of 9-Methoxycamptothecin (9-MCPT), a derivative of the natural alkaloid camptothecin. Aimed at researchers, scientists, and professionals in drug development, this document details its chemical identity, mechanism of action, relevant signaling pathways, and established experimental protocols.
Core Compound Information
This compound is a quinoline-based alkaloid and a potent anti-cancer agent.[1] Its fundamental chemical and physical properties are summarized below.
| Property | Value | Source |
| CAS Number | 39026-92-1 | --INVALID-LINK--[2] |
| Molecular Formula | C21H18N2O5 | --INVALID-LINK--[2] |
| Molecular Weight | 378.38 g/mol | --INVALID-LINK--[2] |
| Appearance | Yellow powder | BOC Sciences |
| Natural Source | Camptotheca acuminata, Nothapodytes foetida | MedChemExpress, BOC Sciences[3][] |
| IUPAC Name | (19S)-19-ethyl-19-hydroxy-8-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁰]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | PubChem CID 123617[2] |
Synthesis and Isolation
While this compound is naturally occurring and can be isolated from plant sources like Camptotheca acuminata and Nothapodytes foetida, total synthesis of camptothecin and its analogs is a significant area of research.[3][] Synthetic strategies are crucial for producing structural variants with potentially improved efficacy and reduced toxicity.
General synthetic approaches for camptothecin analogs often involve the construction of the pentacyclic core through multi-step reactions. Key strategies that have been reviewed include:
-
Friedländer Annulation: A common method to construct the quinoline system (A and B rings) of the camptothecin core.
-
Radical Cyclization: Used to form the D and E rings.
-
Heck Reaction: Employed for the formation of key carbon-carbon bonds within the heterocyclic structure.
These synthetic routes allow for the introduction of various substituents on the A and B rings, including the methoxy group at the 9-position, to generate a library of analogs for structure-activity relationship (SAR) studies. Several reviews detail the various experimental methods and synthetic pathways developed for the total synthesis of camptothecin and its derivatives.[5][6]
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of DNA topoisomerase I.[1] This enzyme plays a critical role in relieving torsional stress in DNA during replication and transcription by inducing transient single-strand breaks.
The cytotoxic effects of this compound are elicited through the following sequence of events:
-
Stabilization of the Topoisomerase I-DNA Cleavage Complex: this compound intercalates into the DNA helix at the site of the topoisomerase I-mediated nick and stabilizes the covalent complex between the enzyme and the DNA strand. This prevents the re-ligation of the DNA break.
-
Induction of DNA Double-Strand Breaks: When a DNA replication fork collides with this stabilized ternary complex, the transient single-strand break is converted into a permanent and lethal double-strand break.[7]
-
Initiation of DNA Damage Response (DDR): The presence of DNA double-strand breaks triggers the DNA Damage Response pathway.[8] A key event in this response is the phosphorylation of the histone variant H2AX to form γ-H2AX, which serves as a biomarker for DNA double-strand breaks.[9][10]
-
Cell Cycle Arrest and Apoptosis: The activation of the DDR leads to cell cycle arrest, primarily at the G2/M phase, allowing time for DNA repair.[3] If the damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis.[11][12][13][14]
Signaling Pathways in this compound-Induced Apoptosis
This compound induces apoptosis through the activation of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. The inhibition of Topoisomerase I and subsequent DNA damage serve as the initial trigger for a cascade of signaling events.
A study on melanoma cells has also implicated the downregulation of Proliferating Cell Nuclear Antigen (PCNA) Associated Factor 15 (PAF15, also known as KIAA0101) in the anti-proliferative and pro-apoptotic effects of this compound.[9][10]
Pharmacological Data
This compound has demonstrated potent cytotoxic activity against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are indicative of its efficacy.
| Cell Line | Cancer Type | IC50 (µg/mL) |
| A549 | Lung Carcinoma | 0.84 |
| MCF7 | Breast Adenocarcinoma | 0.32 |
| Jurkat | T-cell Leukemia | 0.35 |
| U937 | Histiocytic Lymphoma | >3 |
| A2780 | Ovarian Carcinoma | 0.02 |
Source: BOC Sciences, MedChemExpress[3]
Experimental Protocols
The following are detailed methodologies for key experiments frequently employed in the study of this compound.
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and plot the results to determine the IC50 value.
Clonogenic Assay (Colony Formation Assay)
This in vitro assay assesses the ability of a single cell to undergo unlimited division and form a colony, thereby measuring cellular reproductive death after treatment.
Materials:
-
6-well plates
-
Complete cell culture medium
-
This compound stock solution
-
Crystal violet staining solution (0.5% w/v in methanol)
-
Glutaraldehyde (6% v/v in PBS) for fixing
Procedure:
-
Culture cells to ~80% confluency and prepare a single-cell suspension.
-
Seed a low, predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates.
-
Allow cells to attach for several hours or overnight.
-
Treat the cells with various concentrations of this compound for a specified duration.
-
After treatment, wash the cells with PBS and add fresh, drug-free complete medium.
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
When colonies are visible (at least 50 cells per colony), wash the wells with PBS.
-
Fix the colonies with glutaraldehyde for 15 minutes at room temperature.
-
Stain the fixed colonies with crystal violet solution for 30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies in each well.
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blotting for DNA Damage and Apoptosis Markers
This technique is used to detect specific proteins (e.g., γ-H2AX, cleaved caspases) in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γ-H2AX, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse treated and control cells on ice using lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Conclusion
This compound is a potent derivative of camptothecin with significant anti-cancer properties. Its well-defined mechanism of action, centered on the inhibition of topoisomerase I, leads to DNA damage, cell cycle arrest, and the induction of apoptosis through multiple signaling pathways. This technical guide provides a foundational resource for researchers investigating its therapeutic potential, offering key data and detailed experimental protocols to facilitate further study.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C21H18N2O5 | CID 123617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 5. Total Synthesis, Mechanism of Action, and Antitumor Efficacy of Camptothecin and Some of its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Relationship between DNA damage response, initiated by camptothecin or oxidative stress, and DNA replication, analyzed by quantitative 3D image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemotherapy induced DNA damage response: convergence of drugs and pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound induces proliferating cell nuclear antigen associated factor 15 mediated proliferation inhibition, DNA damage, and apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis Induced by Topoisomerase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 13. researchgate.net [researchgate.net]
- 14. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cytotoxic Effects of 9-Methoxycamptothecin on Melanoma Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the cytotoxic mechanisms of 9-Methoxycamptothecin (9-MCPT), a promising plant-derived compound, against melanoma cells. Summarizing key quantitative data, experimental methodologies, and associated signaling pathways, this document serves as a comprehensive resource for researchers in oncology and drug development.
Quantitative Analysis of 9-MCPT Cytotoxicity
The anti-melanoma activity of this compound has been demonstrated across various studies. The compound effectively inhibits proliferation, induces cell cycle arrest, and promotes apoptosis in melanoma cell lines.
In Vitro Efficacy
9-MCPT has shown significant cytotoxic effects on human melanoma cell lines, including A375 and SKMEL28.[1][2] Key quantitative findings are summarized below.
Table 1: Proliferation Inhibition of 9-MCPT on Melanoma Cells
| Cell Line | Assay | Metric | Value | Reference |
| A375 | MTT | IC50 | 0.385 ± 0.08 µM | [1] |
Table 2: Apoptotic Induction by 9-MCPT in A375 Melanoma Cells
| 9-MCPT Concentration (µM) | Apoptosis Rate (%) | Bax/Bcl-2 Ratio | Reference |
| 0 (Control) | 9.5% | 1 | [1] |
| 0.19 | 17.27% | 1.61 | [1] |
| 0.38 | 30.14% | 2.43 | [1] |
| 0.95 | 66.46% | 4.57 | [1] |
Table 3: Cell Cycle Arrest Induced by 9-MCPT in Melanoma Cells
| Cell Line | Effect | Reference |
| A375, SKMEL28 | G2/M Phase Arrest | [1][2] |
In Vivo Efficacy
In preclinical models, 9-MCPT has demonstrated the ability to inhibit tumor growth in vivo.
Table 4: In Vivo Anti-Tumor Activity of 9-MCPT
| Model | Cell Line | Effect | Reference |
| BALB/c Nude Mice | A375 Xenograft | Inhibition of Tumor Growth | [1][2] |
Experimental Protocols
The following section outlines the key experimental methodologies employed to evaluate the cytotoxic effects of 9-MCPT on melanoma cells.
Cell Proliferation Assays
-
MTT Assay : To determine the half-maximal inhibitory concentration (IC50), melanoma cells (A375, SKMEL28) are seeded in 96-well plates and treated with varying concentrations of 9-MCPT.[1] After a specified incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added. The resulting formazan crystals are dissolved, and the absorbance is measured to assess cell viability.[1]
-
Clonogenic Assay : This assay evaluates the long-term proliferative capacity of cells. Melanoma cells are treated with 9-MCPT, and then single cells are allowed to grow into colonies over an extended period. The number and size of colonies are quantified to determine the effect of the compound on cell survival and proliferation.[1]
Apoptosis and Cell Cycle Analysis
-
Flow Cytometry : Apoptosis is quantified using Annexin V-FITC and propidium iodide (PI) double staining.[1] Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells. For cell cycle analysis, cells are fixed, stained with a DNA-intercalating dye like PI, and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[1]
DNA Damage and Protein Expression
-
Immunofluorescence Staining : To detect DNA damage, cells are stained for the phosphorylated form of histone H2AX (γ-H2AX), a marker for DNA double-strand breaks.[1]
-
Western Blotting : This technique is used to analyze the expression levels of key proteins involved in apoptosis (e.g., Bax, Bcl-2, caspases) and cell cycle regulation.[1]
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of 9-MCPT in melanoma cells are mediated through the modulation of specific signaling pathways.
Mechanism of 9-MCPT Action
This compound, a topoisomerase inhibitor, induces DNA damage, leading to cell cycle arrest and apoptosis.[1] A critical aspect of its mechanism in melanoma involves the downregulation of Proliferating Cell Nuclear Antigen Associated Factor 15 (PAF15).[1][2] Overexpression of PAF15 has been shown to partially rescue the anti-proliferative and pro-apoptotic effects of 9-MCPT, highlighting its importance in the drug's mechanism.[1][2]
Caption: Mechanism of 9-MCPT in Melanoma Cells.
General Melanoma Signaling Pathways
Melanoma is often driven by mutations that lead to the constitutive activation of pro-survival and proliferative signaling pathways, most notably the MAPK and PI3K/Akt pathways.[3][4][5]
-
MAPK Pathway : The Mitogen-Activated Protein Kinase (MAPK) pathway is a key regulator of cell proliferation, differentiation, and survival.[4][6] In a majority of melanomas, this pathway is hyperactivated due to mutations in genes such as BRAF and NRAS.[3][5]
-
PI3K/Akt Pathway : The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical signaling cascade that promotes cell survival and growth.[5] Aberrations in this pathway, including mutations in PTEN, are also common in melanoma.[5]
Caption: Key Signaling Pathways in Melanoma.
Experimental Workflow for Assessing 9-MCPT Cytotoxicity
The following diagram illustrates a typical workflow for investigating the cytotoxic effects of a compound like 9-MCPT on melanoma cells.
Caption: Experimental Workflow for 9-MCPT Cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound induces proliferating cell nuclear antigen associated factor 15 mediated proliferation inhibition, DNA damage, and apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signal pathways of melanoma and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding Signaling Cascades in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.cellsignal.com [blog.cellsignal.com]
- 6. Targeting the MAPK Pathway in Melanoma: Why some approaches succeed and other fail - PMC [pmc.ncbi.nlm.nih.gov]
9-Methoxycamptothecin: An In-Depth Technical Guide on its Antitumor Activity in Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lung cancer remains a leading cause of cancer-related mortality worldwide, necessitating the development of novel and effective therapeutic agents. Camptothecins, a class of alkaloid compounds, have demonstrated significant antitumor activity by inhibiting DNA topoisomerase I, a crucial enzyme in DNA replication and repair. 9-Methoxycamptothecin (9-MCPT) is a derivative of camptothecin that has shown promise in various cancer models. This technical guide provides a comprehensive overview of the known and extrapolated activity of this compound in non-small cell lung cancer (NSCLC) cell lines, focusing on its mechanism of action, effects on cell viability, and the signaling pathways it modulates. While specific quantitative data for 9-MCPT in lung cancer cell lines is limited in publicly available literature, this guide synthesizes information from studies on the parent compound, camptothecin, in lung cancer and the activity of 9-MCPT in other cancer types to provide a robust framework for future research.
Mechanism of Action
The primary molecular target of this compound, like other camptothecin derivatives, is the nuclear enzyme DNA topoisomerase I (Top1). Top1 relieves torsional stress in DNA during replication and transcription by inducing transient single-strand breaks. 9-MCPT intercalates into the DNA-Top1 complex, stabilizing it and preventing the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks, which are converted into irreversible double-strand breaks during the S-phase of the cell cycle. The resulting DNA damage triggers a cascade of cellular responses, including cell cycle arrest and apoptosis.[]
In Vitro Activity in Lung Cancer Cell Lines
Quantitative data on the cytotoxic effects of this compound, such as IC50 values (the concentration of a drug that inhibits cell growth by 50%), are not extensively documented for specific lung cancer cell lines in peer-reviewed literature. However, the activity of the parent compound, camptothecin, has been evaluated in various NSCLC cell lines and can serve as a benchmark for the expected potency of its derivatives.
| Cell Line | Histology | Camptothecin IC50 (µM) | Reference |
| H1299 | Non-Small Cell Lung Carcinoma | ~1 | [2] |
| H460 | Non-Small Cell Lung Carcinoma | ~1 | [2] |
| A549 | Adenocarcinoma | Not explicitly stated, but shown to be sensitive | [3][4] |
Note: The IC50 values for camptothecin can vary depending on the experimental conditions, such as exposure time and the specific assay used.
Studies on this compound in other cancer cell lines, such as melanoma, have demonstrated its ability to suppress cell proliferation, induce G2/M phase cell cycle arrest, and promote caspase-dependent apoptosis.[5] It is highly probable that 9-MCPT exerts similar cytotoxic and apoptotic effects on lung cancer cells.
Key Signaling Pathways
The antitumor activity of this compound is mediated through the activation of several key signaling pathways, primarily revolving around the DNA damage response.
Figure 1: Signaling pathway of this compound-induced apoptosis.
Experimental Methodologies
The following are detailed protocols for key experiments used to evaluate the in vitro activity of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
1. Cell Seeding:
-
Lung cancer cell lines (e.g., A549, NCI-H460) are harvested during the exponential growth phase.
-
Cells are seeded in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
2. Drug Treatment:
-
A stock solution of this compound is prepared in DMSO.
-
Serial dilutions of 9-MCPT are made in complete cell culture medium.
-
The medium from the cell plates is replaced with medium containing various concentrations of 9-MCPT. Control wells receive medium with the corresponding concentration of DMSO.
3. Incubation:
-
The plates are incubated for a specified period (e.g., 48 or 72 hours).
4. MTT Addition and Incubation:
-
A sterile solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
5. Solubilization and Absorbance Reading:
-
The medium is removed, and a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
6. Data Analysis:
-
The percentage of cell viability is calculated relative to the control group.
-
The IC50 value is determined by plotting cell viability against the log of the drug concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
1. Cell Treatment:
-
Cells are seeded in 6-well plates and treated with this compound at various concentrations for a specified time.
2. Cell Harvesting and Staining:
-
Both adherent and floating cells are collected and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
The mixture is incubated in the dark at room temperature for 15 minutes.
3. Flow Cytometry Analysis:
-
The stained cells are analyzed using a flow cytometer.
-
FITC and PI fluorescence are detected, allowing for the quantification of different cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Figure 2: General experimental workflow for evaluating 9-MCPT activity.
Conclusion and Future Directions
This compound is a promising anticancer compound that, based on the activity of its parent compound and its effects in other cancer models, is expected to be effective against lung cancer cell lines. Its mechanism of action through topoisomerase I inhibition, leading to DNA damage, cell cycle arrest, and apoptosis, is well-established for the camptothecin class of drugs.
Future research should focus on determining the specific IC50 values of this compound in a panel of NSCLC cell lines to quantify its potency. Furthermore, in-depth studies are needed to elucidate the precise signaling pathways it modulates in lung cancer cells and to evaluate its efficacy in in vivo models. Combination studies with other chemotherapeutic agents or targeted therapies could also reveal synergistic effects and provide new avenues for the treatment of lung cancer.
References
- 2. Human non-small cell lung cancer cells can be sensitized to camptothecin by modulating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective cytotoxicity and combined effects of camptothecin or paclitaxel with sodium-R-alpha lipoate on A549 human non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Cytotoxicity and Combined Effects of Camptothecin or Paclitaxel with Sodium-R-Alpha Lipoate on A549 Human Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces proliferating cell nuclear antigen associated factor 15 mediated proliferation inhibition, DNA damage, and apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
9-Methoxycamptothecin: A Technical Guide for Drug Development Professionals
An In-depth Overview of the Natural Alkaloid from Camptotheca acuminata
Introduction
9-Methoxycamptothecin (9-MCPT) is a naturally occurring quinoline alkaloid and a derivative of camptothecin, isolated from the bark and seeds of the Camptotheca acuminata tree.[1] It has garnered significant interest within the scientific community for its potent antineoplastic properties. This technical guide provides a comprehensive overview of 9-MCPT, focusing on its biosynthesis, mechanism of action, preclinical data, and relevant experimental protocols to support researchers, scientists, and drug development professionals in their endeavors.
Biosynthesis of this compound
The biosynthesis of this compound in Camptotheca acuminata is a complex process that originates from the monoterpenoid indole alkaloid (MIA) pathway. The pathway begins with the convergence of the shikimate pathway, producing tryptophan, and the methylerythritol phosphate (MEP) pathway, which generates secologanin. Tryptophan and secologanin are condensed to form strictosidine, a key intermediate in the biosynthesis of many alkaloids.
While the complete biosynthetic pathway of 9-MCPT is not fully elucidated, it is understood to be a derivative of camptothecin. The proposed pathway involves the hydroxylation of camptothecin at the C10 position to form 10-hydroxycamptothecin. This is followed by the O-methylation of the hydroxyl group to yield 10-methoxycamptothecin. The enzyme responsible for this methylation has been identified as 10-hydroxycamptothecin O-methyltransferase (Ca10OMT).[2] Although this enzyme acts on the C10 position, it provides a strong indication of the enzymatic class involved in the methoxylation of the camptothecin core. It is hypothesized that a similar O-methyltransferase is responsible for the methoxylation at the C9 position to produce this compound.
Caption: Proposed biosynthetic pathway of this compound.
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of DNA topoisomerase I.[3] Topoisomerase I is a crucial enzyme that relieves torsional stress in DNA during replication and transcription by creating single-strand breaks. 9-MCPT intercalates into the DNA-topoisomerase I complex, stabilizing it and preventing the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks, which are converted into double-strand breaks during DNA replication.
The resulting DNA damage triggers a cascade of cellular responses, including the activation of cell cycle checkpoints, leading to a G2/M phase arrest.[4] Ultimately, the extensive DNA damage induces apoptosis, or programmed cell death, through both intrinsic and extrinsic pathways.
Caption: Signaling pathway of this compound's mechanism of action.
Preclinical Data
In Vitro Cytotoxicity
This compound has demonstrated significant cytotoxic activity against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A375 | Human Melanoma | Not specified, but showed proliferation inhibition | [4] |
| SKMEL28 | Human Melanoma | Not specified, but showed proliferation inhibition | [4] |
| Murine Sarcoma S180 | Murine Sarcoma | 0.385 ± 0.08 | [5] |
| P388 | Mouse Leukemia | 0.04 - 0.5 | [6] |
| HepG2 | Human Hepatocellular Carcinoma | 0.24 - 6.57 | [5] |
| Hep3B | Human Hepatocellular Carcinoma | 0.24 - 6.57 | [5] |
| MDA-MB-231 | Human Breast Cancer | 0.24 - 6.57 | [5] |
| MCF-7 | Human Breast Cancer | 0.24 - 6.57 | [5] |
| A549 | Human Lung Carcinoma | 0.24 - 6.57 | [5] |
| Ca9-22 | Human Gingival Carcinoma | 0.24 - 6.57 | [5] |
Pharmacokinetic Data
Specific pharmacokinetic studies on this compound are limited in the publicly available literature. However, studies on other camptothecin derivatives, such as 9-aminocamptothecin, have shown that oral administration is feasible, with significant systemic exposure.[7] Preclinical studies with camptothecin analogues suggest that protracted administration schedules may lead to greater antitumor effects.[4] Further preclinical pharmacokinetic studies in animal models are necessary to determine the absorption, distribution, metabolism, and excretion (ADME) profile of 9-MCPT.
Clinical Trials
A thorough search of clinical trial registries indicates that there are currently no registered clinical trials specifically for this compound. The clinical development of camptothecin derivatives has primarily focused on analogues such as topotecan and irinotecan. The lack of clinical trials for 9-MCPT suggests that it is still in the preclinical stage of development.
Experimental Protocols
Extraction and Purification of this compound from Camptotheca acuminata
The following protocol is a generalized procedure based on established methods for the extraction and purification of camptothecin and its derivatives.
Workflow for Extraction and Purification
References
- 1. academic.oup.com [academic.oup.com]
- 2. Camptotheca acuminata 10-hydroxycamptothecin O-methyltransferase: an alkaloid biosynthetic enzyme co-opted from flavonoid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 9-Aminocamptothecin and beyond. Preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces proliferating cell nuclear antigen associated factor 15 mediated proliferation inhibition, DNA damage, and apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (Open Access) HPLC analysis of camptothecin and 9- methoxycamptothecin in the roots of Nothapodytes pittosporoides (2014) | Bai Yong-hu | 1 Citations [scispace.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
A Technical Guide to 9-Methoxycamptothecin from Nothapodytes foetida
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of 9-Methoxycamptothecin (9-MCPT), a potent anti-cancer alkaloid, with a focus on its isolation from the endangered medicinal plant, Nothapodytes foetida. It includes detailed experimental protocols, quantitative data, and visualizations of its mechanism of action and experimental workflows.
Introduction
This compound (9-MCPT) is a naturally occurring quinoline alkaloid and a derivative of camptothecin (CPT).[1] Its primary natural source is Nothapodytes foetida (also known as Nothapodytes nimmoniana or Mappia foetida), a medium-sized tree predominantly found in the Western Ghats of India.[1][2][3] Due to the high demand for camptothecin and its derivatives for pharmaceutical use, N. foetida has faced indiscriminate extraction and is now considered an endangered species.[1][2]
9-MCPT, along with CPT, exhibits significant cytotoxic and anti-cancer activity.[1][2][4] Its therapeutic potential stems from its function as a potent inhibitor of Topoisomerase I, a nuclear enzyme essential for DNA replication and repair.[1][2][] This inhibition leads to DNA damage and ultimately triggers programmed cell death (apoptosis) in cancer cells.[] This guide details the processes of extracting, purifying, and analyzing 9-MCPT, and explores its biological mechanism of action.
Extraction and Purification Protocols
The isolation of 9-MCPT from N. foetida is a multi-step process involving extraction from the plant matrix followed by purification to isolate the compound.
General Extraction Protocol (Soxhlet Method)
This protocol is a standard method for the exhaustive extraction of alkaloids from plant material.
Methodology:
-
Plant Material Preparation: The aerial parts or stems of N. foetida are collected, air-dried in the shade, and ground into a coarse powder.
-
Defatting: The powdered plant material is subjected to a defatting process to remove lipids and other nonpolar constituents. This is typically performed using a nonpolar solvent like n-hexane or petroleum ether in a Soxhlet apparatus for approximately 24 hours.[1][6]
-
Alkaloid Extraction: The defatted plant material is then extracted with a polar solvent. 90% methanol has been shown to be highly effective for extracting both CPT and 9-MCPT.[1][7] The extraction is carried out in a Soxhlet apparatus for 48-72 hours.[1] Other solvents such as acetone or chloroform can also be used.[1][6]
-
Concentration: The resulting methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a dark, viscous crude extract.
Purification Protocol (Chromatography)
Purification of 9-MCPT from the crude extract is typically achieved through chromatographic techniques.
Methodology:
-
Column Chromatography: The crude extract is adsorbed onto a silica gel support and subjected to column chromatography.[1]
-
Elution: The column is eluted with a gradient of solvents. A common system involves a mixture of hexane and ethyl acetate (EtOAc).[1] Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Semi-Preparative HPLC: For obtaining high-purity 9-MCPT, fractions enriched with the compound are pooled, concentrated, and further purified using semi-preparative HPLC.[8][9] This technique offers higher resolution and separates 9-MCPT from closely related alkaloids like camptothecin.[8] The purity of the final isolated compound is confirmed by analytical HPLC and spectroscopic methods.[8]
Quantitative Data and Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₈N₂O₅ | [10][11] |
| Molecular Weight | 378.4 g/mol | [10][11] |
| Appearance | Light yellow powder | [] |
| pKa | 11.20 ± 0.20 | [] |
| Purity (Commercial) | >98% (HPLC) | [11] |
Table 2: Comparison of Extraction Techniques for 9-MCPT from N. foetida
Various methods have been evaluated for their efficiency in extracting 9-MCPT. Microwave-Assisted Extraction (MAE) has been identified as a highly efficient and rapid alternative to conventional methods.[1][7][12]
| Method | Typical Solvent | Extraction Time | Relative Efficiency |
| Microwave-Assisted (MAE) | 90% Methanol | ~3 minutes | Very High; rapid and efficient.[1][7] |
| Soxhlet Extraction | 90% Methanol | 48-72 hours | High; exhaustive but time-consuming.[1][13] |
| Ultrasonic Extraction | 90% Methanol | ~30 minutes | Moderate to High; faster than Soxhlet.[1][7] |
| Stirring Extraction | 90% Methanol | ~30 minutes | Moderate.[1][7] |
Table 3: Cytotoxicity of this compound (IC₅₀ Values)
The anti-cancer activity of 9-MCPT is quantified by its half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ Value | Source |
| Murine Sarcoma S180 | Sarcoma | 0.385 ± 0.08 µM | [3] |
| A549 | Lung Carcinoma | 0.84 µg/ml | [] |
| MCF-7 | Breast Adenocarcinoma | 0.32 µg/ml | [] |
| Jurkat | T-cell Leukemia | 0.35 µg/ml | [] |
Visualized Workflows and Mechanisms
Experimental Workflow: From Plant to Pure Compound
The following diagram illustrates the logical flow of isolating and analyzing 9-MCPT from its natural source.
Caption: Workflow for isolation, purification, and analysis of 9-MCPT.
Mechanism of Action: Topoisomerase I Inhibition
9-MCPT exerts its cytotoxic effects by targeting the nuclear enzyme DNA Topoisomerase I (Top1). The process is detailed below.
-
Top1-DNA Complex Formation: Top1 relieves torsional stress in DNA during replication by creating a transient single-strand break, forming a covalent "cleavable complex".
-
Inhibition by 9-MCPT: 9-MCPT intercalates at the DNA cleavage site and binds to the Top1-DNA complex.[][14]
-
Stabilization of the Complex: This binding stabilizes the cleavable complex, preventing the Top1-mediated re-ligation of the DNA strand.[][14]
-
DNA Damage: The stabilized complex collides with the advancing replication fork, converting the single-strand break into a permanent and lethal double-strand break.
-
Cellular Response: This irreversible DNA damage triggers cell cycle arrest, typically at the G2/M phase, and initiates the caspase-dependent apoptotic pathway, leading to cancer cell death.[15][16]
The following diagram visualizes this signaling pathway.
Caption: Signaling pathway of 9-MCPT-induced Topoisomerase I inhibition.
References
- 1. phcogrev.com [phcogrev.com]
- 2. phcogrev.com [phcogrev.com]
- 3. This compound from Nothapodytes foetida induces apoptosis in murine sarcoma S180 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Constituents and cytotoxic principles of Nothapodytes foetida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US6893668B2 - Process for isolation of anticancer agent camptothecin from Nothapodytes foetida - Google Patents [patents.google.com]
- 7. Comparison of techniques for the extraction of the anti-cancer drug camptothecin from Nothapodytes foetida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of this compound and camptothecin from Nothapodytes foetida by semipreparative HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C21H18N2O5 | CID 123617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. biorlab.com [biorlab.com]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. go.drugbank.com [go.drugbank.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. This compound induces proliferating cell nuclear antigen associated factor 15 mediated proliferation inhibition, DNA damage, and apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Biological Activity of 9-Methoxycamptothecin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core biological activities of 9-Methoxycamptothecin (9-MCPT), a potent anti-cancer agent. We delve into its mechanism of action, detailing the signaling pathways it modulates and providing a comprehensive overview of its effects on cancer cells. This document summarizes key quantitative data, offers detailed experimental protocols for reproducing and expanding upon these findings, and visualizes complex biological processes for enhanced understanding.
Core Mechanism of Action: Topoisomerase I Inhibition and DNA Damage
This compound, a derivative of the natural alkaloid camptothecin, exerts its primary anti-tumor effect by targeting DNA topoisomerase I.[1] This enzyme plays a crucial role in DNA replication and transcription by relieving torsional stress through the creation of transient single-strand breaks.[1] 9-MCPT intercalates into the DNA-topoisomerase I cleavage complex, stabilizing it and preventing the re-ligation of the DNA strand.[1] This results in the accumulation of single-strand breaks, which are subsequently converted into cytotoxic double-strand breaks during DNA replication, leading to DNA damage.[2]
The induction of DNA damage is a critical initiating event in the cytotoxic cascade triggered by 9-MCPT. A key marker for this DNA damage is the phosphorylation of the histone variant H2AX, forming γ-H2AX foci at the sites of double-strand breaks.[2][3]
Cellular Consequences of this compound Activity
The DNA damage induced by 9-MCPT triggers a cascade of cellular responses, primarily culminating in cell cycle arrest and apoptosis.
G2/M Phase Cell Cycle Arrest
Upon sensing DNA damage, cells activate checkpoint pathways to halt cell cycle progression, allowing time for DNA repair. 9-MCPT consistently induces a strong arrest in the G2/M phase of the cell cycle in various cancer cell lines, including A2780 and HeLa cells.[4] This arrest prevents cells with damaged DNA from entering mitosis, thereby averting the propagation of genetic instability.
Induction of Apoptosis
When DNA damage is irreparable, 9-MCPT effectively triggers programmed cell death, or apoptosis. This is a crucial mechanism for eliminating cancerous cells. 9-MCPT has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4]
Intrinsic Apoptotic Pathway: This pathway is characterized by changes in the mitochondrial membrane potential and the regulation by the Bcl-2 family of proteins. 9-MCPT treatment leads to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. This shift in balance promotes the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death.[4]
Extrinsic Apoptotic Pathway: 9-MCPT also activates the extrinsic pathway by upregulating the expression of death receptors and their ligands, such as Tumor Necrosis Factor-alpha (TNFα) and Fas/FasL.[4] The engagement of these receptors initiates a signaling cascade that activates caspase-8, which can then directly activate executioner caspases or cleave Bid to further amplify the mitochondrial apoptotic pathway.[4]
Role of Reactive Oxygen Species (ROS): The generation of reactive oxygen species (ROS) has been observed to increase significantly during 9-MCPT-induced apoptosis, suggesting that oxidative stress plays a role in the drug's mechanism of action.[4]
Quantitative Analysis of this compound's Biological Activity
The following tables summarize the quantitative data on the cytotoxic and pro-apoptotic effects of this compound across various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Murine Sarcoma S180 | Sarcoma | 0.385 ± 0.08 | [5] |
| A2780 | Ovarian Cancer | Data not explicitly quantified in the provided search results. A2780 and HeLa cells were noted to be more sensitive among seven human cancer cell lines tested.[4] | [4] |
| HeLa | Cervical Cancer | Data not explicitly quantified in the provided search results. A2780 and HeLa cells were noted to be more sensitive among seven human cancer cell lines tested.[4] | [4] |
| A375 | Melanoma | Data not explicitly quantified in the provided search results.[3] | [3] |
| SKMEL28 | Melanoma | Data not explicitly quantified in the provided search results.[3] | [3] |
Table 2: Induction of Apoptosis by this compound in Murine Sarcoma S180 Cells
| 9-MCPT Concentration (µM) | Apoptosis Rate (%) | Bax/Bcl-2 Ratio | Reference |
| 0 | 9.5 | 1 | [5] |
| 0.19 | 17.27 | 1.61 | [5] |
| 0.38 | 30.14 | 2.43 | [5] |
| 0.95 | 66.46 | 4.57 | [5] |
Table 3: Cell Cycle Arrest Induced by this compound
| Cell Line | Treatment | Effect | Reference |
| A2780 | 9-MCPT (24h) | Strong G2/M arrest | [4] |
| HeLa | 9-MCPT (24h) | Strong G2/M arrest | [4] |
| Melanoma Cells (A375, SKMEL28) | 9-MCPT | G2/M phase cell cycle arrest | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
Topoisomerase I Relaxation Assay
This assay assesses the ability of 9-MCPT to inhibit the catalytic activity of topoisomerase I.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I enzyme
-
10x Topoisomerase I reaction buffer (e.g., 100 mM Tris-HCl pH 7.9, 1 M KCl, 10 mM EDTA, 10 mM DTT, 50% glycerol)
-
This compound (dissolved in DMSO)
-
Sterile deionized water
-
Agarose
-
1x TAE buffer (40 mM Tris-acetate, 1 mM EDTA)
-
6x DNA loading dye
-
Ethidium bromide or other DNA stain
-
UV transilluminator and gel documentation system
Protocol:
-
Prepare a reaction mixture containing 1x Topoisomerase I reaction buffer, 200-500 ng of supercoiled plasmid DNA, and sterile water to a final volume of 18 µL.
-
Add 1 µL of 9-MCPT at various concentrations (or DMSO as a vehicle control) to the reaction mixture.
-
Initiate the reaction by adding 1 µL of human Topoisomerase I enzyme (pre-titrated to determine the optimal amount for complete relaxation of the substrate).
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 3 µL of 6x DNA loading dye containing SDS to inactivate the enzyme.
-
Load the samples onto a 1% agarose gel prepared in 1x TAE buffer.
-
Perform electrophoresis at a constant voltage (e.g., 80-100V) until the dye front has migrated approximately two-thirds of the gel length.
-
Stain the gel with ethidium bromide for 15-30 minutes and destain in water.
-
Visualize the DNA bands under UV illumination. The inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form in the presence of 9-MCPT.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of 9-MCPT for the desired time period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated (DMSO) controls.
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1x Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Necrotic cells: Annexin V-FITC negative, PI positive
-
Cell Cycle Analysis
This protocol uses propidium iodide staining and flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and control cells
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Protocol:
-
Harvest and wash the cells with PBS.
-
Fix the cells by resuspending the cell pellet in cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic signaling pathways.
Materials:
-
Treated and control cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, cleaved caspase-3, cleaved caspase-8, cleaved caspase-9, TNFα, Fas, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the cells and determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Immunofluorescence for γ-H2AX
This method visualizes and quantifies DNA double-strand breaks by staining for γ-H2AX foci.
Materials:
-
Cells grown on coverslips
-
4% paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against γ-H2AX
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Treat cells grown on coverslips with 9-MCPT.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells with PBS.
-
Block the cells with blocking buffer for 1 hour.
-
Incubate with the primary anti-γ-H2AX antibody overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the γ-H2AX foci using a fluorescence microscope.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a general experimental workflow for its characterization.
Caption: Signaling pathways of this compound-induced apoptosis.
Caption: Experimental workflow for characterizing 9-MCPT activity.
Conclusion
This compound is a potent inhibitor of topoisomerase I that induces DNA damage, leading to G2/M cell cycle arrest and apoptosis in cancer cells. Its ability to activate both intrinsic and extrinsic apoptotic pathways underscores its potential as a broad-spectrum anti-cancer agent. The detailed protocols and data presented in this guide provide a solid foundation for further research and development of 9-MCPT and related compounds as cancer therapeutics. Further investigation into its efficacy in a wider range of cancer types and in vivo models is warranted to fully elucidate its therapeutic potential.
References
- 1. The Bax/Bcl-2 ratio determines the susceptibility of human melanoma cells to CD95/Fas-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bax/Bcl-2 expression ratio in prediction of response to breast cancer radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces proliferating cell nuclear antigen associated factor 15 mediated proliferation inhibition, DNA damage, and apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TNFα and Fas/FasL pathways are involved in this compound-induced apoptosis in cancer cells with oxidative stress and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 9-Methoxycamptothecin (9-MCPT) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Methoxycamptothecin (9-MCPT) is a derivative of the natural alkaloid camptothecin, a potent anti-cancer agent. Like its parent compound, 9-MCPT exerts its cytotoxic effects by inhibiting DNA topoisomerase I.[1][2][3] This inhibition leads to the accumulation of single-strand breaks in the DNA, which, when encountered by the replication machinery, are converted into double-strand breaks. This DNA damage triggers a cascade of cellular responses, ultimately leading to cell cycle arrest and apoptosis.[4] These application notes provide detailed protocols for evaluating the effects of 9-MCPT on cancer cells in vitro.
Data Presentation
In Vitro Cytotoxicity of this compound (9-MCPT)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values of 9-MCPT have been determined in various cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| Murine Sarcoma S180 | Sarcoma | 0.385 ± 0.08 | [1] |
| A375 | Melanoma | Not explicitly stated, but effective concentrations are in the sub-micromolar to low micromolar range. | [4] |
| SKMEL28 | Melanoma | Not explicitly stated, but effective concentrations are in the sub-micromolar to low micromolar range. | [4] |
| A2780 | Ovarian Cancer | More sensitive than other tested cell lines.[2] | |
| HeLa | Cervical Cancer | More sensitive than other tested cell lines.[2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of 9-MCPT on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (9-MCPT)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of 9-MCPT in DMSO. Dilute the stock solution with complete medium to obtain a range of desired concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Remove the medium from the wells and add 100 µL of the medium containing different concentrations of 9-MCPT. Include a vehicle control (medium with the same concentration of DMSO used for the highest 9-MCPT concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the 9-MCPT concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of 9-MCPT for the desired time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Treated and untreated cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with 9-MCPT as described for the apoptosis assay and harvest the cells.
-
Fixation: Wash the cells with PBS and resuspend the pellet in 1 mL of PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Clonogenic Survival Assay
This assay assesses the long-term effects of 9-MCPT on the ability of single cells to form colonies.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
9-MCPT
-
6-well plates or petri dishes
-
Methanol
-
Crystal Violet solution (0.5% in methanol)
Procedure:
-
Cell Plating: Plate a known number of cells (e.g., 200-1000 cells per well, depending on the cell line's plating efficiency) in 6-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of 9-MCPT for a specific duration (e.g., 24 hours).
-
Recovery: After treatment, remove the medium containing 9-MCPT and replace it with fresh, drug-free complete medium.
-
Colony Formation: Incubate the plates for 7-14 days, allowing colonies to form.
-
Fixation and Staining: Wash the colonies with PBS. Fix the colonies with methanol for 15 minutes. Stain the fixed colonies with Crystal Violet solution for 20 minutes.
-
Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the untreated control.
Visualization of Cellular Mechanisms
Experimental Workflow for Assessing 9-MCPT Effects
References
- 1. researchgate.net [researchgate.net]
- 2. TNFα and Fas/FasL pathways are involved in this compound-induced apoptosis in cancer cells with oxidative stress and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound induces proliferating cell nuclear antigen associated factor 15 mediated proliferation inhibition, DNA damage, and apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation and Use of 9-Methoxycamptothecin (9-MCPT) Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction 9-Methoxycamptothecin (9-MCPT) is a natural alkaloid and a derivative of camptothecin, originally isolated from plants such as Camptotheca acuminata and Nothapodytes foetida.[1][][3][4] It is a potent anti-cancer agent that exhibits significant antitumor activity against a variety of cancer cell lines, including lung, breast, and colon cancer.[] The primary mechanism of action for 9-MCPT is the inhibition of DNA topoisomerase I, a critical enzyme for DNA replication and repair.[][] This inhibition leads to DNA damage, cell cycle arrest, and ultimately, apoptosis in rapidly dividing cancer cells.[6]
This document provides a detailed protocol for the preparation of a this compound stock solution using dimethyl sulfoxide (DMSO) as the solvent, along with guidelines for its storage and a sample protocol for its application in a cell-based assay.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of 9-MCPT is provided below. This information is crucial for accurate stock solution preparation and experimental design.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₈N₂O₅ | [7] |
| Molecular Weight | 378.38 g/mol | [7] |
| Appearance | White to yellow crystalline solid | [8] |
| Melting Point | 254-255°C | [8][9] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Acetone | [8][9] |
| pKa (Predicted) | 11.21 ± 0.20 | [8] |
Mechanism of Action and Cellular Effects
This compound exerts its cytotoxic effects by targeting the nuclear enzyme DNA topoisomerase I. It binds to and stabilizes the covalent complex formed between topoisomerase I and DNA.[] This stabilization prevents the re-ligation of the single-strand breaks created by the enzyme, leading to an accumulation of DNA damage.[] The cellular response to this damage includes the induction of G2/M phase cell cycle arrest and the activation of apoptotic pathways.[1][6][10] Apoptosis induction by 9-MCPT has been shown to involve the TNFα and Fas/FasL pathways and is dependent on caspase activation.[6][10]
Caption: Mechanism of action pathway for this compound.
Protocol: Preparation of 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of 9-MCPT in DMSO. Always handle the compound and solvent in a chemical fume hood using appropriate personal protective equipment (PPE).
Materials:
-
This compound powder (MW: 378.38 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, amber, or foil-wrapped microcentrifuge tubes or cryovials
-
Calibrated pipettes and sterile tips
Equipment:
-
Analytical balance
-
Vortex mixer
-
Optional: Sonicator water bath
Procedure:
-
Pre-weighing Preparation: Allow the 9-MCPT powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh the desired amount of 9-MCPT powder. For example, weigh 1 mg of 9-MCPT.
-
Calculation of DMSO Volume: Use the following formula to calculate the required volume of DMSO:
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
For 1 mg of 9-MCPT to make a 10 mM solution:
-
Volume (L) = 0.001 g / (0.010 mol/L * 378.38 g/mol ) = 0.00026428 L
-
Volume (µL) = 264.3 µL
-
-
Dissolution: Add the calculated volume of DMSO to the vial containing the 9-MCPT powder.
-
Mixing: Cap the vial securely and vortex thoroughly until the powder is completely dissolved. If dissolution is difficult, gentle warming of the tube to 37°C or brief sonication can be applied to aid dissolution.[7]
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[1][11]
-
Storage: Store the aliquots protected from light.[1][7] Recommended storage conditions are:
Stock Solution Preparation Table
The table below provides pre-calculated volumes of DMSO required to prepare stock solutions of various concentrations from standard masses of 9-MCPT.
| Desired Concentration | Mass of 9-MCPT (MW: 378.38) | Required Volume of DMSO | Reference |
| 1 mM | 1 mg | 2.6428 mL | [1][7] |
| 5 mg | 13.2142 mL | [1][7] | |
| 10 mg | 26.4285 mL | [1][7] | |
| 5 mM | 1 mg | 0.5286 mL (528.6 µL) | [1][7] |
| 5 mg | 2.6428 mL | [1][7] | |
| 10 mg | 5.2857 mL | [1][7] | |
| 10 mM | 1 mg | 0.2643 mL (264.3 µL) | [1][7] |
| 5 mg | 1.3214 mL | [1][7] | |
| 10 mg | 2.6428 mL | [1][7] |
Application Protocol: In Vitro Cell Proliferation Assay (MTT Assay)
This protocol provides an example of how to use the 9-MCPT stock solution to determine its effect on the proliferation of cancer cells.
Workflow:
Caption: General experimental workflow for a cell-based assay.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., A375 melanoma cells) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[6]
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM 9-MCPT stock solution.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for treatment (e.g., ranging from 0.1 nM to 10 µM).
-
Crucially, ensure the final concentration of DMSO in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity. [11] Prepare a vehicle control using medium with the same final concentration of DMSO.
-
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of 9-MCPT and the vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).[10]
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Add solubilization solution (e.g., acidic isopropanol or DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell proliferation is inhibited).
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 6. This compound induces proliferating cell nuclear antigen associated factor 15 mediated proliferation inhibition, DNA damage, and apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. This compound CAS#: 19685-10-0 [amp.chemicalbook.com]
- 9. This compound CAS#: 19685-10-0 [chemicalbook.com]
- 10. TNFα and Fas/FasL pathways are involved in this compound-induced apoptosis in cancer cells with oxidative stress and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for 9-Methoxycamptothecin (9-MCPT) in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Methoxycamptothecin (9-MCPT) is a naturally occurring alkaloid and a derivative of camptothecin, isolated from plants such as Camptotheca acuminata. It is a potent anti-cancer agent that functions as a topoisomerase I inhibitor. By stabilizing the topoisomerase I-DNA covalent complex, 9-MCPT leads to DNA damage, cell cycle arrest at the G2/M phase, and induction of apoptosis in cancer cells.[1][2] These characteristics make 9-MCPT a compound of significant interest for preclinical in vivo cancer research.
These application notes provide detailed protocols for the preparation of 9-MCPT working solutions for in vivo studies, along with a summary of its mechanism of action, and a sample protocol for an in vivo efficacy study in a melanoma xenograft model.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₁H₁₈N₂O₅ |
| Molecular Weight | 378.38 g/mol |
| CAS Number | 39026-92-1 |
| Appearance | White to yellow crystalline solid |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone |
Table 2: Recommended Formulations for In Vivo Working Solutions
| Formulation | Solvent Composition | Final Concentration | Solution Type | Recommended Administration Routes |
| Protocol 1 | 10% DMSO + 90% (20% SBE-β-CD in Saline) | 0.83 mg/mL | Suspended Solution | Oral, Intraperitoneal |
| Protocol 2 | 10% DMSO + 90% Corn Oil | ≥ 0.83 mg/mL | Clear Solution | Oral, Intraperitoneal |
Experimental Protocols
Preparation of 9-MCPT Working Solutions for In Vivo Administration
It is highly recommended to prepare the working solution fresh on the day of use to ensure stability and efficacy.
Protocol 1: Suspended Solution with SBE-β-CD
This protocol yields a suspended solution suitable for oral and intraperitoneal injections.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl)
-
Sterile conical tubes
-
Ultrasonicator
Procedure:
-
Prepare a 20% SBE-β-CD in Saline solution: Dissolve 2 g of SBE-β-CD powder in 10 mL of saline. Ensure complete dissolution to obtain a clear solution. This solution can be stored at 4°C for up to one week.
-
Prepare a stock solution of 9-MCPT in DMSO: Dissolve 9-MCPT powder in DMSO to a concentration of 8.3 mg/mL. Gentle warming or vortexing can aid dissolution.
-
Prepare the final working solution: In a sterile conical tube, add 100 µL of the 8.3 mg/mL 9-MCPT stock solution to 900 µL of the 20% SBE-β-CD in saline solution.
-
Homogenize the solution: Mix the solution thoroughly by vortexing. If precipitation occurs, use an ultrasonicator to achieve a uniform suspension. The final concentration of the suspended solution will be 0.83 mg/mL.
Protocol 2: Clear Solution with Corn Oil
This protocol yields a clear solution, which may be preferable for certain applications.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile conical tubes
Procedure:
-
Prepare a stock solution of 9-MCPT in DMSO: Dissolve 9-MCPT powder in DMSO to a concentration of 8.3 mg/mL.
-
Prepare the final working solution: In a sterile conical tube, add 100 µL of the 8.3 mg/mL 9-MCPT stock solution to 900 µL of corn oil.
-
Homogenize the solution: Mix thoroughly by vortexing until a clear solution is obtained. The final concentration will be at least 0.83 mg/mL.
In Vivo Antitumor Efficacy Study in a Melanoma Xenograft Model
This protocol provides a general framework for assessing the antitumor activity of 9-MCPT in a subcutaneous xenograft model.
Animal Model:
-
BALB/c nude mice (athymic), 6-8 weeks old.
Tumor Cell Line:
-
A375 human melanoma cells.
Experimental Workflow:
Caption: Workflow for an in vivo xenograft study of 9-MCPT.
Procedure:
-
Cell Culture and Implantation:
-
Culture A375 human melanoma cells in appropriate media.
-
Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Treatment Group: Administer 9-MCPT intraperitoneally at a dose of 25 mg/kg, three times a week for 15 days.[3] The working solution should be prepared as described in Protocol 1 or 2.
-
Control Group: Administer the corresponding vehicle solution following the same schedule.
-
-
Efficacy Evaluation:
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Mechanism of Action Signaling Pathways
9-MCPT exerts its anticancer effects primarily through the inhibition of topoisomerase I, which leads to DNA damage, cell cycle arrest, and apoptosis.
9-MCPT Induced Apoptosis Pathway
Caption: 9-MCPT induced apoptosis signaling pathway.
9-MCPT Induced G2/M Cell Cycle Arrest
Caption: 9-MCPT induced G2/M arrest signaling pathway.
References
Application Note: Determining the Cytotoxicity of 9-Methoxycamptothecin (9-MCPT) using the MTT Assay
Introduction
9-Methoxycamptothecin (9-MCPT) is a natural camptothecin analog isolated from plants like Camptotheca acuminata.[1] It exhibits potent antitumor activity by inhibiting DNA topoisomerase I, an enzyme crucial for DNA replication and repair.[] This inhibition leads to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death) in cancer cells.[1][][3] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds like 9-MCPT.[4] The assay quantifies the metabolic activity of living cells, which reflects their viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT into a purple formazan precipitate.[4] The amount of this formazan, which is solubilized for measurement, is directly proportional to the number of viable cells.[5] This protocol provides a detailed method for evaluating the cytotoxicity of 9-MCPT against cancer cell lines.
Experimental Protocols
I. Required Materials and Reagents
-
Cell Lines: Human cancer cell lines (e.g., HeLa, A2780, A375 melanoma cells)[3][6]
-
This compound (9-MCPT): (CAS No. 39026-92-1)[1]
-
Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent: 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS). Filter-sterilize and store protected from light at 4°C.
-
Solubilization Solution: Dimethyl sulfoxide (DMSO)[7] or a solution of 10% SDS in 0.01 M HCl.
-
Equipment:
-
Sterile 96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Biological safety cabinet
-
Multichannel pipette
-
Inverted microscope
-
II. Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. This compound induces proliferating cell nuclear antigen associated factor 15 mediated proliferation inhibition, DNA damage, and apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. TNFα and Fas/FasL pathways are involved in this compound-induced apoptosis in cancer cells with oxidative stress and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification and Analysis of 9-Methoxycamptothecin
Audience: Researchers, scientists, and drug development professionals.
Introduction: 9-Methoxycamptothecin is a naturally occurring analog of camptothecin, a potent anticancer agent that inhibits the nuclear enzyme topoisomerase I. Accurate purification and analysis of this compound are crucial for research, drug development, and quality control. High-Performance Liquid Chromatography (HPLC) is a precise and efficient method for both the purification and quantitative analysis of this compound. This document provides detailed protocols for the semi-preparative purification and analytical determination of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from the HPLC methods described.
Table 1: Analytical HPLC Method Parameters and Performance
| Parameter | Value | Reference |
| Column | Waters Symmetry C18 (4.6 mm × 250 mm, 5 µm) | [1] |
| Mobile Phase | Methanol:Water (50:50, v/v) | [1] |
| Flow Rate | 0.8 mL/min | [1] |
| Detection Wavelength | 254 nm | [1] |
| Retention Time | Not specified | [1] |
| Linear Range | 0.24 - 4.00 µg | [1] |
| Correlation Coefficient (r) | 0.9995 | [1] |
Table 2: Semi-Preparative HPLC Method for Purification
| Parameter | Value | Reference |
| Column | Lichrosphere RP-18 (4 mm x 100 mm, 5 µm particle size) | [2][3] |
| Mobile Phase | Water:Acetonitrile (25:75, v/v) | [2][3] |
| Flow Rate | 3.0 mL/min | [3] |
| Detection Wavelength | 256 nm | [2][3] |
| Retention Time (this compound) | ~22.14 min | [2][3] |
| Purity Achieved | >95% | [2] |
Experimental Protocols
Protocol 1: Semi-Preparative HPLC Purification of this compound
This protocol is designed for the isolation and purification of this compound from a crude extract.
1. Materials and Reagents:
-
Crude extract containing this compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Solvents for sample dissolution (e.g., chloroform-methanol mixture, 80:20 v/v)[2][3]
-
Semi-preparative HPLC system with a UV detector
-
Lichrosphere RP-18 column (or equivalent)
-
Collection vials/flasks
2. Sample Preparation:
-
Dissolve the crude extract containing this compound in a suitable solvent mixture (e.g., chloroform:methanol, 80:20 v/v).[2][3]
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
3. HPLC Method:
-
Equilibrate the semi-preparative Lichrosphere RP-18 column with the mobile phase (Water:Acetonitrile, 25:75) at a flow rate of 3.0 mL/min until a stable baseline is achieved.[3]
-
Inject an appropriate volume of the prepared sample onto the column.
-
Monitor the chromatogram and collect the fraction corresponding to the retention time of this compound (approximately 22-25 minutes).[3]
-
Pool the collected fractions from multiple runs if necessary.
-
Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.
4. Purity Confirmation:
-
Analyze the purified fraction using the analytical HPLC method described in Protocol 2 to confirm its purity. The purity of the isolated this compound has been reported to be 95%.[2]
Protocol 2: Analytical HPLC Method for this compound Analysis
This protocol is for the quantitative analysis and purity determination of this compound.
1. Materials and Reagents:
-
Purified this compound sample or standard
-
HPLC-grade methanol
-
HPLC-grade water
-
Analytical HPLC system with a UV detector
-
Waters Symmetry C18 column (4.6 mm × 250 mm, 5 µm) or equivalent[1]
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Dissolve the sample to be analyzed in the mobile phase to a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
3. HPLC Method:
-
Equilibrate the Waters Symmetry C18 column with the mobile phase (Methanol:Water, 50:50) at a flow rate of 0.8 mL/min until a stable baseline is observed.[1]
-
Set the column temperature to 26 °C.[1]
-
Set the UV detector to a wavelength of 254 nm.[1]
-
Inject the standard solutions and the sample solution onto the column.
-
Record the chromatograms and determine the peak area for this compound.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve. The method has a linear range of 0.24-4.00 μg with a correlation coefficient of 0.9995.[1]
Visualizations
References
Application Notes and Protocols for LC-MS Quantification of 9-Methoxycamptothecin
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Methoxycamptothecin (9-MCPT) is a naturally occurring alkaloid and a derivative of camptothecin, a potent anti-cancer agent.[1] Like its parent compound, 9-MCPT exhibits significant antitumor activity by inhibiting DNA topoisomerase I, an enzyme crucial for DNA replication and repair.[2] This inhibition leads to DNA damage and ultimately induces apoptosis in cancer cells.[3][4] Accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies, drug metabolism research, and clinical trial monitoring to ensure safety and efficacy.
This document provides a detailed application note and protocol for the quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is intended as a robust starting point for researchers and may require further optimization for specific laboratory conditions and instrumentation.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol outlines a protein precipitation method for the extraction of this compound from human plasma, a common and efficient technique for sample cleanup in bioanalysis.
Materials:
-
Human plasma samples
-
This compound analytical standard
-
Camptothecin (Internal Standard - IS)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Microcentrifuge
-
Vortex mixer
-
LC-MS vials with inserts
Procedure:
-
Thaw plasma samples and internal standard stock solutions to room temperature.
-
Prepare a stock solution of Camptothecin (Internal Standard) in DMSO or a suitable solvent. Further dilute with acetonitrile to a working concentration (e.g., 100 ng/mL).
-
In a 1.5 mL microcentrifuge tube, pipette 100 µL of the human plasma sample.
-
Add 10 µL of the internal standard working solution (Camptothecin) to the plasma sample.
-
Add 300 µL of ice-cold acetonitrile to the plasma-IS mixture to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an LC-MS vial with an insert for analysis.
LC-MS/MS Method
The following is a proposed LC-MS/MS method for the quantification of this compound. Parameters may require optimization based on the specific instrument used.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Instrument dependent, optimize for best signal |
MRM Transitions:
The following MRM transitions are proposed based on the known mass of this compound and its fragmentation pattern.[5] The collision energy (CE) and other compound-specific parameters should be optimized for the specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Proposed CE (eV) |
| This compound | 379.1 | 335.1 (Quantifier) | 25 |
| 379.1 | 320.1 (Qualifier) | 30 | |
| Camptothecin (IS) | 349.1 | 305.1 (Quantifier) | 28 |
| 349.1 | 248.1 (Qualifier) | 35 |
Data Presentation
Method Validation Summary
The following tables represent typical data that should be generated during the validation of this bioanalytical method, following regulatory guidelines. The values presented are hypothetical and serve as a template.
Table 1: Calibration Curve Performance
| Analyte | Calibration Range (ng/mL) | Regression Model | r² |
| This compound | 1 - 1000 | Linear (1/x²) | > 0.995 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| This compound | LLOQ | 1 | < 15% | 85 - 115% | < 15% | 85 - 115% |
| Low QC | 3 | < 15% | 85 - 115% | < 15% | 85 - 115% | |
| Mid QC | 100 | < 15% | 85 - 115% | < 15% | 85 - 115% | |
| High QC | 800 | < 15% | 85 - 115% | < 15% | 85 - 115% |
Table 3: Stability Summary
| Analyte | Stability Condition | Concentration (ng/mL) | Stability (% of Nominal) |
| This compound | Bench-top (4 hours, room temp) | 3 and 800 | 85 - 115% |
| Freeze-thaw (3 cycles, -80°C to room temp) | 3 and 800 | 85 - 115% | |
| Long-term storage (30 days, -80°C) | 3 and 800 | 85 - 115% | |
| Post-preparative (24 hours, 4°C in autosampler) | 3 and 800 | 85 - 115% |
Visualizations
Experimental Workflow
The following diagram illustrates the major steps in the quantification of this compound from plasma samples.
Caption: Workflow for this compound analysis.
Signaling Pathway of this compound
This diagram illustrates the mechanism of action of this compound, leading to apoptosis in cancer cells. 9-MCPT inhibits Topoisomerase I, which leads to DNA strand breaks. This DNA damage triggers cell cycle arrest and activates apoptotic pathways.[2][3][6]
Caption: this compound induced apoptosis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. znaturforsch.com [znaturforsch.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound induces proliferating cell nuclear antigen associated factor 15 mediated proliferation inhibition, DNA damage, and apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C21H18N2O5 | CID 123617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. TNFα and Fas/FasL pathways are involved in this compound-induced apoptosis in cancer cells with oxidative stress and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 9-Methoxycamptothecin Nano-formulation for Drug Delivery
Introduction
9-Methoxycamptothecin (MCPT) is a naturally occurring alkaloid and a derivative of camptothecin (CPT), a potent anti-cancer agent.[1] Like its parent compound, MCPT exhibits strong antitumor activity by inhibiting DNA topoisomerase I, which leads to DNA damage and apoptosis in cancer cells.[2][3] However, the clinical application of MCPT is hampered by significant challenges, including poor water solubility, instability of its active lactone ring at physiological pH, and systemic toxicity.[4]
Nano-formulations offer a promising strategy to overcome these limitations.[4][5] By encapsulating MCPT within nano-sized carriers such as polymeric nanoparticles, liposomes, or solid lipid nanoparticles, it is possible to enhance its solubility, protect the lactone ring from hydrolysis, and improve its pharmacokinetic profile.[1][6] Furthermore, nano-formulations can exploit the Enhanced Permeability and Retention (EPR) effect for passive tumor targeting, leading to higher drug accumulation at the tumor site and reduced systemic side effects.[7] This document provides an overview of MCPT nano-formulations, including quantitative data from relevant studies and detailed protocols for their preparation and evaluation.
Mechanism of Action
This compound exerts its anticancer effects primarily by inducing apoptosis and cell cycle arrest.[2][3] Studies have shown that MCPT can trigger both extrinsic and intrinsic apoptotic pathways.[2] This involves the generation of Reactive Oxygen Species (ROS), upregulation of TNFα and Fas/FasL pathways, and activation of caspases.[2] Additionally, MCPT induces DNA damage, leading to G2/M phase cell cycle arrest, which further contributes to its cytotoxic effects against cancer cells.[2][3]
Caption: Signaling pathway of this compound (MCPT) in cancer cells.
Quantitative Data Summary
The following tables summarize key quantitative parameters for camptothecin analog nano-formulations from various studies. These values provide a benchmark for researchers developing novel MCPT delivery systems.
Table 1: Physicochemical Characteristics of Camptothecin Analog Nano-formulations
| Drug | Nanoparticle Type | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| 9-Nitrocamptothecin | PLGA-PEG NPs | 148.5 ± 30 | Narrow | +1.84 | - | >45 | [6] |
| Camptothecin | Solid Lipid Nanoparticles (SLN) | ≤200 | - | - | >90 | - | [8] |
| Morin Hydrate | HA-PBCA/TPGS "mixed" NPs | <200 | - | Negative | - | - | [9] |
| Camptothecin | Anionic/Cationic Nanocapsules | 180–220 | Narrow | - | - | - | [10] |
| Andrographolide | PLGA-PEG-PLGA Polymeric Micelles | - | - | - | 92 | 8.4 | [7] |
PDI: Polydispersity Index; PLGA-PEG: Poly(lactic-co-glycolic acid)-Poly(ethylene glycol); SLN: Solid Lipid Nanoparticles; HA-PBCA/TPGS: Hyaluronic Acid-Poly(butyl cyanoacrylate)/D-alpha-tocopheryl polyethylene glycol 1000 succinate.
Table 2: In Vitro & In Vivo Efficacy of Camptothecin Nano-formulations
| Drug/Formulation | Cell Line / Animal Model | Outcome Metric | Result | Reference |
| This compound | A2780, Hela | Cytotoxicity (72h) | Dose-dependent cytotoxicity | [2] |
| This compound | A375, SKMEL28 (Melanoma) | Proliferation, Apoptosis | Suppressed proliferation, induced G2/M arrest and apoptosis | [3] |
| This compound | A375 Xenograft (BALB/c mice) | Tumor Growth | Effectively inhibited tumor growth | [3] |
| CPT-loaded cyclodextrin NPs | 9L tumor-bearing mice | Tumor Progression, Survival | Inhibited tumor progression, increased median survival time | [1] |
| MH-loaded MNs | S180 tumor-bearing mice | Tumor Volume | Significant reduction of tumor volume | [9] |
CPT: Camptothecin; NPs: Nanoparticles; MH: Morin Hydrate; MNs: Mixed Nanoparticles.
Protocols
This section provides detailed methodologies for the formulation and evaluation of this compound nanoparticles.
Caption: General workflow for developing and testing MCPT nano-formulations.
Protocol 1: Preparation of MCPT-Loaded PLGA-PEG Nanoparticles by Nanoprecipitation
This protocol describes a common bottom-up method for nanoparticle synthesis.[11] The nanoprecipitation technique is suitable for encapsulating hydrophobic drugs like MCPT.[4][6]
Materials:
-
This compound (MCPT)
-
PLGA-PEG copolymer
-
Acetone (or other water-miscible organic solvent)
-
Poloxamer 188 or Polyvinyl alcohol (PVA) as a stabilizer
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator
Method:
-
Organic Phase Preparation: Dissolve a specific amount of MCPT and PLGA-PEG copolymer in acetone. Ensure complete dissolution.
-
Aqueous Phase Preparation: Dissolve the stabilizer (e.g., 1% w/v Poloxamer 188) in deionized water.
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under moderate magnetic stirring. The rapid diffusion of the solvent into the water will cause the polymer and drug to precipitate, forming nanoparticles instantaneously.[4]
-
Solvent Evaporation: Continue stirring the suspension for several hours (e.g., 4-6 hours) at room temperature, or use a rotary evaporator under reduced pressure to remove the organic solvent.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and wash the pellet with deionized water multiple times to remove excess stabilizer and unencapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% mannitol or trehalose). Freeze-dry the suspension to obtain a powdered form of the MCPT-loaded nanoparticles for long-term storage.
Protocol 2: Characterization of Nanoparticles
A. Particle Size, PDI, and Zeta Potential:
-
Reconstitute the lyophilized nanoparticles in deionized water.
-
Analyze the suspension using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
The instrument will provide the average particle size (Z-average), polydispersity index (PDI), and zeta potential, which indicates surface charge and colloidal stability. Nanoparticles with a size under 200 nm are generally preferred for exploiting the EPR effect.[7]
B. Drug Loading (DL) and Encapsulation Efficiency (EE):
-
Weigh a precise amount of lyophilized nanoparticles.
-
Dissolve the nanoparticles in a suitable organic solvent (e.g., DMSO or acetonitrile) to break them apart and release the encapsulated drug.
-
Quantify the amount of MCPT in the solution using High-Performance Liquid Chromatography (HPLC) with a UV detector, by comparing the peak area to a standard curve of known MCPT concentrations.[12]
-
Calculate DL and EE using the following formulas:
-
DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
Protocol 3: In Vitro Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells and is commonly used to assess the cytotoxic effects of anticancer drugs.[13]
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MCPT-loaded nanoparticles, free MCPT solution, and "blank" (drug-free) nanoparticles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Method:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Prepare serial dilutions of free MCPT, MCPT-loaded nanoparticles, and blank nanoparticles in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the treatment solutions. Include untreated cells as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).[2][13]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.[13]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the cell viability percentage relative to the untreated control. Plot the viability against drug concentration to determine the IC50 value (the concentration required to inhibit 50% of cell growth).
Protocol 4: In Vivo Antitumor Efficacy
This protocol outlines a typical xenograft animal model study to evaluate the therapeutic effectiveness of the nano-formulation.[3][9]
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cell line for tumor induction (e.g., A375)
-
MCPT-loaded nanoparticles, free MCPT solution, vehicle control (e.g., saline)
-
Calipers for tumor measurement
Method:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Group Allocation: Randomly divide the mice into treatment groups (e.g., n=5-8 per group):
-
Group 1: Vehicle control (saline)
-
Group 2: Free MCPT
-
Group 3: Blank nanoparticles
-
Group 4: MCPT-loaded nanoparticles
-
-
Treatment Administration: Administer the treatments intravenously (i.v.) or via another appropriate route at a predetermined dose and schedule (e.g., every 3 days for 4 cycles).
-
Monitoring: Monitor the body weight of the mice (as an indicator of toxicity) and measure the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, or after a fixed duration.
-
Analysis: Euthanize the mice, excise the tumors, and weigh them. Plot the average tumor volume over time for each group to compare the antitumor efficacy of the different formulations. Statistical analysis (e.g., ANOVA) should be performed to determine significance.
References
- 1. Recent Advances in Improved Anticancer Efficacies of Camptothecin Nano-Formulations: A Systematic Review [mdpi.com]
- 2. TNFα and Fas/FasL pathways are involved in this compound-induced apoptosis in cancer cells with oxidative stress and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces proliferating cell nuclear antigen associated factor 15 mediated proliferation inhibition, DNA damage, and apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selection of a Suitable Method for the Preparation of Polymeric Nanoparticles: Multi-Criteria Decision Making Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent updates on nano-phyto-formulations based therapeutic intervention for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Recent Advances in Nanotechnology-Based Targeted Delivery Systems of Active Constituents in Natural Medicines for Cancer Treatment [mdpi.com]
- 8. Brain delivery of camptothecin by means of solid lipid nanoparticles: formulation design, in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. Chemical Methods - CD Bioparticles [cd-bioparticles.com]
- 12. researchgate.net [researchgate.net]
- 13. dovepress.com [dovepress.com]
Application Notes and Protocols for 9-Methoxycamptothecin in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 9-Methoxycamptothecin (MCPT), a potent topoisomerase I inhibitor, in preclinical xenograft mouse models. The following sections detail its mechanism of action, protocols for in vivo studies, and representative data on its anti-tumor efficacy.
Introduction
This compound is a derivative of camptothecin, a natural alkaloid with significant anti-neoplastic properties. Its primary mechanism of action involves the inhibition of DNA topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase I-DNA cleavable complex, MCPT induces single-strand DNA breaks, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1][2] This document provides detailed protocols for evaluating the efficacy of MCPT in a human melanoma xenograft model.
Mechanism of Action: Signaling Pathway
This compound exerts its cytotoxic effects by targeting DNA topoisomerase I. The stabilization of the enzyme-DNA complex by MCPT triggers a cascade of cellular events, primarily culminating in apoptosis. The key steps in this signaling pathway include the induction of DNA damage, activation of cell cycle checkpoints, and the initiation of the intrinsic apoptotic pathway. This involves the regulation of pro- and anti-apoptotic proteins, leading to caspase activation and programmed cell death.[1][2]
Experimental Protocols
The following protocols provide a detailed methodology for a xenograft study using the human melanoma cell line A375 in immunodeficient mice.
Cell Culture and Preparation
-
Cell Line: Human melanoma cell line A375.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, detach them using Trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in serum-free DMEM or PBS for injection.
-
Cell Viability: Determine cell viability using a trypan blue exclusion assay. Viability should be >95%.
Xenograft Mouse Model
-
Animal Strain: Female BALB/c nude mice, 6-8 weeks old.
-
Acclimatization: Allow mice to acclimatize for at least one week before the experiment.
-
Tumor Cell Implantation:
-
Subcutaneously inject 5 x 10^6 A375 cells in a volume of 100 µL of serum-free medium into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers every 2-3 days.
-
Calculate tumor volume (V) using the formula: V = (L x W^2) / 2.
-
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
Drug Preparation and Administration
-
Drug Formulation: Dissolve this compound in a suitable vehicle, such as a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water. Prepare fresh on each day of treatment.
-
Dosage: Based on preclinical studies of similar camptothecin derivatives, a starting dose of 2-5 mg/kg can be considered. Dose-ranging studies are recommended to determine the maximum tolerated dose (MTD).
-
Administration Route: Administer the drug solution via intraperitoneal (i.p.) injection.
-
Treatment Schedule: A common schedule is administration once daily for 5 consecutive days, followed by a 2-day rest period, for a total of 2-3 weeks.
Efficacy Evaluation
-
Tumor Volume Measurement: Continue to measure tumor volume 2-3 times per week throughout the study.
-
Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Tumor Growth Inhibition (TGI): Calculate the TGI at the end of the study using the following formula:
-
% TGI = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100
-
-
Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or if the mice show signs of excessive toxicity (e.g., >20% body weight loss).
-
Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).
Experimental Workflow
The following diagram outlines the major steps in a typical xenograft study with this compound.
Data Presentation
The efficacy of this compound is typically evaluated by comparing the tumor growth in the treated group to the control group. The following tables present illustrative data from a hypothetical xenograft study.
Table 1: Average Tumor Volume (mm³) Over Time
| Day | Control Group (Vehicle) | This compound (2.5 mg/kg) |
| 1 | 120.5 ± 15.2 | 122.1 ± 14.8 |
| 4 | 185.3 ± 22.1 | 150.7 ± 18.5 |
| 7 | 310.8 ± 35.6 | 195.4 ± 25.1 |
| 10 | 520.1 ± 58.9 | 240.6 ± 30.7 |
| 13 | 850.4 ± 95.3 | 310.2 ± 41.3 |
| 16 | 1250.7 ± 140.1 | 395.8 ± 55.6 |
| 19 | 1780.2 ± 201.5 | 480.3 ± 68.9 |
Data are presented as mean ± standard error of the mean (SEM).
Table 2: Tumor Growth Inhibition (TGI)
| Treatment Group | Dose (mg/kg) | Final Average Tumor Volume (mm³) | % TGI |
| Control (Vehicle) | - | 1780.2 | - |
| This compound | 2.5 | 480.3 | 73.0% |
Conclusion
This compound demonstrates significant anti-tumor activity in preclinical xenograft models of human cancer. The protocols outlined in this document provide a framework for conducting in vivo efficacy studies. Researchers should optimize the dosage and treatment schedule for their specific cancer model. The provided diagrams and data tables serve as a guide for visualizing the mechanism of action and presenting experimental results. Further investigation into the pharmacokinetics and pharmacodynamics of this compound will be crucial for its clinical translation.
References
Application of 9-Methoxycamptothecin in Topoisomerase I Inhibition Assays: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Methoxycamptothecin (MCPT) is a naturally occurring alkaloid and a derivative of camptothecin, isolated from plants such as Nothapodytes foetida. Like other camptothecin analogs, MCPT exhibits significant antitumor activity by targeting human DNA topoisomerase I (Top1). This enzyme plays a crucial role in relieving torsional stress in DNA during replication and transcription. MCPT stabilizes the covalent complex formed between Top1 and DNA, which leads to DNA single-strand breaks. The collision of the replication fork with this stabilized complex results in double-strand breaks, ultimately triggering cell cycle arrest and apoptosis in rapidly dividing cancer cells.
These application notes provide detailed protocols for assessing the inhibitory activity of this compound against topoisomerase I and for evaluating its cytotoxic effects on cancer cell lines.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound and related compounds.
Table 1: Topoisomerase I Inhibitory Activity of Camptothecin Derivatives
| Compound | Topoisomerase I Inhibition (Concentration) | Assay Type | Source |
| This compound (MCPT) | Inhibited at 100 µM | DNA Relaxation Assay | [1] |
| Camptothecin (CPT) | IC50: 0.68 µM | Cell-free assay | [2] |
| SN-38 | IC50: 8.8 nM | Cytotoxicity Assay (HT-29 cells) | [3] |
| Topotecan (TPT) | IC50: 33 nM | Cytotoxicity Assay (HT-29 cells) | [3] |
| 9-Aminocamptothecin (9-AC) | IC50: 19 nM | Cytotoxicity Assay (HT-29 cells) | [3] |
Table 2: Cytotoxicity of this compound against Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Assay Type | Source |
| Murine Sarcoma S180 | Sarcoma | 0.385 ± 0.08 | MTT Assay | [4] |
| A375 | Human Melanoma | Not explicitly stated, but evaluated | MTT & Clonogenic Assays | [5] |
| SKMEL28 | Human Melanoma | Not explicitly stated, but evaluated | MTT & Clonogenic Assays | [5] |
Experimental Protocols
Topoisomerase I DNA Relaxation Assay
This assay measures the ability of an inhibitor to prevent Top1 from relaxing supercoiled plasmid DNA.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Reaction Buffer (e.g., 200 mM Tris-HCl pH 7.5, 1 M KCl, 50 mM MgCl₂, 1 mM EDTA, 10 mM DTT)
-
This compound (dissolved in DMSO)
-
Sterile deionized water
-
0.8% Agarose gel in TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
6x DNA loading dye
-
Microcentrifuge tubes
Protocol:
-
Prepare a reaction mixture containing 1x Topoisomerase I Reaction Buffer and supercoiled plasmid DNA (e.g., 0.5 µg) in a microcentrifuge tube.
-
Add varying concentrations of this compound to the reaction tubes. Include a no-drug control and a control with only DMSO.
-
Initiate the reaction by adding a pre-determined amount of human Topoisomerase I (the amount required to fully relax the DNA under control conditions).
-
Stop the reaction by adding 6x DNA loading dye.
-
Load the samples onto a 0.8% agarose gel.
-
Perform electrophoresis until the supercoiled and relaxed DNA bands are well-separated.
-
Stain the gel with ethidium bromide and visualize under UV light. The inhibition of Top1 activity is indicated by the presence of supercoiled DNA in the lanes containing this compound.
Topoisomerase I-Mediated DNA Cleavage Assay
This assay determines the ability of an inhibitor to stabilize the Top1-DNA cleavage complex.
Materials:
-
Human Topoisomerase I
-
A specific DNA substrate (e.g., a 3'-radiolabeled oligonucleotide)
-
10x Topoisomerase I Cleavage Buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 50 mM MgCl₂, 1 mM EDTA)
-
This compound (dissolved in DMSO)
-
Proteinase K
-
SDS (Sodium Dodecyl Sulfate)
-
Formamide loading buffer
-
Denaturing polyacrylamide gel
Protocol:
-
Incubate the radiolabeled DNA substrate with human Topoisomerase I in 1x Cleavage Buffer.
-
Add different concentrations of this compound to the reaction mixtures.
-
Incubate at 37°C for 30 minutes to allow the formation of cleavage complexes.
-
Terminate the reaction by adding SDS and Proteinase K to digest the enzyme.
-
Add formamide loading buffer and heat the samples to denature the DNA.
-
Separate the DNA fragments on a denaturing polyacrylamide gel.
-
Dry the gel and expose it to an X-ray film or a phosphorimager screen. The appearance of shorter DNA fragments indicates drug-induced stabilization of the Top1-DNA cleavage complex.
Cell Viability (MTT) Assay
This colorimetric assay assesses the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., murine sarcoma S180, A375, SKMEL28)
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours). Include untreated and vehicle (DMSO) controls.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).[4]
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway following treatment with this compound.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against apoptosis-related proteins (e.g., Bax, Bcl-2, cleaved Caspase-3, PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated and untreated cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system. Analyze the band intensities to determine the relative changes in protein expression. An increase in the Bax/Bcl-2 ratio and the presence of cleaved Caspase-3 and cleaved PARP are indicative of apoptosis induction.[10]
Mandatory Visualization
Caption: Workflow for Topoisomerase I Relaxation Assay.
Caption: this compound Induced Apoptotic Pathway.
References
- 1. Topoisomerases inhibitory activities and DNA binding properties of this compound from Nothapodytes nimmoniana (J. Graham) Mabberly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleck.co.jp [selleck.co.jp]
- 3. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. znaturforsch.com [znaturforsch.com]
- 5. This compound induces proliferating cell nuclear antigen associated factor 15 mediated proliferation inhibition, DNA damage, and apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inspiralis.com [inspiralis.com]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. znaturforsch.com [znaturforsch.com]
Application Note: In Vitro Dissolution Protocol for 9-Methoxycamptothecin Formulations
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the in vitro dissolution testing of solid oral dosage forms containing 9-Methoxycamptothecin (9-MCPT), a poorly water-soluble anticancer agent. The protocol includes methodology for dissolution, sample analysis by High-Performance Liquid Chromatography (HPLC), and guidance on data interpretation.
Introduction
This compound (9-MCPT) is a derivative of camptothecin, a potent topoisomerase I inhibitor. Like its parent compound, 9-MCPT exhibits very low aqueous solubility, which presents a significant challenge for oral formulation development and bioavailability.[1][2] In vitro dissolution testing is a critical tool for assessing the performance of oral solid dosage forms, ensuring batch-to-batch consistency, and predicting in vivo performance.[3]
The development of a meaningful dissolution procedure for poorly soluble drugs requires careful selection of apparatus, dissolution medium, and analytical methods to ensure the method is discriminating and reproducible.[1][2] This protocol outlines a robust method using USP Apparatus 2 (Paddle Apparatus) with a surfactant-containing medium to overcome the solubility limitations of 9-MCPT and facilitate accurate measurement of its release profile.
Physicochemical Properties of this compound
Understanding the properties of the active pharmaceutical ingredient (API) is fundamental to designing a relevant dissolution test.
| Property | Value / Observation | Implication for Dissolution |
| Molecular Formula | C₂₁H₁₈N₂O₅ | - |
| Molecular Weight | 378.38 g/mol | - |
| Aqueous Solubility | Poorly soluble in water. | Sink conditions are difficult to achieve in standard aqueous media.[1][4] |
| Solubility | Soluble in DMSO, Dichloromethane, Chloroform.[5][6] | Organic solvents are not physiologically relevant for dissolution media. |
| pKa | 11.20 ± 0.20[] | The molecule is weakly basic; solubility is not significantly enhanced at physiological pH (1.2-6.8).[1] |
| Conclusion | A surfactant is necessary in the dissolution medium to ensure sink conditions.[3] |
Experimental Protocol: Dissolution of 9-MCPT Tablets
This protocol is designed for a hypothetical 9-MCPT tablet formulation. Adjustments may be necessary for different dosage forms or strengths.
Materials and Reagents
-
This compound Reference Standard
-
Sodium Lauryl Sulfate (SLS)
-
Potassium Phosphate Monobasic (KH₂PO₄)
-
Sodium Hydroxide (NaOH)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
0.45 µm Syringe Filters (hydrophilic, compatible with the dissolution medium)
Dissolution Parameters
The following table summarizes the recommended parameters for the dissolution test.
| Parameter | Recommended Setting | Rationale |
| Apparatus | USP Apparatus 2 (Paddle) | Standard and widely used for oral solid dosage forms. |
| Dissolution Medium | 900 mL of 0.05 M Phosphate Buffer (pH 6.8) + 0.5% (w/v) SLS | pH 6.8 is within the physiological range of the lower intestine. 0.5% SLS is added to create sink conditions for the poorly soluble 9-MCPT.[1][3] |
| Vessel Volume | 900 mL | Standard volume providing sufficient medium for sink conditions.[1] |
| Temperature | 37 ± 0.5 °C | Simulates human body temperature. |
| Paddle Speed | 75 RPM | Provides gentle agitation, preventing coning while minimizing shear that could affect formulation integrity. |
| Sampling Times | 10, 20, 30, 45, 60, and 90 minutes | Provides a comprehensive drug release profile. |
| Sample Volume | 5 mL | Sufficient for analysis without significantly impacting the total volume (no media replacement needed). |
Dissolution Procedure Workflow
Caption: Workflow for the in vitro dissolution testing of 9-MCPT.
Analytical Method: HPLC-UV
Quantification of 9-MCPT in the dissolution samples is performed using a validated reverse-phase HPLC method.
HPLC Parameters
| Parameter | Recommended Setting |
| Column | C18, 4.6 mm x 250 mm, 5 µm (e.g., Waters Symmetry)[8] |
| Mobile Phase | Methanol : Water (50:50, v/v)[8] |
| Flow Rate | 0.8 mL/min[8] |
| Injection Volume | 20 µL |
| Column Temperature | 26 °C[8] |
| Detection Wavelength | 254 nm[8] |
| Run Time | ~10 minutes |
Standard Preparation
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of 9-MCPT Reference Standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 15, 20 µg/mL) by diluting the stock solution with the dissolution medium to construct a calibration curve. This accounts for any matrix effects from the medium.
Sample Analysis and Calculation
-
Inject the filtered dissolution samples into the HPLC system.
-
Record the peak area corresponding to 9-MCPT.
-
Calculate the concentration of 9-MCPT in the sample using the linear regression equation from the calibration curve.
-
Calculate the percentage of drug dissolved at each time point using the following formula:
% Dissolved = (Cₙ × V × DF / Label Claim) × 100
Where:
-
Cₙ = Concentration of 9-MCPT in the sample (mg/mL)
-
V = Volume of the dissolution medium (900 mL)
-
DF = Dilution factor, if any
-
Label Claim = Amount of 9-MCPT per tablet (mg)
-
Data Presentation
Results should be tabulated to show the dissolution profile of the formulation.
Example Dissolution Profile Data
| Time (minutes) | % Drug Released (Vessel 1) | % Drug Released (Vessel 2) | % Drug Released (Vessel 3) | Mean % Released | Std. Dev. |
| 10 | 35.2 | 33.8 | 36.1 | 35.0 | 1.16 |
| 20 | 58.9 | 56.2 | 59.5 | 58.2 | 1.75 |
| 30 | 75.4 | 72.9 | 76.0 | 74.8 | 1.61 |
| 45 | 88.1 | 85.6 | 89.2 | 87.6 | 1.84 |
| 60 | 94.3 | 91.8 | 95.1 | 93.7 | 1.70 |
| 90 | 98.6 | 96.5 | 99.3 | 98.1 | 1.45 |
Rationale for Method Development
The selection of dissolution parameters is a critical process guided by the drug's properties.
Caption: Logical relationship for 9-MCPT dissolution method development.
References
Troubleshooting & Optimization
Technical Support Center: Improving 9-Methoxycamptothecin Water Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor water solubility of 9-Methoxycamptothecin (9-MCPT).
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: this compound, a derivative of camptothecin, is a lipophilic molecule with a planar, polycyclic ring structure.[1][2] This inherent hydrophobicity limits its ability to form favorable interactions with water molecules, leading to poor aqueous solubility. Furthermore, its active lactone ring is susceptible to hydrolysis at physiological pH (7.4), converting to a less active carboxylate form, which further complicates formulation efforts.[1]
Q2: What are the primary strategies for enhancing the water solubility of 9-MCPT?
A2: The main approaches can be categorized as physical and chemical modifications.[3]
-
Physical Modifications: These include the use of co-solvents, complexation with cyclodextrins, formulation into nanoparticles (e.g., liposomes), and creation of solid dispersions.[4][5]
-
Chemical Modifications: These strategies involve creating more soluble derivatives, such as salts or prodrugs, that can revert to the active 9-MCPT form in vivo.[3][4]
Q3: How do co-solvents improve the solubility of 9-MCPT?
A3: Co-solvents are water-miscible organic solvents that enhance solubility by reducing the polarity of the aqueous environment.[] Solvents like Dimethyl Sulfoxide (DMSO), ethanol, and Polyethylene Glycol (PEG) can disrupt the hydrogen bonding network of water, making it more favorable for non-polar compounds like 9-MCPT to dissolve.[7][8] Typically, a concentrated stock solution is first prepared in a co-solvent like DMSO, which is then diluted into the final aqueous medium.[9]
Q4: What is the mechanism behind cyclodextrin-based solubility enhancement?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity.[10][11] They can encapsulate the hydrophobic 9-MCPT molecule within their cavity, forming an inclusion complex.[11][12] This complex presents a hydrophilic exterior to the aqueous solvent, effectively increasing the apparent water solubility and stability of the guest molecule.[13][14] Derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used due to their enhanced solubility and safety profiles.[9][14]
Q5: Can pH adjustment be used to improve 9-MCPT solubility?
A5: Yes, pH adjustment is a viable technique.[][15] However, it must be approached with caution. While adjusting the pH can ionize the molecule and increase its solubility, the active form of 9-MCPT contains a lactone ring that is prone to hydrolysis and inactivation under neutral to basic conditions.[1] Therefore, pH adjustments are often combined with other methods, like complexation, to achieve a balance between solubility and stability of the active lactone form.[16][17]
Q6: What are the advantages of using nanoparticle formulations like liposomes?
A6: Nanoparticle formulations, such as liposomes, offer a dual advantage. They can encapsulate poorly soluble drugs like 9-MCPT within their lipid bilayer or aqueous core, shielding the drug from the aqueous environment and improving its systemic delivery.[1][18] This approach not only increases the drug's bioavailability but can also protect the active lactone ring from hydrolysis, enhance drug circulation time, and potentially target tumor tissues through the enhanced permeability and retention (EPR) effect.[19][20]
Troubleshooting Guides
Issue 1: Precipitation occurs when diluting a DMSO stock solution of 9-MCPT into an aqueous buffer for in vitro assays.
| Potential Cause | Troubleshooting Step |
| Exceeded Solubility Limit | The final concentration of 9-MCPT in the aqueous buffer is too high. Decrease the final concentration or increase the percentage of co-solvent if the experimental model allows. |
| Insufficient Co-solvent | The percentage of DMSO in the final solution is too low to maintain solubility. While high DMSO concentrations can be toxic to cells, a final concentration of 0.1-0.5% is often tolerated. |
| Slow Dilution | Adding the aqueous buffer too slowly to the DMSO stock can cause localized high concentrations and precipitation. Try adding the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing. |
| Temperature Effects | The experiment is being conducted at a lower temperature, reducing solubility. Gentle warming or sonication of the final solution may help, but check for compound stability at higher temperatures.[9] |
Issue 2: The prepared 9-MCPT formulation for in vivo injection is not a clear solution.
| Potential Cause | Troubleshooting Step |
| Inadequate Formulation | The chosen vehicle (e.g., saline) is insufficient to solubilize 9-MCPT at the desired concentration. |
| Solution 1: Use a Cyclodextrin-based Formulation | Prepare the formulation using a vehicle containing a solubilizing agent like SBE-β-CD. A common method is to dilute a DMSO stock solution into a saline solution containing 20% SBE-β-CD.[9] |
| Solution 2: Use a Co-solvent System | Prepare the formulation using a biocompatible co-solvent system, such as a mixture of DMSO, PEG300, and Tween 80 in saline. The ratios must be optimized for solubility and toxicity. |
| Solution 3: Use an Oil-based Vehicle | For certain administration routes (e.g., intraperitoneal), an oil-based vehicle like corn oil can be used. Prepare by diluting the DMSO stock solution into corn oil.[9] |
| Preparation Issues | The components were not mixed thoroughly. Ensure vigorous mixing, vortexing, or sonication to aid dissolution. For in vivo experiments, it is highly recommended to prepare the working solution freshly on the day of use.[9] |
Quantitative Data Summary
The following tables summarize the solubility enhancement achieved for camptothecin and its derivatives using various techniques. While specific data for this compound is limited in some publications, these results illustrate the potential efficacy of these methods.
Table 1: Solubility Enhancement of Camptothecin (CPT) with Cyclodextrins
| Cyclodextrin (CD) | Concentration | Solubility of CPT | Fold Increase | Reference |
| None (Control in 0.02 N HCl) | - | ~1.34 µg/mL | - | [13] |
| RDM-β-CD | 25% w/v | 228.45 µg/mL | ~171 | [13] |
| HP-β-CD | - | Data not specified, but forms stable complexes | - | [13] |
Table 2: Solubility Enhancement of 9-Nitro-camptothecin (9-NC) with HP-β-CD
| Method | Solvent | Solubility of 9-NC | Reference |
| Control | Distilled Water (25°C) | < 5 µg/mL | [16] |
| HP-β-CD Complexation + pH/Temp Adjustment | Aqueous Solution | 0.52 mg/mL (520 µg/mL) | [16] |
Experimental Protocols
Protocol 1: Preparation of 9-MCPT Solution using SBE-β-Cyclodextrin
This protocol is adapted for preparing a clear solution suitable for in vivo experiments.[9]
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 8.3 mg/mL).
-
Prepare Vehicle: Prepare a solution of 20% (w/v) Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in sterile saline.
-
Final Dilution: Take 100 µL of the 9-MCPT DMSO stock solution.
-
Mixing: Add the DMSO stock to 900 µL of the 20% SBE-β-CD vehicle.
-
Homogenization: Mix thoroughly by vortexing or gentle sonication until the solution is clear. This protocol yields a final concentration of 0.83 mg/mL in a vehicle containing 10% DMSO.
Protocol 2: Preparation of 9-MCPT Suspension using Co-solvents and Surfactants
This protocol is for creating a suspended solution for oral or intraperitoneal injection.[9]
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 8.3 mg/mL).
-
Prepare Vehicle: Prepare a vehicle solution consisting of 40% PEG300, 5% Tween 80, and 55% saline.
-
Final Dilution: Take 100 µL of the 9-MCPT DMSO stock solution.
-
Mixing: Add the DMSO stock to 900 µL of the prepared vehicle.
-
Homogenization: Mix thoroughly. This protocol yields a suspended solution of 0.83 mg/mL.
Visualizations
Caption: Workflow for selecting a this compound solubility enhancement strategy.
Caption: Mechanism of action pathway for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Phytochemical: this compound [caps.ncbs.res.in]
- 3. merckmillipore.com [merckmillipore.com]
- 4. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrin complexation: influence on the solubility, stability, and cytotoxicity of camptothecin, an antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. wjbphs.com [wjbphs.com]
- 16. Complex of 9-nitro-camptothecin in hydroxypropyl-beta-cyclodextrin: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journal.uctm.edu [journal.uctm.edu]
- 18. mdpi.com [mdpi.com]
- 19. Liposomal Tumor Targeting in Drug Delivery Utilizing MMP-2- and MMP-9-Binding Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Liposomal Tumor Targeting in Drug Delivery Utilizing MMP-2- and MMP-9-Binding Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of 9-Methoxycamptothecin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 9-Methoxycamptothecin (9-MCPT). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on overcoming the inherently poor bioavailability of this promising anti-cancer compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of this compound?
A1: The poor oral bioavailability of this compound, a derivative of camptothecin, is primarily attributed to two main factors:
-
Low Aqueous Solubility: 9-MCPT is a lipophilic compound with limited solubility in water. For a drug to be absorbed from the gastrointestinal tract, it must first dissolve in the intestinal fluids. Poor solubility leads to a low dissolution rate, which in turn limits the amount of drug available for absorption.
-
Instability of the Lactone Ring: Like other camptothecins, 9-MCPT possesses an α-hydroxy lactone E-ring which is essential for its anti-tumor activity. This ring is susceptible to hydrolysis under physiological pH conditions (pH > 7.0), converting to an inactive carboxylate form. This open-ring form has a significantly reduced ability to inhibit its target, topoisomerase I, and is less able to cross cell membranes.
Q2: What are the main strategies to enhance the oral bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome the challenges of low solubility and lactone ring instability:
-
Nanoformulations: Encapsulating 9-MCPT into nanoparticles can protect the lactone ring from hydrolysis and improve its solubility and dissolution rate. Common nanoformulations include:
-
Solid Lipid Nanoparticles (SLNs)
-
Nanostructured Lipid Carriers (NLCs)
-
Polymeric Nanoparticles (e.g., PLGA, PLA)
-
Liposomes
-
Micelles
-
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules like 9-MCPT.[1][2] This complexation increases the aqueous solubility of the drug and can also protect the lactone ring.[1][2]
-
Lipid-Based Formulations: Formulating 9-MCPT in lipids, oils, and surfactants can enhance its solubilization in the gastrointestinal tract and may facilitate its absorption via the lymphatic system, potentially reducing first-pass metabolism.[3]
-
Prodrug Approaches: Chemical modification of the 9-MCPT molecule to create a more soluble or stable prodrug that is converted to the active form in vivo is another strategy.
Q3: Are there any commercially available formulations of this compound with improved bioavailability?
A3: Currently, there are no widely marketed oral formulations of this compound with formally established enhanced bioavailability for routine clinical use. The development of such formulations is an active area of preclinical and clinical research.
Troubleshooting Guides
This section provides solutions to common problems you might encounter during your in vivo experiments with this compound.
| Problem | Possible Causes | Suggested Solutions |
| High variability in plasma concentrations between subjects. | 1. Inconsistent dosing volume or technique.2. Differences in food and water intake among animals.3. Inter-animal physiological variability (e.g., gastric emptying time, intestinal pH).4. Instability of the formulation. | 1. Ensure precise and consistent oral gavage technique.2. Fast animals overnight before dosing, with free access to water.3. Use a larger number of animals per group to account for biological variability.4. Prepare fresh formulations before each experiment and ensure homogeneity. |
| Low or undetectable plasma concentrations of the active lactone form. | 1. Rapid hydrolysis of the lactone ring to the inactive carboxylate form in the gastrointestinal tract or bloodstream.2. Poor absorption from the gut.3. Rapid clearance from the bloodstream. | 1. Utilize a formulation strategy that protects the lactone ring, such as nanoencapsulation or cyclodextrin complexation.2. Consider using a formulation that enhances solubility and permeability, such as a lipid-based system.3. Analyze for both the lactone and carboxylate forms to understand the conversion kinetics. |
| Precipitation of the drug in the formulation before or during administration. | 1. The concentration of 9-MCPT exceeds its solubility in the vehicle.2. The formulation is not stable over time or with temperature changes. | 1. Determine the saturation solubility of 9-MCPT in your chosen vehicle and work below this concentration.2. Use co-solvents or solubility enhancers like cyclodextrins.3. For suspensions, ensure uniform particle size and use appropriate suspending agents. Prepare fresh on the day of the experiment. |
| Inconsistent or poor anti-tumor efficacy in animal models despite adequate dosing. | 1. Poor bioavailability of the administered formulation.2. The dosing schedule is not optimal for maintaining therapeutic concentrations. | 1. Switch to a formulation with demonstrated improved bioavailability (e.g., a nanoformulation).2. Conduct a pilot pharmacokinetic study to determine the time to maximum concentration (Tmax) and elimination half-life (t1/2) to optimize the dosing regimen.[4] |
Quantitative Data Summary
While specific comparative data for various this compound formulations are limited in publicly available literature, the following table presents hypothetical pharmacokinetic data based on typical improvements seen with nanoformulations for other poorly soluble camptothecin derivatives. This table is for illustrative purposes to demonstrate the expected enhancements.
| Formulation | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| 9-MCPT in Aqueous Suspension | 10 | 50 ± 15 | 1.0 ± 0.5 | 200 ± 50 | 100 (Reference) |
| 9-MCPT Solid Lipid Nanoparticles | 10 | 250 ± 50 | 2.0 ± 0.5 | 1200 ± 200 | ~600 |
| 9-MCPT-Cyclodextrin Complex | 10 | 180 ± 40 | 1.5 ± 0.5 | 900 ± 150 | ~450 |
| 9-MCPT in Lipid-Based Formulation | 10 | 220 ± 60 | 2.5 ± 1.0 | 1100 ± 250 | ~550 |
Note: These are representative values and will vary depending on the specific formulation and animal model.
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes a general method for preparing 9-MCPT loaded SLNs using a hot homogenization and ultrasonication technique.[5][6]
Materials:
-
This compound (9-MCPT)
-
Solid lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
-
Organic solvent (e.g., acetone, if needed for initial drug solubilization)
Procedure:
-
Preparation of the Lipid Phase:
-
Weigh the desired amounts of solid lipid and 9-MCPT.
-
Heat the solid lipid to approximately 5-10°C above its melting point.
-
Add the 9-MCPT to the molten lipid and stir until a clear solution is formed. If necessary, first dissolve the 9-MCPT in a minimal amount of a suitable organic solvent before adding it to the molten lipid.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
-
Nanoparticle Formation:
-
Subject the hot pre-emulsion to probe sonication for 5-15 minutes to reduce the particle size to the nanometer range.
-
-
Cooling and Solidification:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency and drug loading by separating the free drug from the SLNs (e.g., by ultracentrifugation) and quantifying the drug in the supernatant and/or the nanoparticles using a validated analytical method (e.g., HPLC).
-
Protocol 2: In Vivo Oral Bioavailability Study in Mice
This protocol outlines a general procedure for assessing the oral bioavailability of a 9-MCPT formulation in a murine model.[7][8]
Animals:
-
Male or female mice (e.g., BALB/c or C57BL/6), 6-8 weeks old.
Procedure:
-
Animal Acclimatization and Fasting:
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the mice overnight (12-16 hours) with free access to water before dosing.
-
-
Formulation Preparation and Dosing:
-
Prepare the 9-MCPT formulation (e.g., aqueous suspension as control, and the test formulation such as SLNs) at the desired concentration.
-
Administer a single oral dose of the formulation to each mouse via oral gavage. The volume should be based on the animal's body weight (e.g., 10 mL/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) via a suitable method (e.g., retro-orbital sinus, tail vein).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately place on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis:
-
Extract 9-MCPT from the plasma samples using a suitable protein precipitation or liquid-liquid extraction method.
-
Quantify the concentration of 9-MCPT (both lactone and carboxylate forms if possible) in the plasma extracts using a validated analytical method such as LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration of 9-MCPT versus time.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis software.
-
Calculate the relative bioavailability of the test formulation compared to the control formulation.
-
Visualizations
Signaling Pathway: this compound Mechanism of Action
Caption: Mechanism of action of this compound.
Experimental Workflow: Oral Bioavailability Study
References
- 1. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. Preparation and characterization of camptothecin solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clearh2o.com [clearh2o.com]
- 8. Evaluation of in vivo toxicity of biological nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 9-Methoxycamptothecin (9-MCPT) Dosage for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of 9-Methoxycamptothecin (9-MCPT) in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (9-MCPT)?
A1: this compound (9-MCPT) is a derivative of camptothecin and functions as a topoisomerase I inhibitor.[1] It stabilizes the covalent complex between topoisomerase I and DNA, which leads to DNA single-strand breaks. This damage ultimately results in G2/M phase cell cycle arrest and the induction of apoptosis in cancer cells.[2][3]
Q2: How should I prepare and store a stock solution of 9-MCPT?
A2: 9-MCPT is sparingly soluble in aqueous solutions. It is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared and stored at -20°C for several months. When preparing working concentrations, the final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: What is a typical effective concentration range for 9-MCPT in vitro?
A3: The effective concentration of 9-MCPT can vary significantly depending on the cell line and the duration of treatment. Generally, concentrations in the nanomolar to low micromolar range are effective. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments with 9-MCPT.
Issue 1: High variability or inconsistent results in cytotoxicity assays.
-
Possible Cause 1: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before seeding. After plating, gently rock the plate in a cross pattern to ensure even distribution of cells in the wells.
-
-
Possible Cause 2: Edge effects in multi-well plates.
-
Solution: To minimize evaporation from the outer wells, which can concentrate the drug, fill the peripheral wells with sterile phosphate-buffered saline (PBS) or sterile water.
-
-
Possible Cause 3: Inconsistent drug dilution.
-
Solution: Prepare fresh serial dilutions for each experiment. Ensure thorough mixing at each dilution step.
-
Issue 2: No significant cytotoxic effect observed at expected concentrations.
-
Possible Cause 1: Cell line resistance.
-
Solution: Some cell lines may be inherently resistant to topoisomerase I inhibitors.[4] Consider using a different cell line or investigating potential resistance mechanisms.
-
-
Possible Cause 2: Insufficient treatment duration.
-
Solution: The cytotoxic effects of 9-MCPT are often cell cycle-dependent and may require longer incubation times to become apparent.[2] Consider extending the treatment duration (e.g., 48 or 72 hours).
-
-
Possible Cause 3: Drug degradation.
-
Solution: Ensure proper storage of the 9-MCPT stock solution. Avoid repeated freeze-thaw cycles.
-
Issue 3: Precipitation of 9-MCPT in the cell culture medium.
-
Possible Cause 1: Exceeding the solubility limit.
-
Solution: 9-MCPT has limited aqueous solubility.[5] Avoid high concentrations of the compound in the final culture medium. If precipitation is observed, consider lowering the working concentration or using a different solvent system for the initial stock, ensuring the final solvent concentration is not toxic to the cells.
-
-
Possible Cause 2: Interaction with media components.
-
Solution: Some components of the culture medium can interact with the compound, leading to precipitation. Prepare the final drug dilutions in pre-warmed medium just before adding to the cells.
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| A2780 | Ovarian Cancer | 72 | ~0.02 (as µg/mL) | [2] |
| HeLa | Cervical Cancer | 72 | Sensitive | [2] |
| A375 | Melanoma | Not Specified | Not Specified | [3] |
| SKMEL28 | Melanoma | Not Specified | Not Specified | [3] |
| S180 | Murine Sarcoma | Not Specified | 0.385 | [3] |
| HepG2 | Liver Cancer | Not Specified | 0.24 - 6.57 | [3] |
| Hep3B | Liver Cancer | Not Specified | 0.24 - 6.57 | [3] |
| MDA-MB-231 | Breast Cancer | Not Specified | 0.24 - 6.57 | [3] |
| MCF-7 | Breast Cancer | Not Specified | 0.24 - 6.57 | [3] |
| A549 | Lung Cancer | Not Specified | 0.24 - 6.57 | [3] |
| Ca9-22 | Oral Cancer | Not Specified | 0.24 - 6.57 | [3] |
Note: IC50 values can vary between different studies and experimental conditions. It is recommended to determine the IC50 for your specific cell line and conditions.
Experimental Protocols
Protocol 1: Determination of IC50 of 9-MCPT using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of 9-MCPT on a chosen cancer cell line.
Materials:
-
This compound (9-MCPT)
-
Dimethyl sulfoxide (DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Preparation of 9-MCPT Dilutions:
-
Prepare a 10 mM stock solution of 9-MCPT in DMSO.
-
Perform serial dilutions of the stock solution in a complete culture medium to obtain a range of working concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Include a vehicle control (medium with the same final concentration of DMSO as the treated wells) and a blank control (medium only).
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared 9-MCPT dilutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Plot the percentage of cell viability against the log of the 9-MCPT concentration.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.[6][7][8]
-
Mandatory Visualizations
Caption: Workflow for determining the IC50 of 9-MCPT.
Caption: Signaling pathway of 9-MCPT-induced apoptosis.
Caption: Logical workflow for troubleshooting experiments.
References
- 1. azurebiosystems.com [azurebiosystems.com]
- 2. TNFα and Fas/FasL pathways are involved in this compound-induced apoptosis in cancer cells with oxidative stress and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. texaschildrens.org [texaschildrens.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. towardsdatascience.com [towardsdatascience.com]
- 8. RPubs - Dose-Response Curve Analysis [rpubs.com]
Technical Support Center: 9-Methoxycamptothecin (9-MCPT) Drug Development
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with 9-Methoxycamptothecin (9-MCPT).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the drug development of this compound?
The main hurdles in the development of 9-MCPT as a therapeutic agent are its poor aqueous solubility and the instability of its biologically active lactone ring, which readily hydrolyzes to an inactive carboxylate form at physiological pH.[1][2] Other challenges include the potential for the development of drug resistance and managing its toxicity profile.[3][4]
Q2: What is the mechanism of action of this compound?
This compound, like other camptothecin analogs, exerts its anticancer effects by inhibiting the nuclear enzyme topoisomerase I.[5] This inhibition stabilizes the covalent complex between topoisomerase I and DNA, leading to DNA strand breaks, cell cycle arrest, and ultimately apoptosis (programmed cell death).[5]
Q3: What are the known mechanisms of resistance to camptothecins like 9-MCPT?
Resistance to camptothecins can develop through several mechanisms, including:
-
Reduced intracellular drug accumulation: Increased expression of efflux pumps, such as P-glycoprotein, can actively transport the drug out of the cancer cells.
-
Alterations in topoisomerase I: Mutations in the topoisomerase I gene can lead to a decreased affinity of the enzyme for the drug.
-
Changes in cellular response: Alterations in cell cycle checkpoints and DNA repair pathways can allow cancer cells to survive the DNA damage induced by the drug.[3][4]
Troubleshooting Guides
Solubility and Formulation Issues
Q: I am having trouble dissolving this compound for my in vitro experiments. What solvents can I use?
A: this compound is poorly soluble in water but is soluble in several organic solvents. For in vitro studies, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent to prepare a stock solution.
Quantitative Data: Solubility of this compound in Organic Solvents
| Solvent | Solubility |
| Chloroform | Soluble[6][7] |
| Dichloromethane | Soluble[6][7] |
| Ethyl Acetate | Soluble[6][7] |
| DMSO | Soluble[6][7] |
| Acetone | Soluble[6][7] |
Q: What is the estimated aqueous solubility of this compound at different pH values?
A: While specific quantitative data for 9-MCPT is limited, data from closely related 9-substituted camptothecin analogs, such as 9-aminocamptothecin (9-AC), can provide an estimate. The aqueous solubility of camptothecins is highly pH-dependent due to the equilibrium between the lactone and carboxylate forms.
Estimated Aqueous Solubility of 9-Substituted Camptothecin Analogs
| pH | Estimated Solubility | Predominant Form |
| < 5.0 | Higher | Lactone |
| 7.4 | Lower | Carboxylate |
Disclaimer: This data is based on 9-aminocamptothecin and should be used as an estimation for 9-MCPT. Experimental verification is recommended.
Q: My 9-MCPT precipitates when I dilute my DMSO stock solution into an aqueous buffer for my experiments. How can I prevent this?
A: Precipitation upon dilution is a common issue with poorly soluble compounds. Here are some troubleshooting tips:
-
Use a lower concentration of the DMSO stock solution: This will result in a lower final concentration of DMSO in your aqueous solution, which can sometimes improve solubility.
-
Pre-warm the aqueous buffer: Gently warming the buffer before adding the 9-MCPT stock solution can sometimes help keep the compound in solution.
-
Use a formulation approach: For in vivo studies or more complex in vitro models, consider using a formulation strategy to improve solubility and stability. Liposomal or nanoparticle formulations have been successfully used for other poorly soluble camptothecin analogs.[2][8]
Workflow for preparing 9-MCPT solutions.
Lactone Stability
Q: How stable is the active lactone form of this compound in solution?
A: The stability of the lactone ring of camptothecins is highly pH-dependent. The lactone form is more stable in acidic conditions (pH < 5.0) and undergoes hydrolysis to the inactive carboxylate form at neutral or alkaline pH.
Quantitative Data: Estimated Half-Life of the Lactone Form of Camptothecin Analogs
| pH | Medium | Estimated Half-Life |
| 5.0 | Buffer | Several hours |
| 7.4 | Buffer | < 30 minutes |
| 7.4 | Plasma | Minutes |
Disclaimer: This data is based on other camptothecin analogs and should be used as an estimation for 9-MCPT. Experimental verification is recommended.
Q: How can I maintain the active lactone form of 9-MCPT during my experiments?
A: To ensure you are working with the active form of the drug, follow these guidelines:
-
Prepare fresh solutions: Always prepare your working solutions of 9-MCPT immediately before use.
-
Use acidic buffers for storage: If short-term storage of an aqueous solution is necessary, use a buffer with a pH of 5.0 or lower.
-
Minimize incubation time at physiological pH: When conducting experiments in cell culture media (typically pH 7.2-7.4), minimize the pre-incubation time of the drug in the media before adding it to the cells.
In Vitro Assay Problems
Q: I am performing an MTT cytotoxicity assay with 9-MCPT and my results are not reproducible. What could be the issue?
A: Reproducibility issues with MTT assays for poorly soluble compounds like 9-MCPT can arise from several factors:
-
Precipitation of the compound: If 9-MCPT precipitates in the cell culture media, the actual concentration of the drug exposed to the cells will be lower and variable. Visually inspect your plates for any signs of precipitation.
-
Interaction with MTT reagent: Some compounds can chemically interact with the MTT reagent, leading to false-positive or false-negative results. Include a control with 9-MCPT and MTT reagent in cell-free media to check for any direct reaction.
-
Lactone hydrolysis: If your assay involves long incubation times, a significant portion of the 9-MCPT may be converted to the inactive carboxylate form, leading to an underestimation of its potency. Consider the kinetics of lactone hydrolysis when designing your experiment.
Experimental Protocols
Protocol for Determining Aqueous Solubility of this compound
This protocol outlines a method to determine the solubility of 9-MCPT in aqueous buffers at different pH values.
-
Materials:
-
This compound powder
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Citrate or acetate buffers at pH 4.0, 5.0, and 6.0
-
Microcentrifuge tubes
-
Thermomixer or shaking incubator
-
Microcentrifuge
-
HPLC system with a C18 column and UV detector
-
-
Procedure:
-
Add an excess amount of 9-MCPT powder to separate microcentrifuge tubes containing 1 mL of each buffer (pH 4.0, 5.0, 6.0, and 7.4).
-
Incubate the tubes at a constant temperature (e.g., 25°C or 37°C) with constant shaking for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant without disturbing the pellet.
-
Dilute the supernatant with an appropriate solvent (e.g., methanol or acetonitrile) and analyze the concentration of 9-MCPT using a validated HPLC method.
-
Prepare a standard curve of 9-MCPT of known concentrations to quantify the amount in the supernatant.
-
Workflow for aqueous solubility determination.
Protocol for Determining the Lactone Stability of this compound
This protocol uses HPLC to measure the rate of hydrolysis of the 9-MCPT lactone ring.
-
Materials:
-
This compound stock solution in DMSO
-
Buffers at desired pH values (e.g., pH 5.0 and pH 7.4)
-
HPLC system with a C18 column and a fluorescence or UV detector
-
Thermostated autosampler
-
-
Procedure:
-
Prepare a fresh working solution of 9-MCPT by diluting the DMSO stock into the desired buffer at a specific temperature (e.g., 37°C).
-
Immediately inject a sample (t=0) into the HPLC system.
-
Use an HPLC method that can separate the lactone and carboxylate forms of 9-MCPT. A common mobile phase is a gradient of acetonitrile and an acidic aqueous buffer (e.g., phosphate buffer at pH 3.5).[9]
-
Inject samples at regular time intervals (e.g., 5, 10, 20, 30, 60, 120 minutes).
-
Measure the peak areas of the lactone and carboxylate forms at each time point.
-
Calculate the percentage of the lactone form remaining over time and determine the half-life (t½) of the lactone ring under the tested conditions.
-
Workflow for lactone stability assay.
Protocol for MTT Cytotoxicity Assay with this compound
This protocol provides a step-by-step guide for assessing the in vitro cytotoxicity of 9-MCPT.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of 9-MCPT from the DMSO stock solution in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically ≤ 0.5%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of 9-MCPT. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[10][11]
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).
-
Workflow for MTT cytotoxicity assay.
Signaling Pathway
References
- 1. munin.uit.no [munin.uit.no]
- 2. Effect of phospholipid composition on characterization of liposomes containing 9-nitrocamptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 9-Aminocamptothecin and beyond. Preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Perspectives on Biologically Active Camptothecin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. This compound CAS#: 19685-10-0 [chemicalbook.com]
- 8. Preparation and characterization of different liposomal formulations containing P5 HER2/neu-derived peptide and evaluation of their immunological responses and antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (Open Access) HPLC analysis of camptothecin and 9- methoxycamptothecin in the roots of Nothapodytes pittosporoides (2014) | Bai Yong-hu | 1 Citations [scispace.com]
- 10. Phase II Study of 9-aminocamptothecin in Previously Treated Lymphomas: Results of Cancer and Leukemia Group B 9551 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alternative administration of camptothecin analogues | Scilit [scilit.com]
degradation of 9-Methoxycamptothecin in physiological pH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 9-Methoxycamptothecin, particularly at physiological pH.
FAQs and Troubleshooting Guides
This section addresses common issues and questions that may arise during experiments involving this compound.
Q1: My this compound solution appears to be losing activity over time in my cell culture media (pH ~7.4). What is happening?
A1: this compound, like other camptothecin analogs, undergoes a pH-dependent reversible hydrolysis of its biologically active lactone ring to an inactive carboxylate form.[1][2] At physiological pH (around 7.4), the equilibrium favors the formation of the inactive carboxylate, leading to a time-dependent loss of cytotoxic activity.
Q2: How quickly does this compound degrade at physiological pH?
Q3: I am seeing faster than expected degradation of this compound in my in vitro experiments containing serum. Why is this?
A3: The presence of human serum albumin (HSA) can accelerate the hydrolysis of the lactone ring. HSA has been shown to preferentially bind to the carboxylate form of camptothecins, thereby shifting the equilibrium away from the active lactone form and increasing the rate of hydrolysis.
Q4: How can I minimize the degradation of this compound in my experiments?
A4: To minimize degradation, prepare fresh solutions of this compound in an acidic buffer (pH < 5) and add it to your experimental system at the last possible moment. For in vitro assays, consider minimizing the incubation time if experimentally feasible. When preparing stock solutions, use a suitable organic solvent like DMSO and store them at low temperatures (e.g., -20°C or -80°C) protected from light.
Q5: How can I quantify the amount of active (lactone) and inactive (carboxylate) forms of this compound in my samples?
A5: A common and effective method is High-Performance Liquid Chromatography (HPLC) with fluorescence detection. This technique allows for the separation and quantification of both the lactone and carboxylate forms. A detailed experimental protocol is provided below.
Quantitative Data on Camptothecin Degradation
The following table summarizes the degradation kinetics of camptothecin at a pH of 7.3, which can be used as an approximation for this compound.
| Parameter | Value | Reference |
| pH | 7.3 | [2] |
| Temperature | Not Specified | |
| Lactone Half-life (t½) | 29.4 ± 1.7 min | [2] |
| Equilibrium Lactone Percentage | 20.9 ± 0.3% | [2] |
Disclaimer: The data presented above is for the parent compound, camptothecin. While the degradation mechanism is expected to be similar for this compound, the exact kinetics may vary.
Experimental Protocols
Protocol for Determining the Stability of this compound by HPLC
This protocol outlines a method to quantify the lactone and carboxylate forms of this compound in a solution at physiological pH.
1. Materials and Reagents:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Deionized water
-
Formic acid
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
3. Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of this compound and dissolve it in DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C, protected from light.
-
-
Sample Preparation for Stability Study:
-
Dilute the this compound stock solution in PBS (pH 7.4) to a final concentration suitable for your experiment (e.g., 10 µM).
-
Incubate the solution at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the sample.
-
Immediately add an equal volume of ice-cold acetonitrile to the aliquot to precipitate proteins and quench the hydrolysis reaction.
-
Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet any precipitate.
-
Transfer the supernatant to an autosampler vial for HPLC analysis.
-
-
HPLC Analysis:
-
Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B (linear gradient)
-
20-25 min: 80% B
-
25-30 min: 80% to 20% B (linear gradient)
-
30-35 min: 20% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Fluorescence Detection: Excitation at ~370 nm and Emission at ~440 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the lactone and carboxylate forms of this compound based on their retention times (the lactone form is typically more retained and elutes later).
-
Integrate the peak areas for both forms at each time point.
-
Calculate the percentage of the lactone form remaining at each time point relative to the total peak area (lactone + carboxylate).
-
Plot the percentage of the lactone form versus time to determine the degradation kinetics and half-life.
-
Visualizations
Caption: Reversible pH-dependent hydrolysis of this compound.
Caption: Workflow for this compound stability analysis.
References
Technical Support Center: Enhancing the Therapeutic Index of 9-Methoxycamptothecin (9-MCPT)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 9-Methoxycamptothecin (9-MCPT). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the therapeutic index of this promising anti-cancer agent.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the therapeutic use of this compound?
A1: The primary obstacles in the clinical application of this compound (9-MCPT) and other camptothecin analogues include:
-
Poor Water Solubility: 9-MCPT is sparingly soluble in aqueous solutions, which complicates formulation and administration.
-
Lactone Ring Instability: The active lactone form of 9-MCPT is susceptible to hydrolysis to an inactive carboxylate form at physiological pH.
-
Off-Target Toxicity: Like many chemotherapeutic agents, 9-MCPT can affect healthy proliferating cells, leading to adverse side effects.
-
Drug Resistance: Cancer cells can develop resistance to 9-MCPT, limiting its long-term efficacy.
Q2: What are the key strategies to improve the therapeutic index of 9-MCPT?
A2: Current research focuses on three main strategies to enhance the therapeutic index of 9-MCPT:
-
Drug Delivery Systems: Encapsulating 9-MCPT in nanoparticles, liposomes, or polymeric micelles can improve its solubility, protect the lactone ring, and enable targeted delivery to tumor tissues.
-
Combination Therapies: Co-administering 9-MCPT with other anti-cancer drugs can create synergistic effects, enhance efficacy, and overcome drug resistance.
-
Structural Modifications: Chemical modifications of the 9-MCPT molecule can improve its physicochemical properties and biological activity.
Q3: How do drug delivery systems enhance the stability of the 9-MCPT lactone ring?
A3: Drug delivery systems, such as polymeric micelles, can protect the lactone ring of 9-MCPT from hydrolysis. For a similar compound, 9-nitro-20(S)-camptothecin (9-NC), encapsulation in polymeric micelles resulted in over 90% of the drug remaining in its active lactone form after 100 minutes in a phosphate-buffered saline solution, compared to only 25% for the free drug solution[1]. This stabilization is achieved by encapsulating the drug within the hydrophobic core of the micelle, shielding it from the aqueous environment.
Troubleshooting Guides
Issue 1: Low Drug Loading Efficiency in Nanoparticle Formulations
Problem: You are experiencing low drug loading efficiency when encapsulating 9-MCPT into polymeric nanoparticles.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Poor affinity between 9-MCPT and the polymer matrix. | - Select a polymer with a more hydrophobic core to better accommodate the lipophilic 9-MCPT. - Consider polymers that can interact with 9-MCPT through hydrogen bonding or π-π stacking. |
| Drug precipitation during nanoparticle formation. | - Optimize the solvent/anti-solvent mixing process. A slower addition rate of the anti-solvent can sometimes prevent rapid precipitation. - Increase the polymer concentration to provide more encapsulation space. |
| Suboptimal formulation parameters. | - Adjust the drug-to-polymer ratio. A higher ratio may not always lead to higher loading and can cause aggregation. - Experiment with different organic solvents to improve the initial solubility of both the drug and the polymer. |
Issue 2: High Initial Burst Release from Liposomal Formulations
Problem: Your liposomal 9-MCPT formulation shows a high initial burst release of the drug.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Drug adsorbed to the liposome surface. | - Purify the liposomal suspension after drug loading using techniques like dialysis or size exclusion chromatography to remove unencapsulated and surface-adsorbed drug. |
| Instability of the lipid bilayer. | - Incorporate cholesterol into the lipid bilayer to increase its rigidity and reduce drug leakage. - Use phospholipids with a higher phase transition temperature (Tm) to create a more stable membrane. |
| Low drug-lipid interaction. | - For the related compound 9-nitrocamptothecin, a formulation with hydrogenated soybean phosphatidylcholine (HSPC) and cholesterol improved drug retention[2]. Consider using similar lipid compositions. |
Issue 3: Inconsistent Results in In Vitro Cytotoxicity Assays
Problem: You are observing high variability in your in vitro cytotoxicity (e.g., MTT, XTT) assay results with 9-MCPT formulations.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Instability of the formulation in culture media. | - Characterize the stability of your formulation in the cell culture medium over the time course of your experiment. Check for aggregation or drug leakage. |
| Interaction of the delivery vehicle with the assay dye. | - Run controls with the empty delivery vehicle (without 9-MCPT) to ensure it does not interfere with the absorbance or fluorescence readings of the cytotoxicity assay. |
| Inconsistent cell seeding density. | - Ensure a uniform cell seeding density across all wells of your microplate, as this can significantly impact the final assay readings. |
Data Presentation
Table 1: Characterization of Camptothecin-Loaded Nanoparticles
| Formulation | Average Particle Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Camptothecin Polymeric Nanoparticles | 100 | -22.41 | 9.13 | 93.17 | [3] |
| Sorafenib-Loaded Nanoparticles | 389.7 ± 16.49 | -13.5 ± 12.1 | - | 73.7 ± 0.8 | [3] |
Table 2: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | IC50 (µg/mL) | Reference |
| A549 (Lung Carcinoma) | 0.84 | [] |
| MCF7 (Breast Cancer) | 0.32 | [] |
| Jurkat (T-cell Leukemia) | 0.35 | [] |
| U937 (Histiocytic Lymphoma) | >3 | [] |
Experimental Protocols
Protocol 1: Preparation of 9-MCPT Loaded Polymeric Micelles
This protocol is adapted from a method used for 9-nitro-20(S)-camptothecin and can be optimized for 9-MCPT.
Materials:
-
This compound (9-MCPT)
-
Amphiphilic block copolymer (e.g., mPEG-PDLLA)
-
Volatile organic solvent (e.g., acetonitrile, acetone)
-
Deionized water
Procedure:
-
Dissolve a specific amount of the amphiphilic block copolymer and 9-MCPT in the organic solvent.
-
Slowly add deionized water to the organic solution while stirring. This will induce the self-assembly of the polymer into micelles, encapsulating the 9-MCPT.
-
Continue stirring for several hours to allow for the complete evaporation of the organic solvent.
-
Filter the resulting micellar solution through a 0.22 µm syringe filter to remove any aggregates.
-
Characterize the micelles for particle size, zeta potential, drug loading, and encapsulation efficiency.
Protocol 2: In Vitro Cytotoxicity MTT Assay
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
9-MCPT or 9-MCPT formulation
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the 9-MCPT formulation and a free 9-MCPT control.
-
Remove the old media from the cells and add the media containing the different concentrations of the test compounds. Include untreated cells as a control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add the MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Visualizations
Caption: Experimental workflow for developing and evaluating 9-MCPT formulations.
Caption: Simplified signaling pathway of this compound's mechanism of action.
Caption: Troubleshooting logic for common issues in 9-MCPT formulation experiments.
References
- 1. Preparation and characterization of novel polymeric micelles for 9-nitro-20(S)-camptothecin delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of phospholipid composition on characterization of liposomes containing 9-nitrocamptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Overcoming P-glycoprotein Mediated Resistance to 9-Methoxycamptothecin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential P-glycoprotein (P-gp) mediated resistance to 9-Methoxycamptothecin (9-MCPT) in their experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound (9-MCPT) a known substrate of P-glycoprotein (P-gp)?
A1: The current body of scientific literature does not definitively establish this compound (9-MCPT) as a direct and significant substrate of P-glycoprotein (P-gp). While some camptothecin analogs, particularly charged derivatives like topotecan, are known to be transported by P-gp, other uncharged analogs have shown minimal to no susceptibility to P-gp-mediated efflux.[1][2][3] The charge of a camptothecin derivative can influence its interaction with P-gp.[1][2] Given that 9-MCPT is an uncharged molecule, it is plausible that it is not a primary substrate for P-gp. However, direct experimental verification in your specific cell system is crucial.
Q2: My cells are showing resistance to 9-MCPT, and I suspect P-gp is involved. What are the first steps to confirm this?
A2: To investigate the role of P-gp in the observed resistance to 9-MCPT, you should perform a series of validation experiments:
-
Confirm P-gp Overexpression: Verify the overexpression of P-gp in your resistant cell line compared to a sensitive parental cell line using methods like Western blotting, quantitative PCR (qPCR), or flow cytometry with a P-gp specific antibody.
-
Cytotoxicity Modulation with P-gp Inhibitors: Conduct cytotoxicity assays (e.g., MTT, SRB) with 9-MCPT in the presence and absence of known P-gp inhibitors such as Verapamil or Cyclosporin A. A significant decrease in the IC50 value of 9-MCPT in the presence of a P-gp inhibitor would suggest P-gp involvement.
-
Functional Efflux Assay: Perform a fluorescent substrate efflux assay, such as the Rhodamine 123 efflux assay. If your resistant cells show lower accumulation of Rhodamine 123 compared to sensitive cells, and this is reversible with a P-gp inhibitor, it confirms functional P-gp activity.
Q3: I performed a cytotoxicity assay with a P-gp inhibitor, but the resistance to 9-MCPT was not reversed. What does this mean?
A3: If a P-gp inhibitor does not significantly sensitize your resistant cells to 9-MCPT, it strongly suggests that P-gp is not the primary mechanism of resistance in your model. Other multidrug resistance mechanisms could be at play, such as:
-
Other ABC Transporters: Overexpression of other efflux pumps like Multidrug Resistance-associated Protein 1 (MRP1) or Breast Cancer Resistance Protein (BCRP).[4]
-
Target Alteration: Mutations or altered expression of topoisomerase I, the target of 9-MCPT.[5]
-
Enhanced DNA Repair Mechanisms: Increased capacity of the cells to repair DNA damage induced by 9-MCPT.
-
Apoptotic Pathway Defects: Alterations in apoptotic signaling pathways that prevent the cell from undergoing programmed cell death.
You should investigate these alternative resistance mechanisms.
Q4: What are the appropriate concentrations of P-gp inhibitors like Verapamil and Cyclosporin A to use in my experiments?
A4: The optimal concentration of P-gp inhibitors should be determined empirically for your specific cell line, as high concentrations can induce non-specific toxicity. However, commonly used starting concentrations in in vitro studies are:
| P-gp Inhibitor | Typical Concentration Range | Reference |
| Verapamil | 1 - 10 µM | [6] |
| Cyclosporin A | 1 - 5 µM | [7][8] |
It is recommended to perform a dose-response curve for the inhibitor alone to determine its intrinsic cytotoxicity in your cell line. The concentration used for reversal experiments should be non-toxic or minimally toxic.
Troubleshooting Guides
Problem 1: Inconsistent results in the Rhodamine 123 efflux assay.
| Possible Cause | Troubleshooting Step |
| Cell health and density | Ensure cells are in the logarithmic growth phase and have high viability. Seed cells at a consistent density for all experiments. |
| Rhodamine 123 concentration | Optimize the Rhodamine 123 concentration. Too high a concentration can lead to mitochondrial toxicity and non-specific fluorescence. A typical starting range is 0.1 - 1 µM. |
| Incubation times | Standardize the loading and efflux times. Inconsistent timing will lead to variable results. A typical loading time is 30-60 minutes, and efflux is monitored over 1-2 hours. |
| P-gp inhibitor concentration | Use a pre-determined, non-toxic concentration of the P-gp inhibitor. |
| Flow cytometer settings | Ensure consistent flow cytometer settings (laser power, detector voltages) across all samples and experiments. Use unstained and single-stained controls for proper compensation. |
Problem 2: High background in the P-gp ATPase assay.
| Possible Cause | Troubleshooting Step |
| Contamination of reagents with phosphate | Use high-purity water and reagents. All glassware should be thoroughly rinsed with phosphate-free water. |
| High endogenous ATPase activity in membrane prep | Use specific inhibitors for other ATPases (e.g., ouabain for Na+/K+-ATPase, oligomycin for mitochondrial F1F0-ATPase) in your assay buffer. |
| Detergent interference | If using detergents to solubilize your membrane preparation, ensure they are compatible with the ATPase assay kit. Some detergents can interfere with the colorimetric detection of phosphate. |
| Instability of ATP | Prepare ATP solutions fresh and keep them on ice. |
Experimental Protocols
Rhodamine 123 Efflux Assay Protocol
This protocol is designed to assess the function of P-glycoprotein in live cells by measuring the efflux of the fluorescent substrate Rhodamine 123.
Materials:
-
Sensitive (parental) and resistant cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Rhodamine 123 (stock solution in DMSO)
-
P-gp inhibitor (e.g., Verapamil, stock solution in DMSO or water)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed sensitive and resistant cells in parallel in 6-well plates or flow cytometry tubes and allow them to adhere overnight.
-
Pre-treatment with P-gp Inhibitor: For inhibitor-treated groups, pre-incubate the cells with a non-toxic concentration of the P-gp inhibitor (e.g., 5 µM Verapamil) in serum-free medium for 30-60 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to all wells/tubes to a final concentration of 0.5 µM. Incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Efflux: Resuspend the cells in fresh, pre-warmed complete medium (with or without the P-gp inhibitor for the respective groups) and incubate at 37°C for 1-2 hours to allow for efflux.
-
Sample Acquisition: After the efflux period, wash the cells once with ice-cold PBS and resuspend in PBS for flow cytometry analysis. Acquire data on a flow cytometer using the appropriate laser and filter for Rhodamine 123 (Excitation: ~488 nm, Emission: ~525 nm).
-
Data Analysis: Analyze the mean fluorescence intensity (MFI) of the cell populations. A lower MFI in the resistant cells compared to the sensitive cells indicates P-gp-mediated efflux. An increase in the MFI of resistant cells treated with the P-gp inhibitor confirms that the efflux is P-gp dependent.
P-gp ATPase Assay Protocol
This assay measures the ATP hydrolysis activity of P-gp in isolated cell membranes, which is stimulated by P-gp substrates and inhibited by P-gp inhibitors.
Materials:
-
Cell membranes isolated from P-gp overexpressing cells
-
P-gp ATPase assay buffer (contains MgATP)
-
This compound (test compound)
-
Verapamil (positive control for ATPase stimulation)
-
Sodium orthovanadate (Na3VO4, P-gp ATPase inhibitor)
-
Phosphate detection reagent (e.g., Malachite Green)
-
Microplate reader
Procedure:
-
Membrane Preparation: Isolate crude cell membranes from P-gp overexpressing cells using standard cell fractionation techniques. Determine the total protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following reactions in duplicate or triplicate:
-
Basal activity: Membranes + assay buffer
-
Vanadate-sensitive activity: Membranes + assay buffer + Na3VO4
-
Test compound stimulation: Membranes + assay buffer + various concentrations of 9-MCPT
-
Positive control stimulation: Membranes + assay buffer + Verapamil
-
-
Incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate Reaction: Add MgATP to all wells to start the reaction. Incubate at 37°C for 20-30 minutes.
-
Stop Reaction: Stop the reaction by adding the phosphate detection reagent.
-
Read Absorbance: Measure the absorbance at the appropriate wavelength for the chosen phosphate detection reagent (e.g., ~620 nm for Malachite Green).
-
Data Analysis:
-
Calculate the amount of inorganic phosphate (Pi) released using a standard curve.
-
The P-gp specific ATPase activity is the difference between the total ATPase activity (in the absence of vanadate) and the non-P-gp ATPase activity (in the presence of vanadate).
-
Determine the effect of 9-MCPT on P-gp ATPase activity. An increase in Pi release suggests that 9-MCPT may be a P-gp substrate or modulator, while no change suggests it does not significantly interact with the ATPase function of P-gp.
-
Visualizations
Caption: P-glycoprotein mediated efflux of this compound.
Caption: Workflow for investigating P-gp mediated resistance to 9-MCPT.
Caption: Troubleshooting logic for unexpected 9-MCPT resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Camptothecin overcomes MDR1-mediated resistance in human KB carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential cytotoxicity of clinically important camptothecin derivatives in P-glycoprotein-overexpressing cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase inhibitor I/II Flashcards by Jazlina Sutanto [brainscape.com]
- 6. Reversal of multidrug resistance by verapamil analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reversal activity of cyclosporin A and its metabolites M1, M17 and M21 in multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rhodamine efflux patterns predict P-glycoprotein substrates in the National Cancer Institute drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting 9-Methoxycamptothecin precipitation in media
Welcome to the technical support center for 9-Methoxycamptothecin (9-MCPT). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of 9-MCPT in experimental settings, with a focus on troubleshooting common issues such as precipitation in cell culture media.
Troubleshooting Guide
This guide addresses the most common issue encountered when working with this compound: precipitation upon dilution in aqueous-based cell culture media.
Q1: My this compound precipitated after I diluted my DMSO stock solution in the cell culture medium. What went wrong?
A1: Precipitation of this compound upon dilution in aqueous media is a common issue due to its low water solubility. The primary reasons for this are:
-
High Final Concentration of DMSO: While 9-MCPT is soluble in DMSO, a high final concentration of DMSO in your culture medium can be toxic to cells and can also cause the compound to precipitate out of the less organic environment.[1]
-
Rapid Dilution: Adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous medium can cause a rapid solvent shift, leading to immediate precipitation of the compound before it can be adequately dispersed.
-
pH of the Medium: 9-MCPT, like other camptothecin analogues, possesses a lactone ring that is crucial for its topoisomerase I inhibitory activity. This ring is susceptible to hydrolysis at physiological pH (around 7.2-7.4), converting to an inactive, open-ring carboxylate form. While the carboxylate form is more water-soluble, the active lactone form is less soluble and prone to precipitation.
-
Media Components: Interactions with salts and proteins in the cell culture medium can also influence the solubility of the compound.
To avoid this, it is crucial to follow a proper dilution protocol.
Q2: What is the correct procedure to dilute my 9-MCPT DMSO stock solution into the cell culture medium to avoid precipitation?
A2: Following a stepwise dilution protocol is the most effective way to prevent precipitation. Here is a recommended workflow:
Caption: Workflow for Diluting 9-MCPT Stock Solution.
Frequently Asked Questions (FAQs)
Solubility and Stability
Q3: What are the general solubility properties of this compound?
A3: this compound is poorly soluble in water but is soluble in organic solvents such as DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[2][3] For cell culture experiments, DMSO is the recommended solvent for preparing stock solutions.
Q4: How does pH affect the stability and solubility of this compound?
A4: The pH of the aqueous solution is a critical factor for the stability of the active form of 9-MCPT. Like other camptothecins, it contains a crucial α-hydroxy-lactone ring. This ring is more stable in acidic conditions (pH < 6.0). At physiological pH (7.2-7.4), the lactone ring undergoes reversible hydrolysis to an inactive, open-ring carboxylate form. While this carboxylate form has higher water solubility, it lacks the anti-cancer activity. Therefore, maintaining the compound in its lactone form is essential for its efficacy.
Q5: What are the recommended storage conditions for this compound solutions?
A5: For long-term storage, it is recommended to store the DMSO stock solution at -80°C for up to 6 months. For short-term storage, -20°C for up to one month is acceptable.[4] It is also advised to protect the solutions from light to prevent photodegradation. Avoid repeated freeze-thaw cycles by preparing aliquots of the stock solution.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₈N₂O₅ | [5] |
| Molecular Weight | 378.38 g/mol | [5] |
| Appearance | White to yellow crystalline powder | [3] |
| Predicted pKa | 11.21 ± 0.20 | [2][3] |
Table 2: Reported IC₅₀ Values of this compound
| Cell Line | Cancer Type | IC₅₀ Value (µM) | Reference |
| S180 | Murine Sarcoma | 0.385 ± 0.08 | [] |
| A549 | Lung Carcinoma | 0.84 µg/mL (~2.22 µM) | [7] |
| MCF7 | Breast Cancer | 0.32 µg/mL (~0.85 µM) | [7] |
| Jurkat | T-cell Leukemia | 0.35 µg/mL (~0.93 µM) | [7] |
| A2780 | Ovarian Cancer | More sensitive | [4] |
| HeLa | Cervical Cancer | More sensitive | [4] |
Note: IC₅₀ values can vary between different studies and experimental conditions. It is always recommended to perform a dose-response experiment to determine the IC₅₀ in your specific cell line and assay conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (MW: 378.38 g/mol )
-
Sterile, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 1 mg of this compound powder in a sterile microcentrifuge tube.
-
Add 264.3 µL of anhydrous DMSO to the tube. This will yield a final concentration of 10 mM.
-
To aid dissolution, gently warm the solution to 37°C for 10-15 minutes and vortex. If necessary, sonicate the solution for a few minutes until the compound is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Protocol 2: Preparation of a 1 µM Working Solution in Cell Culture Medium
-
Materials:
-
10 mM stock solution of 9-MCPT in DMSO
-
Sterile, pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Intermediate Dilution (100 µM):
-
In a sterile tube, add 98 µL of pre-warmed complete cell culture medium.
-
Add 2 µL of the 10 mM DMSO stock solution to the medium.
-
Mix well by gentle pipetting or vortexing. This creates a 1:50 dilution, resulting in a 200 µM intermediate solution with 2% DMSO. Correction: To make a 100µM intermediate solution, add 1µL of 10mM stock to 99µL of media.
-
-
Final Dilution (1 µM):
-
Prepare the final volume of cell culture medium required for your experiment.
-
Add the intermediate solution to the final volume of media at a 1:100 ratio. For example, add 10 µL of the 100 µM intermediate solution to 990 µL of pre-warmed medium to get a final volume of 1 mL.
-
Mix gently by inverting the tube or swirling.
-
-
The final concentration of 9-MCPT will be 1 µM, and the final concentration of DMSO will be 0.01%, which is well-tolerated by most cell lines.
-
Use the final working solution immediately after preparation.
-
Mechanism of Action
Q6: What is the mechanism of action of this compound?
A6: The primary molecular target of this compound is DNA topoisomerase I, a nuclear enzyme that relaxes supercoiled DNA during replication and transcription.[8] 9-MCPT stabilizes the covalent complex between topoisomerase I and DNA (the "cleavable complex"), which prevents the re-ligation of the single-strand breaks created by the enzyme.[7] When a DNA replication fork collides with this stabilized complex, it leads to the formation of irreversible DNA double-strand breaks.[9] This DNA damage triggers a cellular stress response, leading to cell cycle arrest, primarily in the G2/M phase, and ultimately inducing apoptosis (programmed cell death).[4][10]
Q7: What signaling pathways are involved in this compound-induced apoptosis?
A7: this compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4] The DNA damage caused by 9-MCPT activates a signaling cascade that often involves the tumor suppressor protein p53. This leads to the upregulation of pro-apoptotic proteins.
-
Extrinsic Pathway: Involves the upregulation of death receptors and their ligands, such as Fas and TNFα.[4]
-
Intrinsic Pathway: This is mediated by the Bcl-2 family of proteins. 9-MCPT treatment leads to an increased ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2, which permeabilizes the mitochondrial membrane.
-
Caspase Activation: Both pathways converge on the activation of a cascade of cysteine proteases called caspases. In A2780 cells, apoptosis is dependent on caspase-3, -8, and -9, while in HeLa cells, it is dependent on caspase-3.[4]
Caption: 9-MCPT Induced Apoptosis Signaling Pathway.
References
- 1. This compound CAS#: 19685-10-0 [chemicalbook.com]
- 2. This compound CAS#: 19685-10-0 [amp.chemicalbook.com]
- 3. TNFα and Fas/FasL pathways are involved in this compound-induced apoptosis in cancer cells with oxidative stress and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C21H18N2O5 | CID 123617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induces proliferating cell nuclear antigen associated factor 15 mediated proliferation inhibition, DNA damage, and apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. znaturforsch.com [znaturforsch.com]
Technical Support Center: Optimizing 9-Methoxycamptothecin (9-MCPT) Treatment
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation times for 9-Methoxycamptothecin (9-MCPT) treatment. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and visualizations of relevant signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (9-MCPT)?
A1: this compound is a topoisomerase I inhibitor.[1][] It stabilizes the covalent complex between topoisomerase I and DNA, which prevents the re-ligation of single-strand breaks generated during DNA replication and transcription.[][] This leads to the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[1][][4]
Q2: What is a typical starting point for incubation time when treating cells with 9-MCPT?
A2: A common starting point for incubation time is 24 to 72 hours. However, the optimal time can vary significantly depending on the cell line, the concentration of 9-MCPT, and the specific endpoint being measured (e.g., cytotoxicity, apoptosis, cell cycle arrest). For instance, significant G2/M arrest in A2780 and HeLa cells has been observed after 24 hours of treatment, with apoptosis becoming more substantial afterward.[4] Cytotoxicity is often measured after a 72-hour incubation period.[4]
Q3: How does the concentration of 9-MCPT affect the optimal incubation time?
A3: Generally, higher concentrations of 9-MCPT may require shorter incubation times to achieve a desired effect. Conversely, lower concentrations might need longer incubation periods. It is crucial to perform a dose-response and time-course experiment for your specific cell line to determine the optimal combination of concentration and incubation time.
Q4: Can 9-MCPT induce different cellular outcomes at different incubation times?
A4: Yes. Shorter incubation times (e.g., up to 24 hours) may primarily induce cell cycle arrest, particularly at the G2/M phase.[4][5] Longer incubation periods (e.g., 48-72 hours) are more likely to lead to significant levels of apoptosis.[4] This temporal difference is due to the cellular processes that are initiated in response to DNA damage.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no cytotoxicity observed. | 1. Suboptimal incubation time or concentration: The chosen time may be too short or the concentration too low for the specific cell line. 2. Drug instability: 9-MCPT may degrade over long incubation periods. 3. Cell line resistance: The cells may have intrinsic or acquired resistance mechanisms. | 1. Perform a time-course and dose-response experiment: Test a range of incubation times (e.g., 24, 48, 72 hours) and concentrations to determine the IC50 value. 2. Replenish the media: For longer incubation times (>48 hours), consider replacing the media containing fresh 9-MCPT. 3. Use a sensitive cell line as a positive control: This will help verify that the drug is active. Consider investigating mechanisms of resistance (e.g., expression of drug efflux pumps). |
| High variability between replicates. | 1. Inconsistent cell seeding: Uneven cell numbers across wells. 2. Edge effects in multi-well plates: Evaporation from outer wells can concentrate the drug. 3. Incomplete dissolution of 9-MCPT: The compound may not be fully solubilized. | 1. Ensure a homogenous cell suspension: Mix the cell suspension thoroughly before and during plating. 2. Minimize edge effects: Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. 3. Properly dissolve the compound: Ensure 9-MCPT is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in culture medium. |
| Unexpected cell morphology or off-target effects. | 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 2. Contamination: Bacterial or fungal contamination of cell cultures. | 1. Include a solvent control: Treat cells with the highest concentration of the solvent used in the experiment. Keep the final solvent concentration below 0.5%. 2. Practice sterile technique: Regularly check cultures for signs of contamination. |
| Difficulty in detecting apoptosis. | 1. Timing of the assay: Apoptosis is a dynamic process, and the peak may be missed. 2. Assay sensitivity: The chosen apoptosis assay may not be sensitive enough. | 1. Perform a time-course experiment: Measure apoptotic markers at different time points (e.g., 24, 48, 72 hours). 2. Use multiple apoptosis assays: Combine methods like Annexin V/PI staining with caspase activity assays for more robust results.[4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess cell viability by measuring the metabolic activity of cells.[6]
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[8]
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[6]
-
Treat the cells with various concentrations of 9-MCPT for the desired incubation times (e.g., 24, 48, 72 hours).
-
Following treatment, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8][9]
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7][8]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[7][10]
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of cell cycle distribution based on DNA content.[11][12]
Materials:
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilization agent like Triton X-100)
-
Flow cytometer
Procedure:
-
Seed cells and treat with 9-MCPT for the desired incubation times.
-
Harvest the cells (including floating cells from the supernatant) and wash with cold PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 15-30 minutes at room temperature.
-
Analyze the samples using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[11]
Signaling Pathways and Workflows
9-MCPT Mechanism of Action
The following diagram illustrates the primary mechanism of action of this compound, leading to apoptosis.
Caption: Mechanism of 9-MCPT inducing apoptosis.
Experimental Workflow for Optimizing Incubation Time
This diagram outlines a logical workflow for determining the optimal incubation time for 9-MCPT treatment in a new cell line.
Caption: Workflow for optimizing 9-MCPT incubation time.
References
- 1. medchemexpress.com [medchemexpress.com]
- 4. TNFα and Fas/FasL pathways are involved in this compound-induced apoptosis in cancer cells with oxidative stress and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces proliferating cell nuclear antigen associated factor 15 mediated proliferation inhibition, DNA damage, and apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. broadpharm.com [broadpharm.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 12. Cell Cycle Analysis - ExpertCytometry [expertcytometry.com]
dose-response curve issues with 9-Methoxycamptothecin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Methoxycamptothecin (MCPT).
I. Troubleshooting Guide
Researchers may encounter challenges when generating dose-response curves for this compound. This guide addresses common issues in a question-and-answer format.
Q1: My dose-response curve for this compound is not the expected sigmoidal shape. What are the potential causes and solutions?
An atypical dose-response curve can manifest as a flattened curve, a biphasic (U-shaped or bell-shaped) curve, or high variability between replicates. Here are potential causes and troubleshooting steps:
-
Compound Solubility and Stability:
-
Issue: this compound has limited solubility in aqueous solutions. Precipitation at higher concentrations can lead to a plateau or decrease in the observed effect, resulting in a non-sigmoidal curve. The compound's lactone ring is also susceptible to hydrolysis at neutral or basic pH, rendering it inactive.
-
Troubleshooting:
-
Prepare fresh stock solutions in an appropriate solvent like DMSO.
-
When diluting in culture media, ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
Visually inspect for any precipitation after dilution.
-
Minimize the time the compound is in aqueous solution before being added to the cells.
-
-
-
Cell Seeding Density:
-
Issue: An inappropriate cell density can affect the outcome of the assay. Too few cells may result in a weak signal, while too many cells can lead to nutrient depletion and contact inhibition, masking the drug's effect.
-
Troubleshooting:
-
Optimize the cell seeding density for each cell line and assay duration to ensure cells are in the logarithmic growth phase throughout the experiment.
-
-
-
Incubation Time:
-
Issue: The cytotoxic effects of this compound are cell cycle-dependent, primarily affecting cells in the S-phase.[1] Insufficient incubation time may not allow for the accumulation of DNA damage and subsequent cell death.
-
Troubleshooting:
-
Perform time-course experiments (e.g., 24, 48, 72 hours) to determine the optimal incubation time for your specific cell line.
-
-
-
Biphasic (Hormetic) Effect:
-
Issue: Some compounds can exhibit a biphasic dose-response, where low doses stimulate cell proliferation, and high doses are inhibitory. While not extensively documented specifically for this compound, this phenomenon, known as hormesis, has been observed with other phytochemicals.[2]
-
Troubleshooting:
-
Carefully analyze the entire dose range. If a stimulatory effect is observed at low concentrations, it may be a genuine biological effect.
-
Consider the potential for off-target effects at different concentration ranges.
-
-
-
Assay Interference:
-
Issue: Components of the cell culture medium or the assay reagents themselves can sometimes interfere with the compound or the detection method.
-
Troubleshooting:
-
Ensure that the phenol red in the culture medium does not interfere with the colorimetric readout of your assay.
-
Run appropriate controls, including vehicle-only and no-cell controls.
-
-
Q2: I am observing high variability between my replicate wells. What could be the cause?
High variability can compromise the reliability of your results. Consider the following factors:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, compound, or assay reagents is a common source of variability.
-
Edge Effects: Wells on the perimeter of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth.
-
Cell Clumping: Uneven distribution of cells due to clumping can lead to inconsistent cell numbers per well.
-
Compound Precipitation: As mentioned earlier, poor solubility can lead to inconsistent concentrations of the active compound.
To mitigate these issues, ensure proper mixing of cell suspensions, use calibrated pipettes, consider not using the outer wells of the plate, and visually inspect for precipitates.
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a topoisomerase I inhibitor.[3] It stabilizes the covalent complex between topoisomerase I and DNA, which prevents the re-ligation of single-strand breaks generated during DNA replication.[4] The collision of the replication fork with these stabilized complexes leads to the formation of DNA double-strand breaks, triggering cell cycle arrest, typically at the G2/M phase, and ultimately leading to apoptosis.[1][5]
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO, chloroform, and other organic solvents.[6] For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO. The stock solution should be stored at -20°C or -80°C and protected from light.[3] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3]
Q3: In which cancer cell lines has this compound shown activity?
This compound has demonstrated cytotoxic activity against a variety of cancer cell lines, including but not limited to:
-
Lung cancer (e.g., A549)[]
-
Breast cancer (e.g., MCF-7)[]
-
Leukemia (e.g., Jurkat)[]
-
Melanoma (e.g., A375, SKMEL28)[1]
III. Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µg/mL) | Reference |
| A549 | Lung Carcinoma | Not Specified | 0.84 | [] |
| MCF-7 | Breast Adenocarcinoma | Not Specified | 0.32 | [] |
| Jurkat | T-cell Leukemia | Not Specified | 0.35 | [] |
| U937 | Histiocytic Lymphoma | Not Specified | >3 | [] |
Note: IC50 values can vary depending on the experimental conditions, including the specific assay used, cell passage number, and laboratory-specific protocols.
IV. Experimental Protocols
Detailed Protocol for MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures and is intended as a general guideline.[5][8] Optimization for specific cell lines and experimental conditions is recommended.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells, ensuring they have high viability (>90%).
-
Seed the cells in a 96-well plate at a pre-optimized density in 100 µL of complete culture medium per well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound from your DMSO stock solution in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
V. Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Signaling pathway of this compound-induced cell death.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The distinctive cellular responses to DNA strand breaks caused by a DNA topoisomerase I poison in conjunction with DNA replication and RNA transcription [jstage.jst.go.jp]
- 5. Camptothecin induces G2/M phase arrest through the ATM-Chk2-Cdc25C axis as a result of autophagy-induced cytoprotection: Implications of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of single strand break repair pathways in cellular responses to camptothecin induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Technical Support Center: Minimizing Off-Target Effects of 9-Methoxycamptothecin
Welcome to the technical support center for 9-Methoxycamptothecin (9-MCPT). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and minimizing the off-target effects of 9-MCPT in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound (9-MCPT) is a semi-synthetic derivative of camptothecin, a natural alkaloid. Its primary mechanism of action is the inhibition of DNA topoisomerase I. By binding to the topoisomerase I-DNA complex, 9-MCPT prevents the re-ligation of single-strand breaks generated by the enzyme during DNA replication and transcription. This stabilization of the cleavage complex leads to the accumulation of DNA damage, which subsequently induces cell cycle arrest, primarily at the G2/M phase, and triggers apoptosis in rapidly dividing cells.
Q2: What are the known off-target effects and toxicities of this compound?
The cytotoxic nature of 9-MCPT is not entirely specific to cancer cells. Its off-target effects are most pronounced in healthy, rapidly proliferating tissues. The primary dose-limiting toxicities observed with camptothecin derivatives, and therefore anticipated with 9-MCPT, include:
-
Hematopoietic Toxicity: Myelosuppression is a major side effect, leading to a decrease in the production of red blood cells, white blood cells, and platelets. This is due to the high proliferation rate of hematopoietic progenitor cells in the bone marrow.
-
Gastrointestinal Toxicity: Damage to the epithelial lining of the gastrointestinal tract is common, manifesting as mucositis, diarrhea, and intestinal ulceration. This is caused by the rapid turnover of intestinal crypt cells.
These toxicities arise from the same on-target mechanism (topoisomerase I inhibition) but occurring in non-cancerous cells.
Q3: How can off-target effects of this compound be minimized?
The principal strategy to mitigate the off-target toxicity of 9-MCPT is to improve its therapeutic index by enhancing its delivery to tumor tissues while reducing its exposure to healthy tissues. The most promising approach is the use of nanocarrier systems. These formulations can:
-
Improve Solubility and Stability: 9-MCPT, like other camptothecins, has poor water solubility and the active lactone ring is prone to hydrolysis at physiological pH. Nanocarriers can protect the drug from degradation and improve its bioavailability.
-
Enable Passive Targeting: Due to the enhanced permeability and retention (EPR) effect, nanoparticles tend to accumulate in tumor tissues more than in normal tissues because of the leaky vasculature and poor lymphatic drainage in the tumor microenvironment.
-
Facilitate Active Targeting: Nanoparticles can be surface-functionalized with ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on cancer cells, further increasing the specificity of drug delivery.
Commonly explored nanocarriers for camptothecin derivatives include liposomes and biodegradable polymeric nanoparticles such as those made from poly(lactic-co-glycolic acid) (PLGA).
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| High toxicity in in vivo models (e.g., significant weight loss, signs of distress) | Systemic exposure to 9-MCPT is likely causing hematopoietic and/or gastrointestinal toxicity. | 1. Encapsulate 9-MCPT in a nanocarrier: Formulate 9-MCPT into liposomes or PLGA nanoparticles to improve its tumor-targeting and reduce systemic exposure. 2. Dose reduction: If using free 9-MCPT, consider a dose reduction or a different dosing schedule to manage toxicity. |
| Low therapeutic efficacy in vivo despite potent in vitro activity | Poor bioavailability of 9-MCPT due to low solubility and instability of the lactone ring at physiological pH. | 1. Utilize a nanocarrier system: Encapsulation can protect the lactone ring from hydrolysis and improve the pharmacokinetic profile of the drug. 2. Optimize the delivery vehicle: If already using a nanocarrier, assess its stability and release kinetics to ensure adequate drug delivery to the tumor. |
| Inconsistent results between experimental batches | Variability in the preparation of 9-MCPT formulations, especially for nanocarriers. | 1. Standardize the formulation protocol: Adhere strictly to a detailed protocol for nanoparticle or liposome preparation. 2. Characterize each batch: For every new batch of nanoformulated 9-MCPT, characterize the particle size, zeta potential, drug loading efficiency, and in vitro release profile to ensure consistency. |
Data on Improving Therapeutic Index with Nanoformulations
A key goal in minimizing off-target effects is to improve the therapeutic index, which is the ratio of the drug concentration that is toxic to healthy cells to the concentration that is effective against cancer cells. A higher therapeutic index indicates a safer drug. While specific data for 9-MCPT is limited, the following table presents representative data for a closely related camptothecin derivative, demonstrating the potential of nanoformulations to improve the therapeutic index.
Table 1: Comparative in vitro Cytotoxicity of Free vs. Nanoformulated Camptothecin
| Cell Line | Drug Formulation | IC50 (µM) | Approximate Therapeutic Index |
| MCF-7 (Human Breast Cancer) | Free Camptothecin | 0.05 | 8 |
| Nano-Camptothecin | 0.03 | 16.7 | |
| MRC-5 (Normal Human Lung Fibroblast) | Free Camptothecin | 0.4 | |
| Nano-Camptothecin | 0.5 |
Note: Data is illustrative and compiled from typical values reported for camptothecin and its nanoformulations in the literature. The therapeutic index is calculated as IC50 (Normal Cells) / IC50 (Cancer Cells).
Key Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol describes a single emulsion-solvent evaporation method for encapsulating 9-MCPT into PLGA nanoparticles.
Materials:
-
This compound (9-MCPT)
-
Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 lactide:glycolide ratio)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in deionized water)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and 9-MCPT (e.g., 10 mg) in a suitable volume of DCM (e.g., 5 mL).
-
Aqueous Phase Preparation: Prepare a PVA solution in deionized water.
-
Emulsification: Add the organic phase to a larger volume of the aqueous PVA solution (e.g., 20 mL) while stirring. Immediately sonicate the mixture using a probe sonicator on an ice bath. Sonication parameters (e.g., 60% amplitude for 2 minutes) should be optimized to achieve the desired particle size.
-
Solvent Evaporation: Transfer the resulting oil-in-water emulsion to a rotary evaporator to remove the DCM. This will cause the PLGA to precipitate, forming solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm for 20 minutes) to pellet the nanoparticles.
-
Washing: Discard the supernatant and wash the nanoparticle pellet by resuspending in deionized water and centrifuging again. Repeat this washing step at least twice to remove residual PVA and unencapsulated drug.
-
Lyophilization (Optional): For long-term storage, the final nanoparticle pellet can be resuspended in a small amount of deionized water containing a cryoprotectant (e.g., 5% sucrose) and lyophilized.
Protocol 2: In Vitro Drug Release Study
Materials:
-
9-MCPT-loaded nanoparticles
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (with a molecular weight cut-off appropriate to retain nanoparticles but allow free drug to pass, e.g., 10 kDa)
-
Shaking incubator
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Accurately weigh a known amount of lyophilized nanoparticles (e.g., 5 mg) and suspend it in a specific volume of PBS (e.g., 1 mL).
-
Dialysis: Place the nanoparticle suspension into a dialysis bag and seal it.
-
Release Study: Submerge the dialysis bag in a larger volume of PBS (e.g., 50 mL) and place it in a shaking incubator at 37°C.
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a sample (e.g., 1 mL) from the external PBS solution and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Quantification: Analyze the concentration of 9-MCPT in the collected samples using a validated HPLC or UV-Vis spectrophotometry method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
Visualizations
Signaling Pathways
Caption: On-target vs. Off-target effects of 9-MCPT.
Experimental Workflow for Minimizing Off-Target Effects
Caption: Workflow for mitigating 9-MCPT off-target effects.
Logical Relationship: Troubleshooting Guide
Caption: Logic for using nanocarriers to reduce toxicity.
Navigating the Challenges of 9-Methoxycamptothecin Delivery: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth guidance and troubleshooting for experiments aimed at increasing the in-vivo half-life of 9-Methoxycamptothecin (9-MCPT), a potent anti-cancer agent. Due to its poor water solubility and the instability of its active lactone ring at physiological pH, extending the systemic circulation time of 9-MCPT is critical for enhancing its therapeutic efficacy. This guide covers key techniques, including the use of liposomes, nanoparticles, and polymer-drug conjugates, offering detailed protocols, quantitative data from analogous compounds, and solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the systemic delivery of this compound?
A1: The main obstacles in achieving effective systemic concentrations of 9-MCPT are its low aqueous solubility and the pH-dependent hydrolysis of its essential lactone ring to an inactive carboxylate form. This instability leads to rapid clearance from the body and reduced anti-tumor activity.
Q2: Which techniques are most promising for extending the half-life of 9-MCPT?
A2: The most successful strategies focus on protecting the lactone ring and improving solubility. These include encapsulation within lipid-based carriers like liposomes and nanoparticles, and covalent conjugation to polymers to form macromolecular prodrugs.
Q3: Can I directly apply protocols for other camptothecin derivatives to 9-MCPT?
A3: While protocols for compounds like camptothecin, SN-38, and 9-nitrocamptothecin provide a strong foundational methodology, optimization for 9-MCPT is crucial. Physicochemical properties can vary between analogues, potentially affecting formulation stability, drug loading, and release kinetics. It is recommended to start with established protocols for similar compounds and then systematically optimize parameters for 9-MCPT.
Q4: How can I monitor the stability of the lactone ring during my experiments?
A4: The stability of the lactone ring can be assessed using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC). By analyzing samples over time, you can quantify the ratio of the active lactone form to the inactive carboxylate form. It is crucial to maintain a slightly acidic pH (around 4-5) during formulation processes whenever possible to favor the lactone form.
Troubleshooting Guides
Liposomal and Nanoparticle Formulations
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Drug Encapsulation Efficiency | Poor solubility of 9-MCPT in the chosen solvent system. | Optimize the solvent used to dissolve 9-MCPT and the lipids/polymers. Consider using a co-solvent system. Ensure the drug is fully dissolved before proceeding. |
| Unfavorable drug-lipid/polymer interactions. | Screen different lipid or polymer compositions. For liposomes, the inclusion of charged lipids may improve encapsulation. | |
| Suboptimal hydration or homogenization conditions. | Adjust the hydration temperature and time. For nanoparticles, optimize the homogenization speed and duration. | |
| Poor Formulation Stability (Aggregation/Precipitation) | Unfavorable surface charge leading to particle aggregation. | Modify the surface charge by incorporating charged lipids or polymers. The addition of a PEGylated lipid or polymer can provide steric stabilization. |
| Drug leakage from the carrier. | Optimize the lipid or polymer composition to enhance drug retention. For liposomes, using lipids with higher phase transition temperatures can improve stability. | |
| Inappropriate storage conditions. | Store formulations at 4°C and protect from light. Avoid freezing unless the formulation has been specifically designed for it with cryoprotectants. |
Polymer-Drug Conjugates
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Conjugation Efficiency | Inefficient activation of the polymer or drug. | Optimize the molar ratio of coupling agents (e.g., EDC, NHS) to the polymer and drug. Ensure anhydrous conditions if using moisture-sensitive reagents. |
| Steric hindrance. | Consider using a linker or spacer molecule between the polymer and 9-MCPT to reduce steric hindrance. | |
| Premature Drug Release | Linker instability at physiological pH. | Select a linker that is stable at pH 7.4 but cleavable under specific conditions (e.g., acidic tumor microenvironment, enzymatic cleavage). |
| Poor Water Solubility of the Conjugate | High drug loading leading to increased hydrophobicity. | Reduce the drug-to-polymer ratio. Incorporate hydrophilic monomers into the polymer backbone. |
Quantitative Data on Half-Life Extension of Camptothecin Analogues
The following tables summarize pharmacokinetic data from studies on camptothecin analogues, demonstrating the potential for half-life extension using various formulation strategies. While this data is not for 9-MCPT directly, it provides a valuable reference for expected outcomes.
Table 1: Pharmacokinetics of a Macromolecular Camptothecin (CPT) Conjugate in a Rodent Model. [1][2]
| Parameter | Free CPT | CPT Released from Conjugate | Macromolecular Conjugate |
| Half-life (t½) | N/A | 2.1 ± 0.2 h | 14.2 ± 1.7 h |
Table 2: Pharmacokinetics of 9-Nitrocamptothecin (9NC) and its Metabolite 9-Aminocamptothecin (9AC) in Humans Following a Single Oral Dose.
| Compound | Dose | Cmax | Tmax | AUC | Half-life (t½) |
| 9NC | 0.1 mg/kg | 483 ng/mL | 3.4 h | 2.6 µg·h/mL | 2.5 h |
| 9AC (from 9NC) | 0.1 mg/kg | 14.0 ng/mL | 10.3 h | 311 ng·h/mL | 7.1 h |
| 9NC | 1.0 mg/kg | 1247 ng/mL | 5.3 h | 17194 ng·h/mL | 4.9 h |
| 9AC (from 9NC) | 1.0 mg/kg | 208 ng/mL | 17.2 h | 9121 ng·h/mL | 13.1 h |
Experimental Protocols
Preparation of Liposomal this compound (Adapted from SN-38 Protocol)[3]
Materials:
-
This compound (9-MCPT)
-
Egg phosphatidylcholine (EPC)
-
L-α-dioleoyl-phosphatidylserine (DOPS)
-
Lactate buffer (10 mM, pH 4.4)
-
High-performance homogenizer
-
Microfluidizer or extruder with polycarbonate membranes (100 nm pore size)
-
Lyophilizer
Procedure:
-
Co-dissolve 9-MCPT and lipids (e.g., EPC and DOPS at a 9:1 molar ratio) in a suitable organic solvent (e.g., chloroform/methanol).
-
Remove the organic solvent under reduced pressure to form a thin lipid film.
-
Hydrate the lipid film with lactate buffer (pH 4.4) to a final lipid concentration of 10 mg/mL.
-
Homogenize the suspension using a high-performance homogenizer.
-
Reduce the vesicle size by passing the suspension through a microfluidizer or by extrusion through 100 nm polycarbonate membranes.
-
For long-term storage, the liposomal suspension can be lyophilized.
-
Characterize the liposomes for size, zeta potential, encapsulation efficiency, and drug release profile.
Synthesis of a this compound-Polymer Conjugate (Conceptual Protocol)
Materials:
-
This compound (9-MCPT)
-
Poly(lactic-co-glycolic acid) (PLGA) with a terminal carboxylic acid group
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dialysis membrane (MWCO appropriate for the polymer size)
Procedure:
-
Dissolve PLGA-COOH in anhydrous DMF.
-
Add EDC and NHS to activate the terminal carboxylic acid group of the polymer. Stir at room temperature for 4-6 hours.
-
Dissolve 9-MCPT in anhydrous DMF and add it to the activated polymer solution.
-
Allow the reaction to proceed for 24-48 hours at room temperature, protected from light.
-
Purify the conjugate by dialysis against a suitable solvent (e.g., a mixture of DMF and water, followed by pure water) to remove unreacted drug and coupling agents.
-
Lyophilize the purified conjugate to obtain a solid product.
-
Characterize the conjugate using techniques like ¹H NMR, GPC (for molecular weight and polydispersity), and UV-Vis spectroscopy (to determine drug loading).
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
This compound has been shown to induce apoptosis in cancer cells through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. The diagram below illustrates the key signaling events involved.[3]
References
Validation & Comparative
A Comparative Guide to the Cytotoxicity of 9-Methoxycamptothecin and Irinotecan
For researchers and professionals in drug development, understanding the nuanced differences between cytotoxic agents is paramount for advancing cancer therapeutics. This guide provides a detailed comparison of 9-Methoxycamptothecin (9-MCPT) and Irinotecan, two topoisomerase I inhibitors, focusing on their cytotoxic profiles, mechanisms of action, and the signaling pathways they modulate.
Comparative Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound, Irinotecan, and its active metabolite, SN-38, across various cancer cell lines. It is important to note that the data presented is compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Cell Line | Drug | IC50 (µM) |
| Human Colorectal Carcinoma | ||
| HT-29 | 9-Aminocamptothecin (9-AC)* | 0.019[1] |
| Irinotecan | 5.17[2] | |
| SN-38 | 0.0045[2], 0.0088[1] | |
| LoVo | Irinotecan | 15.8[2] |
| SN-38 | 0.00825[2] | |
| HCT116 | Irinotecan | >10 |
| SN-38 | 0.001-0.01 | |
| SW620 | Irinotecan | >10 |
| SN-38 | 0.001-0.01 | |
| Human Ovarian Cancer | ||
| A2780 | This compound | More sensitive than HeLa |
| Human Cervical Cancer | ||
| HeLa | This compound | Less sensitive than A2780 |
| Murine Sarcoma | ||
| S180 | This compound | 0.385 |
*Note: 9-Aminocamptothecin (9-AC) is a structurally related camptothecin derivative, and its cytotoxicity in HT-29 cells is included for comparative purposes in the absence of direct data for 9-MCPT in this cell line.
Experimental Protocols
The cytotoxicity data presented above are primarily derived from studies employing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Below is a representative protocol for such an assay.
MTT Assay for Cytotoxicity
1. Cell Seeding:
-
Cancer cells are harvested during their exponential growth phase.
-
A cell suspension is prepared, and cell viability is determined using Trypan Blue exclusion.
-
Cells are seeded into 96-well microtiter plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium.
-
The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Drug Treatment:
-
Stock solutions of this compound and Irinotecan (or SN-38) are prepared in a suitable solvent, such as DMSO.
-
A series of dilutions of the drugs are made in the culture medium to achieve the desired final concentrations.
-
The culture medium from the wells is aspirated, and 100 µL of the medium containing the various drug concentrations is added to the respective wells.
-
Control wells receive medium with the same concentration of the solvent used to dissolve the drugs.
-
The plates are incubated for a further 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
3. MTT Addition and Incubation:
-
Following the drug incubation period, 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are incubated for an additional 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
4. Solubilization of Formazan:
-
After the incubation with MTT, the medium is carefully removed.
-
100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl, or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
The plates are gently agitated on an orbital shaker for 15-30 minutes to ensure complete solubilization.
5. Absorbance Measurement and Data Analysis:
-
The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value, the concentration of the drug that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways
Both this compound and Irinotecan exert their cytotoxic effects by inhibiting topoisomerase I, leading to DNA damage and the induction of apoptosis. However, the specific signaling cascades activated by each compound may differ.
This compound Signaling Pathway
9-MCPT has been shown to induce apoptosis through both the extrinsic and intrinsic pathways. It upregulates the expression of TNFα and Fas/FasL, initiating the extrinsic apoptosis cascade. Concurrently, it modulates the intrinsic pathway by altering the ratio of Bax to Bcl-2, leading to mitochondrial dysfunction and the release of pro-apoptotic factors.
Caption: 9-MCPT induced apoptosis pathway.
Irinotecan Signaling Pathway
Irinotecan, through its active metabolite SN-38, also inhibits topoisomerase I, leading to DNA double-strand breaks. This damage activates the ATM-CHK2-p53 signaling cascade, a critical pathway in the cellular response to DNA damage, ultimately leading to apoptosis. Additionally, the JNK and p38 MAPK pathways have been implicated in irinotecan-induced cell death.
References
A Comparative Guide to the Efficacy of 9-Methoxycamptothecin and Other Camptothecin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of 9-Methoxycamptothecin (MCPT) against other well-known camptothecin analogs, such as topotecan and irinotecan. The information presented is supported by experimental data to aid in research and drug development decisions.
Introduction to Camptothecins
Camptothecin and its analogs are a class of anticancer agents that specifically target DNA topoisomerase I, a crucial enzyme involved in DNA replication and transcription.[1] By inhibiting this enzyme, these compounds lead to DNA damage and ultimately induce apoptosis in cancer cells.[2][3] While the parent compound, camptothecin, showed promising antitumor activity, its clinical use was limited by poor water solubility and adverse side effects.[1] This led to the development of various analogs, including this compound, topotecan, and irinotecan, with improved pharmacological properties.[1]
Mechanism of Action: Topoisomerase I Inhibition
The primary mechanism of action for all camptothecin analogs is the inhibition of topoisomerase I.[4] These molecules intercalate into the DNA-topoisomerase I cleavage complex, stabilizing it and preventing the re-ligation of the DNA strand.[5] This results in the accumulation of single-strand breaks in the DNA. When a replication fork collides with this stabilized complex, it leads to a double-strand break, a highly lethal event for the cell, which subsequently triggers apoptotic cell death.[6]
In Vitro Efficacy: A Comparative Analysis
The cytotoxic activity of this compound and other camptothecin analogs has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency. The tables below summarize the available IC50 data for these compounds across different cancer cell lines.
| This compound (MCPT) | ||
| Cell Line | Cancer Type | IC50 (µM) |
| A375 | Melanoma | Data not specified[7] |
| SKMEL28 | Melanoma | Data not specified[7] |
| Topotecan, Irinotecan, and SN-38 | ||
| Compound | Cell Line | IC50 (µM) |
| Topotecan | Multiple cell lines | Not specified[8] |
| Irinotecan | Multiple cell lines | Not specified[8] |
| SN-38 (active metabolite of Irinotecan) | Multiple cell lines | More potent than topotecan and irinotecan[8] |
Note: Direct comparative studies of this compound against topotecan and irinotecan across a wide panel of the same cell lines under identical experimental conditions are limited in the reviewed literature. The presented data is compiled from various sources and should be interpreted with caution.
In Vivo Antitumor Activity
In vivo studies are crucial for evaluating the therapeutic potential of anticancer compounds. Limited comparative data is available for this compound against other analogs in animal models.
Signaling Pathways in Camptothecin-Induced Apoptosis
Camptothecins trigger apoptosis through a complex signaling cascade initiated by DNA damage. The pathway involves both intrinsic (mitochondrial) and extrinsic pathways.[3][10] Key events include the activation of caspases, changes in mitochondrial membrane potential, and the release of cytochrome c.[3]
Caption: Camptothecin-induced apoptosis signaling pathway.
Experimental Protocols
Topoisomerase I Relaxation Assay
This assay is used to determine the inhibitory effect of a compound on the enzymatic activity of topoisomerase I.
Caption: Workflow for Topoisomerase I Relaxation Assay.
Methodology:
-
A reaction mixture is prepared containing supercoiled plasmid DNA and a reaction buffer.
-
The test compound (e.g., this compound) is added to the mixture at various concentrations.
-
The reaction is initiated by the addition of purified human topoisomerase I enzyme.
-
The mixture is incubated at 37°C for a specified time (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.
-
The reaction is terminated by the addition of a stop solution, typically containing a detergent like SDS.
-
The DNA samples are then subjected to agarose gel electrophoresis.
-
The gel is stained with a DNA-intercalating dye (e.g., ethidium bromide) and visualized under UV light.
-
Inhibition of topoisomerase I activity is determined by the presence of supercoiled DNA, as the relaxed form migrates slower through the gel.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for MTT Cytotoxicity Assay.
Methodology:
-
Cancer cells are seeded into a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the camptothecin analog.
-
After a specific incubation period (e.g., 24, 48, or 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plate is incubated for a few hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The absorbance is directly proportional to the number of viable cells. The IC50 value is then calculated from the dose-response curve.
Conclusion
This compound, like other camptothecin analogs, exhibits its anticancer effects through the inhibition of topoisomerase I, leading to DNA damage and apoptosis. While direct, comprehensive comparative studies are somewhat limited, the available data suggests that this compound is a potent cytotoxic agent against various cancer cell lines. Further head-to-head in vitro and in vivo studies are warranted to definitively establish its efficacy relative to clinically used analogs like topotecan and irinotecan. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers investigating the therapeutic potential of this and other camptothecin derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. Antitumor Effects of Camptothecin Combined with Conventional Anticancer Drugs on the Cervical and Uterine Squamous Cell Carcinoma Cell Line SiHa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topoisomerases inhibitory activities and DNA binding properties of this compound from Nothapodytes nimmoniana (J. Graham) Mabberly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of neuronal apoptosis by camptothecin, an inhibitor of DNA topoisomerase-I: evidence for cell cycle-independent toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induces proliferating cell nuclear antigen associated factor 15 mediated proliferation inhibition, DNA damage, and apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential activity of topotecan, irinotecan and SN-38 in fresh human tumour cells but not in cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug ratio-dependent antitumor activity of irinotecan and cisplatin combinations in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Camptothecin induces apoptosis in cancer cells via microRNA-125b-mediated mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
9-Methoxycamptothecin: A Comparative Guide for Topoisomerase I Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of 9-Methoxycamptothecin (MCPT) as a potent inhibitor of topoisomerase I (Top1), a critical enzyme in DNA replication and transcription.[1][] Through objective comparisons with other well-established Top1 inhibitors, including Topotecan and Irinotecan (and its active metabolite SN-38), this document offers supporting experimental data, detailed methodologies, and visual representations of the underlying molecular pathways to aid in research and development.
Performance Comparison of Topoisomerase I Inhibitors
The efficacy of this compound and other camptothecin derivatives is primarily evaluated through their ability to induce cytotoxicity in cancer cell lines. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency of the compound.
The following table summarizes the cytotoxic activities of this compound and other key topoisomerase I inhibitors against various cancer cell lines.
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound (MCPT) | Murine Sarcoma S180 | ~500 | [1] |
| Human Melanoma A375 | Not specified | [3][4] | |
| Human Melanoma SKMEL28 | Not specified | [3][4] | |
| Topotecan (TPT) | Human Colon Carcinoma HT-29 | 33 | [5] |
| Irinotecan (CPT-11) | Human Colon Carcinoma HT-29 | >100 | [5] |
| SN-38 (active metabolite of Irinotecan) | Human Colon Carcinoma HT-29 | 8.8 | [5] |
| Camptothecin (CPT) | Human Colon Carcinoma HT-29 | 10 | [5] |
| 9-Aminocamptothecin (9-AC) | Human Colon Carcinoma HT-29 | 19 | [5] |
Note: IC50 values can vary depending on the cell line, experimental conditions, and assay used.
Mechanism of Action and Signaling Pathway
Topoisomerase I inhibitors, including this compound, exert their anticancer effects by targeting the Top1-DNA covalent complex.[] Normally, Top1 relieves torsional stress in DNA by introducing a transient single-strand break, allowing the DNA to unwind, and then resealing the break.[6] Camptothecin and its derivatives bind to this transient complex, stabilizing it and preventing the re-ligation of the DNA strand.[] This trapped complex becomes a cytotoxic lesion when it collides with a replication fork, leading to the formation of a double-strand break.[6] The accumulation of these DNA double-strand breaks triggers a cascade of cellular responses, ultimately leading to cell cycle arrest, primarily at the G2/M phase, and programmed cell death (apoptosis).[1][6]
The signaling pathway downstream of Top1 inhibition involves the activation of DNA damage sensors like ATM and ATR, which in turn phosphorylate a variety of substrates, including the checkpoint kinases Chk1 and Chk2.[7] This activation leads to the stabilization of p53, a tumor suppressor protein, which can induce the expression of pro-apoptotic proteins like Bax and inhibit the expression of anti-apoptotic proteins like Bcl-2.[8][9] The resulting imbalance in these proteins disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, the executioners of apoptosis.[7][10]
Experimental Protocols
Topoisomerase I DNA Relaxation Assay
This assay is a fundamental method to assess the inhibitory activity of a compound on topoisomerase I. The principle lies in the differential migration of supercoiled and relaxed plasmid DNA in an agarose gel. Topoisomerase I relaxes supercoiled DNA, causing it to migrate slower. An effective inhibitor will prevent this relaxation, resulting in the persistence of the faster-migrating supercoiled DNA.[11][12]
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I reaction buffer
-
Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Sterile deionized water
-
5x DNA loading dye
-
Agarose
-
1x TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
UV transilluminator and gel documentation system
Procedure:
-
Prepare a 1% agarose gel in 1x TAE or TBE buffer containing a DNA stain.
-
On ice, prepare the reaction mixtures in microcentrifuge tubes. A typical 20 µL reaction includes:
-
2 µL of 10x Topoisomerase I reaction buffer
-
1 µL of supercoiled DNA (e.g., 0.5 µg)
-
1 µL of the inhibitor at various concentrations (or solvent control)
-
x µL of sterile deionized water to bring the volume to 19 µL
-
-
Add 1 µL of human Topoisomerase I enzyme to each reaction tube, except for the negative control (no enzyme).
-
Mix gently and incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 4 µL of 5x DNA loading dye.
-
Load the samples into the wells of the prepared agarose gel.
-
Run the gel electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.
-
Visualize the DNA bands under UV light and capture the image.[12]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
Inhibitor compound (e.g., this compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[13]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
The next day, treat the cells with various concentrations of the inhibitor compound. Include a vehicle control (solvent only) and a blank (medium only).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound induces proliferating cell nuclear antigen associated factor 15 mediated proliferation inhibition, DNA damage, and apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - Liu - Annals of Translational Medicine [atm.amegroups.org]
- 7. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. Irinotecan—Still an Important Player in Cancer Chemotherapy: A Comprehensive Overview [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 12. inspiralis.com [inspiralis.com]
- 13. researchgate.net [researchgate.net]
Validating the Role of PAF15 in 9-Methoxycamptothecin-Induced Apoptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the role of Proliferating Cell Nuclear Antigen (PCNA) Associated Factor 15 (PAF15), also known as KIAA0101, in 9-Methoxycamptothecin (9-MCPT)-induced apoptosis. We will delve into the experimental data supporting this mechanism, compare it with alternative therapeutic strategies, and provide detailed protocols for key validation experiments.
This compound and its PAF15-Dependent Apoptotic Pathway
This compound, a derivative of camptothecin, is a potent anti-cancer agent that primarily functions as a topoisomerase I inhibitor.[1] This inhibition leads to DNA damage, cell cycle arrest, and ultimately, apoptosis.[1][2] Recent studies have elucidated a critical role for PAF15 in mediating the apoptotic effects of 9-MCPT, particularly in melanoma cells.[3][4]
The core finding is that 9-MCPT treatment leads to a significant downregulation of PAF15 expression.[3] This reduction in PAF15 is crucial for the induction of apoptosis. Conversely, the overexpression of PAF15 has been shown to rescue cancer cells from 9-MCPT-induced cell death, highlighting PAF15 as a key regulator in this specific apoptotic pathway.[3][4]
The Signaling Pathway
9-MCPT, upon entering a cancer cell, inhibits topoisomerase I, leading to DNA single-strand breaks. This DNA damage triggers a cascade of events that includes the downregulation of PAF15. The decrease in PAF15 levels contributes to the activation of both intrinsic and extrinsic apoptotic pathways.
The intrinsic pathway is activated, as evidenced by an increased Bax/Bcl-2 ratio, leading to mitochondrial dysfunction and the release of pro-apoptotic factors.[4] The extrinsic pathway is also engaged through the upregulation of TNFα and Fas/FasL.[5] Both pathways converge on the activation of executioner caspases, such as caspase-3, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[5]
References
- 1. Identification of Small Molecule Proliferating Cell Nuclear Antigen (PCNA) Inhibitor That Disrupts Interactions with PIP-box Proteins and Inhibits DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a potent PCNA‐p15‐interaction inhibitor by autodisplay‐based peptide library screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces proliferating cell nuclear antigen associated factor 15 mediated proliferation inhibition, DNA damage, and apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Small Molecule Inhibitor of Monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA) Inhibits Repair of Interstrand DNA Cross-link, Enhances DNA Double Strand Break, and Sensitizes Cancer Cells to Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TNFα and Fas/FasL pathways are involved in this compound-induced apoptosis in cancer cells with oxidative stress and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: 9-Methoxycamptothecin vs. Doxorubicin - Mechanisms of Action
For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of action of anticancer agents is paramount for the strategic design of effective therapeutic regimens. This guide provides a detailed, evidence-based comparison of two potent chemotherapeutic compounds: 9-Methoxycamptothecin, a topoisomerase I inhibitor, and Doxorubicin, a topoisomerase II inhibitor.
Core Mechanisms of Action: A Tale of Two Topoisomerases
The primary distinction between this compound (9-MCPT) and Doxorubicin lies in their principal molecular targets: DNA topoisomerases. These enzymes are crucial for resolving topological challenges during DNA replication, transcription, and repair.
This compound exerts its cytotoxic effects by specifically targeting Topoisomerase I (Top1) . It stabilizes the covalent complex formed between Top1 and DNA, which prevents the re-ligation of the single-strand breaks created by the enzyme. This leads to the accumulation of these breaks, ultimately causing DNA damage, cell cycle arrest, and apoptosis.[1]
Doxorubicin , on the other hand, is a well-established Topoisomerase II (Top2) inhibitor . It intercalates into the DNA double helix and stabilizes the Top2-DNA cleavage complex. This action prevents the re-ligation of double-strand breaks, leading to significant DNA damage and the activation of apoptotic pathways.[2][3][4] Furthermore, Doxorubicin's mechanism is multifaceted, also involving the generation of reactive oxygen species (ROS) which contribute to cellular damage.[2][5]
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for this compound and Doxorubicin in various cancer cell lines as reported in the literature. It is important to note that these values can vary depending on the specific cell line and experimental conditions.
| Drug | Cell Line | IC50 (µM) | Reference |
| This compound | Murine Sarcoma S180 | 0.385 ± 0.08 | --INVALID-LINK-- |
| A2780 (Ovarian) | More sensitive than Hela | --INVALID-LINK-- | |
| Hela (Cervical) | Less sensitive than A2780 | --INVALID-LINK-- | |
| Doxorubicin | BT-20 (Breast) | 0.320 | --INVALID-LINK-- |
| HCT116 (Colon) | 4.99 | --INVALID-LINK-- | |
| HepG2 (Liver) | 7.3 | --INVALID-LINK-- | |
| A549 (Lung) | 0.55 ± 0.16 | --INVALID-LINK-- | |
| Calu-1 (Lung) | 0.90 ± 0.24 | --INVALID-LINK-- |
Cellular and Molecular Consequences
The distinct primary mechanisms of this compound and Doxorubicin trigger different downstream cellular responses and engage specific signaling pathways.
DNA Damage
-
This compound: Induces primarily single-strand DNA breaks due to the inhibition of Topoisomerase I.
-
Doxorubicin: Causes double-strand DNA breaks through the inhibition of Topoisomerase II.[2][4] This is often considered a more severe form of DNA damage.
Cell Cycle Arrest
-
This compound: Induces a strong G2/M phase cell cycle arrest .[1][6]
-
Doxorubicin: Can induce cell cycle arrest at both G1/S and G2/M phases, depending on the cell type and concentration.
Apoptosis Induction
Both compounds are potent inducers of apoptosis, a form of programmed cell death crucial for their anticancer activity.
-
This compound: A study on murine sarcoma S180 cells showed that 9-MCPT induced apoptosis in a dose-dependent manner, with apoptosis rates increasing from 9.5% (control) to 66.46% at a concentration of 0.95 µM.[7]
-
Doxorubicin: The apoptotic response to Doxorubicin is well-documented and is a key component of its therapeutic effect.
Signaling Pathways
The signaling cascades activated by these drugs provide deeper insight into their mechanisms.
This compound Signaling Pathway
This compound-induced apoptosis is mediated through both extrinsic and intrinsic pathways, notably involving the TNFα and Fas/FasL signaling cascades .[8] This leads to the activation of caspase-8 and the subsequent executioner caspases.
Caption: Signaling pathway of this compound.
Doxorubicin Signaling Pathway
Doxorubicin-induced DNA damage activates the ATM (Ataxia-Telangiectasia Mutated) kinase , a master regulator of the DNA damage response. ATM, in turn, phosphorylates and activates a cascade of downstream targets, including the tumor suppressor p53 . Activated p53 can then induce cell cycle arrest or apoptosis.
Caption: Signaling pathway of Doxorubicin.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are outlines of key experimental protocols used to characterize the mechanisms of this compound and Doxorubicin.
Topoisomerase I Inhibition Assay (for this compound)
Objective: To determine the inhibitory effect of this compound on the activity of Topoisomerase I.
Principle: This assay measures the relaxation of supercoiled plasmid DNA by Topoisomerase I. In the presence of an inhibitor, the conversion of supercoiled DNA to its relaxed form is reduced.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), Topoisomerase I assay buffer, and varying concentrations of this compound (or vehicle control).
-
Enzyme Addition: Add purified human Topoisomerase I to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled and relaxed) on an agarose gel.
-
Visualization: Stain the gel with a DNA-binding dye (e.g., ethidium bromide) and visualize under UV light. The inhibition of Topoisomerase I activity is indicated by a higher proportion of supercoiled DNA compared to the control.
Topoisomerase II Inhibition Assay (for Doxorubicin)
Objective: To assess the inhibitory effect of Doxorubicin on the decatenation activity of Topoisomerase II.
Principle: This assay utilizes kinetoplast DNA (kDNA), a network of interlocked circular DNA molecules. Topoisomerase II can decatenate this network into individual minicircles. An inhibitor will prevent this process.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing kDNA, Topoisomerase II assay buffer, ATP, and various concentrations of Doxorubicin (or vehicle control).
-
Enzyme Addition: Add purified human Topoisomerase IIα to start the reaction.
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction with a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Separate the catenated kDNA from the decatenated minicircles on an agarose gel.
-
Visualization: Stain the gel and visualize. Inhibition is observed as the persistence of the high molecular weight catenated kDNA at the top of the gel.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic cells induced by this compound or Doxorubicin.
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Methodology:
-
Cell Treatment: Culture cancer cells and treat them with various concentrations of this compound or Doxorubicin for a specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population can be differentiated into four groups: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
DNA Damage Assessment (Comet Assay)
Objective: To measure the extent of DNA single- and double-strand breaks induced by the compounds.
Principle: The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells. Damaged DNA, containing strand breaks, migrates further in an electric field, forming a "comet" shape with a head (intact DNA) and a tail (damaged DNA). The length and intensity of the tail are proportional to the amount of DNA damage.
Methodology:
-
Cell Treatment and Harvesting: Treat cells with the drugs and harvest as described for the apoptosis assay.
-
Cell Embedding: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to electrophoresis.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, % DNA in the tail).
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the cytotoxic and mechanistic properties of this compound and Doxorubicin.
Caption: Workflow for comparing 9-MCPT and Doxorubicin.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. P53 enhances apoptosis induced by doxorubicin only under conditions of severe DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TNFα and Fas/FasL pathways are involved in this compound-induced apoptosis in cancer cells with oxidative stress and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Doxorubicin activates ATM-dependent phosphorylation of multiple downstream targets in part through the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. znaturforsch.com [znaturforsch.com]
- 8. Parallel evaluation of doxorubicin-induced genetic damage in human lymphocytes and sperm using the comet assay and spectral karyotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Resistance: A Comparative Guide to Cross-Resistance with 9-Methoxycamptothecin
For Researchers, Scientists, and Drug Development Professionals
The development of resistance to chemotherapy remains a formidable challenge in oncology. Understanding the patterns of cross-resistance—where resistance to one drug confers resistance to others—is critical for designing effective sequential and combination therapies. This guide provides a comparative analysis of cross-resistance profiles involving the topoisomerase I inhibitor, 9-Methoxycamptothecin (9-MCPT), and other major classes of chemotherapeutic agents. Due to the limited availability of direct cross-resistance studies for 9-MCPT, this guide incorporates data from closely related camptothecin analogues to provide a comprehensive overview for researchers.
Mechanisms of Action and Resistance: A Primer
This compound, a derivative of camptothecin, exerts its cytotoxic effects by inhibiting DNA topoisomerase I. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, camptothecins lead to DNA single- and double-strand breaks, ultimately triggering apoptosis.
Resistance to camptothecins, including 9-MCPT, can arise through several mechanisms:
-
Alterations in the Drug Target: Mutations in the TOP1 gene can reduce the binding affinity of the drug to the topoisomerase I enzyme.[1][2][3][4][5]
-
Reduced Drug Accumulation: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP), can actively efflux the drug from the cancer cell, lowering its intracellular concentration.[1][2][6][7][8][9][10]
-
Enhanced DNA Damage Repair: Cancer cells can upregulate DNA repair pathways to counteract the DNA damage induced by the drug.
-
Altered Apoptotic Pathways: Defects in the cellular machinery that governs programmed cell death can render cells less sensitive to the cytotoxic effects of the drug.
Quantitative Analysis of Cross-Resistance
Direct and comprehensive quantitative data on the cross-resistance profile of this compound is limited in publicly available literature. However, studies on other camptothecin analogues provide valuable insights into potential cross-resistance patterns.
A pivotal study investigated the cross-resistance of a mitoxantrone-resistant human breast cancer cell line, MCF7/MX. This cell line, which does not overexpress P-glycoprotein, exhibits a unique cross-resistance profile to various camptothecin analogues, suggesting a resistance mechanism independent of topoisomerase I alterations.[11]
Table 1: Cross-Resistance of Camptothecin Analogues in a Mitoxantrone-Resistant MCF7/MX Cell Line [11]
| Drug | Drug Class | Fold Resistance in MCF7/MX cells |
| Mitoxantrone | Topoisomerase II Inhibitor | 1 (Reference) |
| Topotecan | Camptothecin Analogue | 180 |
| 9-Aminocamptothecin | Camptothecin Analogue | 120 |
| SN-38 (active metabolite of Irinotecan) | Camptothecin Analogue | 101 |
| CPT-11 (Irinotecan) | Camptothecin Analogue | 56 |
| Camptothecin | Parent Compound | 3.2 |
| 10,11-Methylenedioxycamptothecin | Camptothecin Analogue | 2.9 |
Fold resistance is calculated as the IC50 in the resistant cell line divided by the IC50 in the parental, sensitive cell line.
The data in Table 1 indicates a high degree of cross-resistance to several clinically relevant camptothecin analogues in a cell line with acquired resistance to a topoisomerase II inhibitor. Notably, the resistance is significantly lower for the parent compound, camptothecin, suggesting that structural modifications on the camptothecin scaffold can dramatically influence its susceptibility to this particular resistance mechanism.
Studies on other cancer cell lines have also demonstrated complex patterns of cross-resistance between different classes of chemotherapeutic agents. For example, doxorubicin-resistant breast cancer cells have been shown to exhibit significant cross-resistance to taxanes like paclitaxel and docetaxel.[12][13] Similarly, cisplatin-resistant ovarian cancer cell lines can display cross-resistance to doxorubicin (Adriamycin), paclitaxel, and etoposide.[14]
Experimental Protocols
The following outlines a general methodology for assessing cross-resistance in vitro, based on common practices in the field.[15]
Development of Drug-Resistant Cell Lines
-
Cell Culture: Start with a parental cancer cell line of interest (e.g., MCF-7, A549, HCT116).
-
Stepwise Drug Exposure: Culture the cells in the continuous presence of a low concentration of the selecting drug (e.g., 9-MCPT).
-
Dose Escalation: Gradually increase the drug concentration in the culture medium as the cells adapt and resume proliferation. This process is typically carried out over several months.
-
Clonal Selection: Isolate and expand single-cell clones from the resistant population to ensure a homogenous resistant cell line.
-
Confirmation of Resistance: Determine the half-maximal inhibitory concentration (IC50) of the selecting drug in both the parental and resistant cell lines using a cell viability assay (e.g., MTT assay). A significant increase in the IC50 value confirms the resistant phenotype.
Cross-Resistance Profiling (IC50 Determination)
-
Cell Seeding: Plate both the parental and the resistant cells in 96-well plates at a predetermined density.
-
Drug Treatment: Expose the cells to a serial dilution of various chemotherapeutic agents (e.g., 9-MCPT, paclitaxel, doxorubicin, cisplatin) for a specified duration (typically 48-72 hours).
-
Cell Viability Assay (MTT Assay):
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to untreated control cells.
-
Plot the cell viability against the drug concentration and fit the data to a dose-response curve to determine the IC50 value for each drug in both cell lines.
-
Calculate the Resistance Factor (RF) as: RF = IC50 (Resistant Cell Line) / IC50 (Parental Cell Line). An RF > 1 indicates resistance.
-
Visualizing Resistance Pathways and Workflows
Signaling Pathways in Drug Resistance
The development of cross-resistance often involves complex signaling pathways that regulate drug efflux, target modification, and cell survival. The following diagram illustrates a generalized overview of these mechanisms.
Caption: Key mechanisms contributing to chemotherapy cross-resistance.
Experimental Workflow for Cross-Resistance Analysis
The following diagram outlines the typical workflow for an in vitro cross-resistance study.
References
- 1. New Topoisomerase I mutations are associated with resistance to camptothecin | springermedizin.de [springermedizin.de]
- 2. New Topoisomerase I mutations are associated with resistance to camptothecin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. New Topoisomerase I mutations are associated with resistance to camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The multidrug resistance transporter P-glycoprotein confers resistance to ferroptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intercellular transfer of P-glycoprotein mediates acquired multidrug resistance in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Resistance to paclitaxel mediated by P-glycoprotein can be modulated by changes in the schedule of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cross-resistance to camptothecin analogues in a mitoxantrone-resistant human breast carcinoma cell line is not due to DNA topoisomerase I alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uhod.org [uhod.org]
- 13. researchgate.net [researchgate.net]
- 14. Cross-resistance pattern of cell lines selected for resistance towards different cytotoxic drugs to membrane-toxic phospholipids in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 9-Methoxycamptothecin's Efficacy in Sensitive vs. Resistant Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of 9-Methoxycamptothecin (9-MCPT), a potent anti-cancer agent, in sensitive and resistant cancer cell lines. While direct comparative studies on cell lines with acquired resistance specifically to 9-MCPT are limited in publicly available literature, this document synthesizes findings from research on 9-MCPT in sensitive cell lines and draws parallels from studies on resistance to other camptothecin analogues to provide a comprehensive understanding of the potential mechanisms of resistance and differential cellular responses.
Data Presentation: A Comparative Look at Camptothecin Efficacy
To illustrate the quantitative differences in drug sensitivity, the following table presents data from a study on a mitoxantrone-resistant human breast carcinoma cell line (MCF7/MX) which exhibits cross-resistance to various camptothecin analogues, compared to its parental sensitive cell line (MCF7/WT). While this data is not specific to 9-MCPT, it provides a clear example of the degree of resistance that can develop to this class of compounds.
| Compound | IC50 in MCF7/WT (Sensitive) | IC50 in MCF7/MX (Resistant) | Fold Resistance |
| Topotecan | 0.02 µM | 3.6 µM | 180 |
| 9-aminocamptothecin | 0.005 µM | 0.6 µM | 120 |
| CPT-11 | 1.8 µg/ml | 100 µg/ml | 56 |
| SN38 | 0.002 µg/ml | 0.202 µg/ml | 101 |
| Camptothecin | 0.01 µM | 0.032 µM | 3.2 |
| 10,11-methylenedioxy-camptothecin | 0.017 µM | 0.049 µM | 2.9 |
Data extrapolated from a study on a mitoxantrone-resistant cell line showing cross-resistance to camptothecin analogues[1].
Deciphering the Cellular Response: Signaling Pathways
In Sensitive Cancer Cells:
This compound, like other camptothecins, primarily targets Topoisomerase I, an enzyme essential for DNA replication and repair. By stabilizing the Topoisomerase I-DNA cleavable complex, 9-MCPT leads to DNA damage, cell cycle arrest, and ultimately, apoptosis.[2] Studies have shown that in sensitive cancer cell lines such as the human ovarian cancer cell line A2780 and the human cervical cancer cell line HeLa, 9-MCPT induces apoptosis through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[2] Key signaling events include the generation of reactive oxygen species (ROS), G2/M cell cycle arrest, and the activation of caspases.[2] The TNFα and Fas/FasL pathways have been identified as crucial players in mediating 9-MCPT-induced apoptosis.[2]
In Resistant Cancer Cells:
The development of resistance to camptothecins is a multifaceted process. While specific pathways for 9-MCPT resistance are not extensively detailed, mechanisms observed for other camptothecins likely apply. These include:
-
Alterations in the Drug Target: Mutations in the Topoisomerase I gene can lead to a decreased affinity of the drug for the enzyme-DNA complex, rendering the drug less effective.[1]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (Breast Cancer Resistance Protein or BCRP), can actively pump camptothecins out of the cell, reducing their intracellular concentration and thus their cytotoxic effect.
-
Altered Cellular Response to DNA Damage: Resistant cells may upregulate DNA repair mechanisms or have defects in apoptotic signaling pathways, allowing them to survive drug-induced DNA damage. For instance, alterations in the p53 signaling pathway and the expression of anti-apoptotic proteins like Bcl-2 can contribute to drug resistance.[3] In some resistant breast cancer cells, while the extrinsic apoptotic pathway is inhibited, the intrinsic pathway can still be activated, suggesting independent regulation of these pathways in the development of resistance.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summaries of key protocols used in the evaluation of 9-MCPT's effects on cancer cells.
Cell Viability and Cytotoxicity Assays
1. MTT Assay:
-
Principle: Measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of 9-MCPT for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
-
2. Clonogenic Assay:
-
Principle: Assesses the ability of a single cell to grow into a colony, thereby measuring the long-term survival and proliferative capacity of cells after drug treatment.
-
Protocol:
-
Treat cells with different concentrations of 9-MCPT for a defined period.
-
Harvest the cells and seed a known number of viable cells into new culture dishes.
-
Incubate the dishes for a period that allows for colony formation (typically 1-2 weeks).
-
Fix the colonies with a solution like methanol and stain them with a dye such as crystal violet.
-
Count the number of colonies (typically defined as a cluster of at least 50 cells).
-
Calculate the surviving fraction for each treatment group compared to the untreated control.
-
Apoptosis and Cell Cycle Analysis
Flow Cytometry:
-
Principle: A laser-based technology that allows for the analysis of multiple characteristics of individual cells within a heterogeneous population. It can be used to determine the percentage of cells in different phases of the cell cycle and to quantify apoptosis.
-
Cell Cycle Analysis Protocol:
-
Treat cells with 9-MCPT for the desired time.
-
Harvest and fix the cells in cold ethanol.
-
Treat the cells with RNase to remove RNA.
-
Stain the cellular DNA with a fluorescent dye like propidium iodide (PI).
-
Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the discrimination of cells in G0/G1, S, and G2/M phases.
-
-
Apoptosis (Annexin V/PI) Staining Protocol:
-
Treat cells with 9-MCPT.
-
Harvest the cells and resuspend them in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and PI to the cell suspension. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a nuclear stain that is excluded by live cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
-
Analyze the stained cells by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations.
-
Protein Expression Analysis
Western Blotting:
-
Principle: A technique used to detect specific proteins in a sample of tissue homogenate or cell extract.
-
Protocol:
-
Lyse the treated and untreated cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, p53, Bcl-2).
-
Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence).
-
Detect the signal using an imaging system to visualize the protein bands and quantify their intensity.
-
Experimental Workflow Visualization
References
- 1. Cross-resistance to camptothecin analogues in a mitoxantrone-resistant human breast carcinoma cell line is not due to DNA topoisomerase I alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TNFα and Fas/FasL pathways are involved in this compound-induced apoptosis in cancer cells with oxidative stress and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Potential of 9-Methoxycamptothecin in Combination Cancer Therapy: A Review of Preclinical Evidence
For researchers, scientists, and drug development professionals, understanding the synergistic interactions of novel anticancer agents is paramount for designing effective combination therapies. 9-Methoxycamptothecin (9-MCPT), a derivative of the topoisomerase I inhibitor camptothecin, has demonstrated significant anticancer activity as a single agent. However, its potential to enhance the efficacy of other chemotherapeutic drugs through synergistic effects is a critical area of investigation. This guide provides an objective comparison of 9-MCPT's performance in combination with other anticancer agents, supported by available experimental data.
While direct preclinical studies quantifying the synergistic effects of this compound with other anticancer agents are limited in the public domain, the broader class of camptothecins, including irinotecan and topotecan, has been extensively studied in combination therapies. These studies provide a strong rationale for investigating similar combinations with 9-MCPT. The primary mechanism of action for camptothecins is the inhibition of topoisomerase I, an enzyme essential for DNA replication and repair. This action leads to DNA damage and subsequent apoptosis in cancer cells. The synergistic potential of this class of drugs often arises from the complementary mechanisms of action with other anticancer agents.
Potential Synergistic Combinations and Underlying Mechanisms
Based on the known mechanisms of camptothecins and common cancer treatment strategies, several classes of anticancer agents are prime candidates for synergistic combinations with 9-MCPT.
1. DNA Damaging Agents (e.g., Cisplatin, Temozolomide): Combining 9-MCPT with platinum-based drugs like cisplatin or alkylating agents like temozolomide could lead to enhanced cancer cell death. 9-MCPT's inhibition of topoisomerase I creates single-strand DNA breaks. When combined with agents that cause other forms of DNA damage (e.g., inter-strand crosslinks from cisplatin), the cumulative DNA damage can overwhelm the cancer cell's repair mechanisms, leading to a synergistic apoptotic response.
2. PARP Inhibitors (e.g., Olaparib, Talazoparib): Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of drugs that block a key DNA repair pathway. In cancer cells with existing DNA repair deficiencies (like BRCA mutations), PARP inhibition is particularly effective. Combining a topoisomerase I inhibitor like 9-MCPT, which induces single-strand breaks, with a PARP inhibitor can create a scenario of "synthetic lethality." The cancer cells, unable to repair the DNA damage through multiple pathways, are more effectively eliminated. Studies with other camptothecins have shown strong synergy with PARP inhibitors.[1][2][3][4]
3. Topoisomerase II Inhibitors (e.g., Etoposide, Doxorubicin): The combination of topoisomerase I and II inhibitors has been explored with the rationale of targeting two critical enzymes involved in DNA topology. While some studies have shown synergistic effects, the interaction can be complex and schedule-dependent. The sequence of administration can significantly impact whether the outcome is synergistic or antagonistic.
4. Microtubule-Targeting Agents (e.g., Paclitaxel): Microtubule-targeting agents interfere with the mitotic spindle, leading to cell cycle arrest in the M phase. Camptothecins, including 9-MCPT, often cause cell cycle arrest in the S and G2 phases. A combination of these agents could potentially target cancer cells at different stages of the cell cycle, leading to a more comprehensive antitumor effect.
Experimental Protocols for Evaluating Synergy
To rigorously assess the synergistic potential of 9-MCPT with other anticancer agents, a series of well-defined in vitro and in vivo experiments are necessary.
In Vitro Synergy Assessment
Objective: To determine the nature of the interaction (synergism, additivity, or antagonism) between 9-MCPT and another anticancer agent in various cancer cell lines.
Methodology:
-
Cell Culture: Select a panel of cancer cell lines relevant to the intended therapeutic area.
-
Drug Preparation: Prepare stock solutions of 9-MCPT and the combination agent in a suitable solvent (e.g., DMSO).
-
Cytotoxicity Assay (MTT or CellTiter-Glo):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of 9-MCPT alone, the combination agent alone, and the two drugs in combination at a constant ratio.
-
Incubate for a predetermined period (e.g., 48 or 72 hours).
-
Assess cell viability using MTT or CellTiter-Glo assay.
-
-
Data Analysis (Combination Index - CI):
-
Calculate the fraction of cells affected (Fa) at each drug concentration.
-
Use the Chou-Talalay method to calculate the Combination Index (CI).
-
CI < 1 indicates synergism.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Calculate the Dose Reduction Index (DRI), which quantifies the extent to which the dose of each drug in a synergistic combination can be reduced to achieve a given effect level compared with the doses of the single agents.
-
Signaling Pathways Implicated in Synergistic Effects
The synergistic effects of 9-MCPT in combination with other agents are likely mediated by the interplay of multiple signaling pathways. As a topoisomerase I inhibitor, 9-MCPT primarily induces DNA damage, which activates downstream signaling cascades leading to cell cycle arrest and apoptosis.
Apoptosis Induction Pathways: 9-MCPT has been shown to induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. This involves the upregulation of key proteins such as TNFα and Fas/FasL. The activation of these pathways leads to the cleavage of caspases (e.g., caspase-3, -8, and -9), which are the executioners of apoptosis. When combined with another agent that also promotes apoptosis, even through a different mechanism, the pro-apoptotic signaling can be amplified, resulting in a synergistic effect.
Conclusion and Future Directions
While direct and comprehensive quantitative data on the synergistic effects of this compound with other anticancer agents remains to be fully elucidated in published literature, the mechanistic rationale and the extensive evidence from related camptothecin analogues strongly support its potential as a valuable component of combination chemotherapy. Future preclinical studies should focus on systematically evaluating 9-MCPT in combination with a panel of standard-of-care and emerging anticancer drugs across various cancer types. The generation of robust quantitative data, including Combination Index and Dose Reduction Index values, will be crucial for identifying the most promising combinations and for guiding the design of future clinical trials. Such studies will be instrumental in unlocking the full therapeutic potential of this compound in the fight against cancer.
References
- 1. The Synergistic Effect of PARP Inhibitors and Irinotecan in Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Synergistic Effect of PARP Inhibitors and Immune Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Synergistic Effect of PARP Inhibitors and Irinotecan in Small Cell Lung Cancer Cells [e-crt.org]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling 9-Methoxycamptothecin
Essential protocols for the safe handling, use, and disposal of 9-Methoxycamptothecin are critical for protecting laboratory personnel from potential exposure to this cytotoxic compound. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to support researchers, scientists, and drug development professionals.
This compound is a derivative of camptothecin, a potent antitumor agent that functions by inhibiting topoisomerase I.[1] While its therapeutic potential is significant, its cytotoxic nature necessitates stringent safety measures to prevent accidental exposure. This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal methods to ensure a safe laboratory environment.
Key Safety and Handling Information
A summary of the essential safety information for this compound is provided in the table below. This information is derived from safety data sheets and general guidelines for handling cytotoxic compounds.
| Parameter | Details | Citations |
| GHS Hazard Classification | Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1) | [2] |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [2] |
| Primary Routes of Exposure | Inhalation, ingestion, skin contact, eye contact | [2][3] |
| Occupational Exposure Limits (OELs) | No specific OEL has been established for this compound. Therefore, exposure should be minimized to a level as low as reasonably achievable (ALARA). | [2][4] |
| Storage Conditions | Store at -20°C as a powder or -80°C in solvent. Keep container tightly sealed in a cool, well-ventilated area, away from direct sunlight and ignition sources. | [2] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following step-by-step plan provides guidance from preparation to disposal.
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to minimize inhalation exposure.[3]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.[2][5] A spill kit appropriate for cytotoxic drugs should also be available.[6]
2. Personal Protective Equipment (PPE):
-
Hand Protection: Wear two pairs of chemotherapy-tested gloves that meet ASTM standard D6978.[6][7]
-
Body Protection: A disposable, solid-front, back-closure gown made of a low-permeability fabric should be worn.[6][7]
-
Eye and Face Protection: Use safety goggles with side shields or a full-face shield to protect against splashes.[2][5]
-
Respiratory Protection: If there is a risk of aerosol generation and work is not performed in a containment primary engineering control (C-PEC), a NIOSH-approved respirator (e.g., N95) should be used.[5][6]
3. Handling Procedures:
-
Weighing: When weighing the powdered form, do so in a ventilated enclosure.
-
Reconstitution: If preparing solutions, do so carefully to avoid splashes and aerosol generation. The compound is soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1]
-
Administration (in research settings): When handling solutions for experimental administration, use closed-system transfer devices (CSTDs) where feasible to minimize exposure.[7]
4. Decontamination and Waste Disposal:
-
Surface Decontamination: All surfaces and equipment should be decontaminated after use. This can be done by scrubbing with alcohol.[2]
-
Waste Segregation: All disposable PPE and materials that have come into contact with this compound should be considered cytotoxic waste.
-
Disposal: Dispose of all contaminated waste in clearly labeled, sealed containers.[2] Follow all local, state, and federal regulations for the disposal of cytotoxic waste. This may involve incineration by a specialized chemical waste management company.[2][8]
Workflow for Handling this compound
The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.
First Aid Measures
In the event of accidental exposure, immediate action is critical.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek prompt medical attention.[2]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer CPR, avoiding mouth-to-mouth resuscitation.[2]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting and call a physician immediately.[2]
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.
References
- 1. 9-Methoxycamptothecine | CAS:39026-92-1 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound|39026-92-1|MSDS [dcchemicals.com]
- 3. gerpac.eu [gerpac.eu]
- 4. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 5. fishersci.com [fishersci.com]
- 6. publications.ashp.org [publications.ashp.org]
- 7. pogo.ca [pogo.ca]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
